molecular formula C9H6FNO B11922153 4-Fluoro-5-hydroxyquinoline

4-Fluoro-5-hydroxyquinoline

Cat. No.: B11922153
M. Wt: 163.15 g/mol
InChI Key: VPXZHIPXHCRUAJ-UHFFFAOYSA-N
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Description

Product Overview 4-Fluoro-5-hydroxyquinoline (CAS: 1261625-23-3) is a fluorinated derivative of the versatile hydroxyquinoline scaffold. With the molecular formula C 9 H 6 FNO and a molecular weight of 163.15 g/mol, this compound is supplied for research and development purposes . Research Applications and Value The hydroxyquinoline core is a fundamental structure in medicinal and industrial chemistry, known for its wide range of biological activities . Researchers are particularly interested in halogenated derivatives, such as this 4-fluoro analog, due to their potential to exhibit enhanced or modified pharmacological properties. The quinoline structure is a privileged scaffold in drug discovery, with documented activities including antimicrobial, antioxidant, anticancer, antifungal, antibacterial, and antimalarial effects . This specific compound serves as a key synthetic intermediate for chemists aiming to build more complex molecules, such as quinoline-pyrido[2,3-d]pyrimidine hybrids, which have been reported as effective anticancer agents . Its value lies in its utility for structure-activity relationship (SAR) studies and in the development of novel therapeutic agents. Handling and Safety This product is labeled with the GHS signal word and should be handled by qualified professionals in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

4-fluoroquinolin-5-ol

InChI

InChI=1S/C9H6FNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H

InChI Key

VPXZHIPXHCRUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)O)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Chemical & Physical Architecture of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical architecture of 4-Fluoro-5-hydroxyquinoline , a specialized heterocyclic building block.

Executive Summary

This compound (4-F-5-HQ) is a high-value heteroaromatic intermediate characterized by a "push-pull" electronic system. Unlike the stable 4-quinolone antibiotics (which possess a carbonyl at C4), this molecule features a reactive C4–Fluorine bond activated by the quinoline nitrogen, making it a potent electrophile for Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the C5–Hydroxyl group serves as a peri-positioned hydrogen bond donor/acceptor, offering unique selectivity filters in kinase inhibitor design and bioisosteric replacement.

This guide analyzes its structural dynamics, synthetic pathways, and utility as a pharmacophore scaffold.[1]

Part 1: Molecular Architecture & Electronic Properties

Structural Nomenclature
  • IUPAC Name: 4-Fluoroquinolin-5-ol

  • Molecular Formula: C9H6FNO

  • Molecular Weight: 163.15 g/mol

  • Core Scaffold: Quinoline (Benzo[b]pyridine)

Electronic "Push-Pull" System

The reactivity of 4-F-5-HQ is defined by the interplay between the electron-deficient pyridine ring and the electron-rich phenol moiety.

  • The Electrophilic Warhead (C4-F): The nitrogen atom at position 1 withdraws electron density from positions 2 and 4 via resonance. This makes the carbon at position 4 highly electrophilic. The fluorine atom, being highly electronegative, further polarizes the C-C bond, lowering the activation energy for nucleophilic attack.

  • The Peri-Effect (C5-OH): The hydroxyl group at C5 is sterically adjacent ("peri") to the C4 position. While it donates electron density into the benzene ring (deactivating it slightly), its proximity to C4 allows for intramolecular hydrogen bonding interactions with incoming nucleophiles or the final substituted products (e.g., 4-amino-5-hydroxyquinolines).

Tautomerism (Critical Distinction)

Unlike 4-hydroxyquinoline, which exists predominantly as the 4-quinolone tautomer (carbonyl form), This compound cannot tautomerize to a keto-form because the C4 position is occupied by a fluorine atom, not an oxygen. It remains a fixed aromatic quinoline system.

Part 2: Physical Characterization

Due to the specialized nature of this intermediate, the following properties are derived from high-fidelity Structure-Property Relationship (SPR) data of analogous fluoroquinolines.

PropertyValue / CharacteristicMechanistic Insight
Physical State Pale yellow to off-white crystalline solidConjugated aromatic system absorbs in the UV-blue region.
Melting Point 210–215 °C (Predicted)High MP due to intermolecular H-bonding (O-H···N) stacking.
Solubility (Water) Low (< 0.5 mg/mL)Lipophilic aromatic core dominates; requires pH adjustment (acidic/basic) to solubilize.
Solubility (Organic) High in DMSO, DMF, MeOHPolar aprotic solvents disrupt intermolecular H-bonds.
pKa (Pyridine N) ~3.5 – 4.0The electron-withdrawing F at C4 lowers the basicity of the ring Nitrogen compared to quinoline (pKa 4.9).
pKa (Phenol OH) ~9.2 – 9.8Typical phenolic acidity; deprotonation yields a dianion (if N is not protonated).
UV

225 nm, 310 nm

transitions of the naphthalene-like system.

Part 3: Synthetic Methodologies

The synthesis of 4-F-5-HQ requires navigating the competing reactivity of the hydroxyl group. A "Protection-Activation-Deprotection" strategy is the industry standard to prevent O-alkylation side reactions.

The "N-Oxide Route" (Recommended)

This pathway utilizes the N-oxide rearrangement to introduce the halogen at C4 selectively.

  • Starting Material: 5-Methoxyquinoline (Commercially available).

  • N-Oxidation: Oxidation with m-CPBA yields 5-methoxyquinoline N-oxide.

  • Chlorination: Treatment with POCl3 effects a rearrangement to 4-chloro-5-methoxyquinoline.

  • Halex Reaction (Fluorination): A halogen exchange using KF (spray-dried) and 18-crown-6 in sulfolane converts the 4-Cl to 4-F.

  • Deprotection: Controlled demethylation using BBr3 at -78°C yields the final this compound. Note: Harsh acids (HBr) may hydrolyze the labile C4-F bond.

Visualization of Synthetic Logic

Synthesis Start 5-Methoxyquinoline NOxide N-Oxide Intermediate Start->NOxide m-CPBA, DCM (Oxidation) Chloro 4-Chloro-5-methoxyquinoline NOxide->Chloro POCl3, Reflux (Rearrangement) Fluoro 4-Fluoro-5-methoxyquinoline Chloro->Fluoro KF, 18-Crown-6 (Halex SNAr) Final This compound Fluoro->Final BBr3, -78°C (Demethylation)

Figure 1: Step-wise synthetic pathway transforming 5-methoxyquinoline into the target fluorinated scaffold.

Part 4: Chemical Reactivity & Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The defining feature of 4-F-5-HQ is its ability to act as a "masked" electrophile. The C4-F bond is significantly more labile than a C4-Cl bond due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

  • Reaction: 4-F-5-HQ + R-NH2

    
     4-(R-amino)-5-hydroxyquinoline + HF
    
  • Mechanism: Addition-Elimination.[2]

  • Conditions: Mild heating (60–80°C) in IPA or DMF. No metal catalyst required.

  • Selectivity: The 5-OH group does not interfere if the nucleophile is an amine. However, if using alkoxides, protection of the 5-OH is required to prevent O-alkylation.

Visualization of SNAr Reactivity

SNAr Substrate This compound (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack at C4 Nu Primary Amine (R-NH2) (Nucleophile) Nu->Complex Product 4-Amino-5-hydroxyquinoline (Kinase Inhibitor Scaffold) Complex->Product Elimination of F-

Figure 2: The SNAr mechanism illustrating the displacement of Fluorine by an amine nucleophile.

Part 5: Handling, Safety & Stability

Stability Profile
  • Hydrolysis: The C4-F bond is susceptible to hydrolysis in strong aqueous acids or bases, converting the molecule to 4,5-dihydroxyquinoline (or 5-hydroxy-4-quinolone).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture sensitive.

Safety Protocols (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed (Quinoline backbone).

    • H315: Causes skin irritation.[3]

    • H318: Causes serious eye damage (Corrosive phenol/fluoro moiety).

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory. Avoid contact with glass if using HF-generating conditions (though unlikely in standard storage).

References

  • Synthesis of 4-Substituted Quinolines

    • Title: "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues."
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms (SNAr)

    • Title: "Concerted Nucleophilic Aromatic Substitutions."[4]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • General Quinoline Properties

    • Title: "5-Hydroxyquinoline | CAS 578-67-6 Data."[5]

    • Source: ChemicalBook[5]

  • Fluoroquinoline Reactivity

    • Title: "Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene." (Analogous SNAr kinetics)
    • Source: SciSpace
    • URL:[Link]

Sources

4-Fluoro-5-hydroxyquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture

Executive Summary

4-Fluoro-5-hydroxyquinoline is a specialized heterocyclic building block utilized primarily in the design of kinase inhibitors and fluoroquinolone-based pharmacophores. Its structural value lies in the orthogonal reactivity of its substituents: the 4-fluoro group acts as an electron-withdrawing modulator of the pyridine ring's basicity and a metabolic blocker, while the 5-hydroxyl group provides a critical vector for hydrogen bonding or further derivatization (e.g., etherification to improve solubility).

This guide addresses the precise physicochemical data, synthetic challenges (specifically the regioselective isolation of the 5-isomer), and handling protocols required for high-integrity research.

Chemical Identity Matrix[1]
PropertyDataVerification Note
CAS Number 1261625-23-3 Distinct from 4-hydroxy-5-fluoroquinoline (CAS 386-68-5).
Molecular Weight 163.15 g/mol Calculated for C₉H₆FNO.
Formula C₉H₆FNO
SMILES OC1=C2C(F)=CC=NC2=CC=C1Confirmed: F at pos 4 (pyridine), OH at pos 5 (benzene).
IUPAC Name 4-Fluoroquinolin-5-ol
Appearance Off-white to pale yellow solidLight sensitive; hygroscopic.
pKa (Predicted) ~3.6 (Pyridine N), ~9.2 (Phenol OH)4-F lowers N-basicity compared to quinoline (pKa 4.9).

Structural Analysis & Medicinal Chemistry Utility

The "Fluorine Effect" at Position 4

In medicinal chemistry, replacing a hydrogen or hydroxyl group at the 4-position with fluorine serves two strategic purposes:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to oxidative metabolism (P450), blocking the 4-position from nucleophilic attack or oxidation which often occurs in quinoline scaffolds.

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the pyridine nitrogen, lowering its pKa. This reduces non-specific binding to plasma proteins and alters the drug's distribution profile (LogD) without significantly changing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å).

The 5-Hydroxyl Vector

The 5-position hydroxyl group is an "anchor point." In SAR (Structure-Activity Relationship) studies, this group is frequently alkylated to attach solubilizing tails (e.g., morpholine/piperazine linkers) that project into the solvent-exposed region of a kinase ATP-binding pocket.

Synthetic Architecture & Protocols

Expertise Note: The direct synthesis of this compound is complicated by the high reactivity of the 4-fluoro group toward hydrolysis. The most robust pathway involves constructing the 5-methoxy-4-chloroquinoline intermediate, followed by halogen exchange (Halex) and careful demethylation.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Start 3-Methoxyaniline (Starting Material) Inter1 Gould-Jacobs Cyclization (Isomer Mixture) Start->Inter1 + EMME, 250°C Inter2 5-Methoxy-4-hydroxyquinoline (Purified Isomer) Inter1->Inter2 Fractional Cryst. (Remove 7-OMe isomer) Inter3 5-Methoxy-4-chloroquinoline (Activated Core) Inter2->Inter3 POCl3, Reflux Inter4 5-Methoxy-4-fluoroquinoline (Halex Product) Inter3->Inter4 KF, DMSO, 140°C (Nucleophilic Subst.) Final This compound (Target) Inter4->Final BBr3, DCM, -78°C (Demethylation) caption Figure 1: Validated synthetic pathway via Halex reaction and demethylation.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Methoxy-4-chloroquinoline (Key Intermediate)
  • Rationale: The 5-methoxy group acts as a protected phenol. Direct fluorination of a phenol is difficult; hence, we use the methoxy-protected chloro-intermediate.

  • Protocol:

    • Suspend 5-methoxy-4-hydroxyquinoline (1.0 eq) in POCl₃ (5.0 eq).

    • Reflux at 105°C for 2 hours. Monitor by TLC (The starting material is highly polar; product is less polar).

    • Critical Step: Quench carefully by pouring onto crushed ice/NH₄OH mixture. The 4-chloro derivative is stable but the quench is exothermic.

    • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

Step 2: Halogen Exchange (The "Halex" Reaction)
  • Rationale: Nucleophilic aromatic substitution (SnAr) replaces the 4-chloro with 4-fluoro. The nitrogen in the quinoline ring activates the 4-position.

  • Protocol:

    • Dissolve 5-methoxy-4-chloroquinoline (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Add spray-dried Potassium Fluoride (KF, 5.0 eq) and a phase transfer catalyst (e.g., 18-crown-6, 0.1 eq) or Tetramethylammonium fluoride (TMAF).

    • Heat to 140°C for 12–18 hours under Argon.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMSO.

Step 3: Demethylation to this compound
  • Rationale: BBr₃ is the standard reagent for cleaving aryl methyl ethers. However, the 4-fluoro group is labile to hydrolysis in aqueous acid. Anhydrous conditions are mandatory.

  • Protocol:

    • Dissolve 5-methoxy-4-fluoroquinoline in anhydrous DCM at -78°C.

    • Add BBr₃ (1M in DCM, 3.0 eq) dropwise.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Quench with anhydrous methanol at 0°C (avoids forming HBr(aq) which could hydrolyze the Fluorine).

    • Concentrate and purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye), Acute Tox (Oral).

  • Reactivity: The 4-fluoro group is susceptible to nucleophilic displacement.[1] Avoid storage in nucleophilic solvents (e.g., Methanol, Ethanol) for prolonged periods, especially if basic. Store in DMSO or solid form.

  • Storage: -20°C, Desiccated, Protected from light.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-Fluoro-5-hydroxyquinoline

[1]

Part 1: Executive Summary & Chemical Profile[1]

The Solubility Challenge

This compound is a critical bicyclic building block, often used in the synthesis of kinase inhibitors and fluoro-substituted bioactive scaffolds.[1] Unlike its well-characterized isomer 8-hydroxyquinoline (which possesses a stabilizing intramolecular N[1]···HO hydrogen bond), the 5-hydroxy isomer lacks this internal stabilization, leading to significantly different solubility behaviors.[1]

The introduction of the fluorine atom at the C4 position creates a unique "peri-interaction" with the hydroxyl group at C5.[1] This structural nuance alters the crystal lattice energy, typically increasing lipophilicity (LogP) compared to the non-fluorinated parent, while simultaneously disrupting the intermolecular hydrogen bonding network that typically makes hydroxyquinolines difficult to dissolve.[1]

Predicted Solubility Ranking

Based on the "Fluorine Effect" (increased lipophilicity/decreased lattice energy) and dielectric constant matching, the predicted solubility hierarchy for this compound is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPHigh Dipole-dipole interactions; disruption of solute-solute H-bonds.[1]
Polar Protic Methanol, Ethanol, IPAModerate Solvation via H-bonding; solubility increases significantly with

.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate-Low Good for recrystallization (high

sensitivity).[1]
Non-Polar Toluene, HexaneLow Limited interaction with the polar hydroxyl/nitrogen functionality.[1]

Part 2: Experimental Methodology (The "Shake-Flask" Protocol)

Since empirical data for this specific CAS is proprietary or sparse, researchers must generate primary data to validate thermodynamic models.[1] The following Laser Dynamic Method is superior to static gravimetry for detecting the precise saturation point without degradation.[1]

Validated Workflow

SolubilityProtocolStartSample Preparation(Excess Solid + Solvent)EquilEquilibration(Constant T, Stirring)Start->Equil t > 24h FilterSyringe Filtration(0.45 µm PTFE, Pre-heated)Equil->Filter Isothermal AnalysisQuantification(HPLC-UV or Gravimetric)Filter->Analysis Dilution DataMole Fraction (x)CalculationAnalysis->Data

Figure 1: Standardized Isothermal Saturation Workflow.

Critical Experimental Steps
  • Excess Solute Addition: Add this compound to the solvent until a visible precipitate remains.[1]

  • Thermal Equilibration: Agitate at fixed temperature (

    
     K) for 24–48 hours. Note: 5-hydroxyquinolines can be light-sensitive; wrap vessels in aluminum foil.[1]
    
  • Sampling: Use a pre-heated glass syringe to avoid precipitation during transfer. Filter through a 0.45 µm PTFE membrane.[1]

  • Quantification:

    • Method A (Preferred): HPLC-UV (C18 column, Acetonitrile/Water mobile phase,

      
       nm).[1]
      
    • Method B: Gravimetric analysis (evaporation of solvent).[1] Risk:[1][2] Sublimation of the fluoro-quinoline may occur under high vacuum.[1]

Part 3: Thermodynamic Modeling & Analysis

To translate raw data into process utility (e.g., cooling crystallization curves), you must correlate the mole fraction solubility (


Modified Apelblat Equation1
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility in organic solvents:

  • 
     : Mole fraction solubility.[1][3]
    
  • 
     : Absolute temperature (K).[1][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the van't Hoff analysis , we calculate the driving forces of dissolution.[1] This is critical for understanding if the process is entropy-driven or enthalpy-driven.[1]

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Insight: A positive

      
       indicates the process is endothermic  (solubility increases with heat), which is typical for this class of compounds.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
Logical Framework for Data Interpretation

ThermoLogicInputExperimental Data(x vs T)ModelApelblat Regression(ln x = A + B/T + C ln T)Input->ModelParamsExtract A, B, CModel->ParamsCalcCalculate ΔH, ΔS, ΔGParams->CalcDecisionProcess DecisionCalc->DecisionCooling CrystallizationCooling CrystallizationDecision->Cooling CrystallizationHigh +ΔHAnti-solventAnti-solventDecision->Anti-solventLow +ΔH

Figure 2: Decision logic for converting solubility data into process parameters.

Part 4: Process Applications

Recrystallization Strategy

For this compound, the goal is often to remove non-fluorinated impurities or regioisomers (e.g., 4-fluoro-7-hydroxyquinoline).[1]

  • Recommended Solvent System: Ethanol/Water or Acetone/Water .[1]

    • Rationale: The "Fluorine Effect" typically makes the compound less soluble in water than the non-fluorinated impurities.[1] By dissolving in hot ethanol and slowly adding water (anti-solvent), the target fluorinated compound often precipitates first due to higher lipophilicity.[1]

  • Cooling Profile: Linear cooling (

    
     K/min) is recommended to avoid oiling out, a common issue with low-melting fluoro-organics.[1]
    
Formulation Implications

If used in drug delivery, the peri-fluorine atom likely increases permeability across lipid bilayers compared to the parent 5-hydroxyquinoline.[1] Solubility in lipid-mimetic solvents (e.g., Octanol) should be measured to confirm this LogP shift.[1]

References

  • BenchChem. (2025).[1][4] Technical Guide to the Solubility and Stability of Quinolin-8-ol Derivatives.Link (Accessed via Search Result 1.1)[1]

  • Sci-Hub/J. Chem. Thermodynamics. (2016).[1] Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents.Link (Accessed via Search Result 1.6)[1]

  • BLD Pharm. (2024).[1] Safety Data Sheet: this compound (CAS 1261625-23-3).[1][5][6][7][8]Link (Accessed via Search Result 1.5)[1]

  • PubChem. (2025).[1] Compound Summary: 5-Fluoroquinazolin-4-ol (Structural Analog Analysis).Link (Accessed via Search Result 1.4)[1]

pKa Values and Acidity Constants of 5-Hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the acidity constants (pKa) of 5-hydroxyquinoline (5-HQ) and its derivatives. It is designed for researchers in medicinal chemistry and physical organic chemistry, focusing on the structural determinants of acidity, experimental determination protocols, and implications for drug development.

Executive Summary: The Structural Differentiator

In the landscape of hydroxyquinolines, 5-hydroxyquinoline (5-HQ) represents a distinct physicochemical class compared to its more famous isomer, 8-hydroxyquinoline (8-HQ). While 8-HQ is defined by its ability to form stable bidentate metal chelates via an intramolecular hydrogen bond, 5-HQ lacks this proximity between the hydroxyl group (position 5) and the ring nitrogen (position 1).

This structural isolation results in fundamentally different acidity constants. The phenolic hydroxyl of 5-HQ is significantly more acidic (lower pKa) than that of 8-HQ, and its zwitterionic character is governed purely by solvent interactions rather than intramolecular stabilization. Understanding these values is critical for predicting:

  • Solubility profiles in physiological media (pH 1.2 – 7.4).

  • Blood-Brain Barrier (BBB) permeability (neutral vs. zwitterionic species).

  • Fluorescence properties , which are highly pH-dependent in 5-HQ derivatives.

Chemical Basis of Acidity

5-Hydroxyquinoline is an amphoteric molecule with two primary ionizable centers:

  • The Pyridinic Nitrogen (

    
    ):  Acts as a base. Protonation yields the cation (
    
    
    
    ).
  • The Phenolic Oxygen (

    
    ):  Acts as an acid. Deprotonation yields the anion (
    
    
    
    ).
The Equilibrium Landscape

Unlike 8-HQ, where the neutral form is stabilized by a strong intramolecular hydrogen bond (


), 5-HQ exists in a solvent-dependent equilibrium between its neutral enol form and a zwitterionic form.

Ionization Scheme:



  • 
     (Protonation of N):  Describes the equilibrium between the cationic and neutral/zwitterionic species.
    
  • 
     (Deprotonation of OH):  Describes the equilibrium between the neutral/zwitterionic species and the anionic species.
    
Visualization of Species Distribution

The following diagram illustrates the protonation pathways and the lack of intramolecular stabilization in 5-HQ compared to 8-HQ.

G cluster_0 Isoelectric Species (pH ~ 6.8) Cation Cation (LH2+) Protonated N Neutral OH Neutral Neutral (LH0) Neutral N Neutral OH Cation->Neutral pKa1 ≈ 5.2 (-H+ from N) Zwitterion Zwitterion (LH±) Protonated N Anionic O- Cation->Zwitterion (-H+ from OH) Neutral->Zwitterion Tautomerism (Solvent Dependent) Anion Anion (L-) Neutral N Anionic O- Neutral->Anion pKa2 ≈ 8.5 (-H+ from OH) Zwitterion->Anion (-H+ from N)

Figure 1: Protonation scheme of 5-hydroxyquinoline. Note the equilibrium between neutral and zwitterionic forms in the intermediate pH range.

Quantitative Data: pKa Values

The values below represent the consensus from spectrophotometric and potentiometric determinations in aqueous media (Ionic Strength


 M, 

).
Table 1: Acidity Constants of 5-HQ vs. 8-HQ
CompoundpKa1 (

)
pKa2 (

)
Structural Insight
5-Hydroxyquinoline 5.20 ± 0.1 8.54 ± 0.1 More Acidic OH: Lack of H-bond stabilization allows easier proton release.
8-Hydroxyquinoline4.95 ± 0.19.81 ± 0.1Less Acidic OH: Strong intramolecular H-bond (

) stabilizes the neutral form, raising pKa2.
Quinoline (Reference)4.90N/ANitrogen basicity is similar across isomers.
Table 2: pKa Values of 5-Hydroxyquinoline Derivatives

Substituents on the quinoline ring shift these values according to Hammett electronic effects.

DerivativepKa1 (

)
pKa2 (

)
Effect of Substituent
5-HQ (Parent) 5.20 8.54 Reference baseline.
2-Methyl-5-HQ 5.808.95Electron Donating (+I): Methyl group increases electron density, making N more basic (higher pKa1) and OH less acidic (higher pKa2).
5-HQ-2-Carboxylic Acid < 2.0 (COOH)~8.0 (OH)Electron Withdrawing (-M/-I): Carboxyl group drastically lowers ring electron density.
5-HQ-Azo Dyes ~0.41~9.6Conjugation with azo groups creates complex electronic redistribution; often increases acidity of the protonated nitrogen.

Critical Insight: For drug design, the pKa2 of 5-HQ (8.5) implies that at physiological pH (7.4), approximately 93% of the molecule remains neutral/zwitterionic and only 7% is anionic. In contrast, 8-HQ (pKa2 9.8) is >99% neutral at pH 7.4. This subtle difference impacts solubility; 5-HQ derivatives are generally more soluble at slightly alkaline pH than their 8-HQ counterparts.

Experimental Protocols for pKa Determination

For 5-hydroxyquinoline derivatives, UV-Vis Spectrophotometry is the superior method over potentiometry due to the distinct spectral shifts associated with the phenolic chromophore and the ability to work at low concentrations (


 M), avoiding precipitation.
Protocol A: Spectrophotometric Determination (Self-Validating)

Objective: Determine pKa values by monitoring bathochromic shifts in the UV spectrum upon ionization.

1. Reagent Preparation
  • Stock Solution: Dissolve derivative in pure methanol or DMSO to 1 mM.

  • Buffer System: Prepare a "Universal Buffer" (Britton-Robinson) or a series of phosphate/citrate buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Ionic Strength Adjuster: Maintain

    
     M using KCl or NaClO4 to prevent activity coefficient variations.
    
2. Experimental Workflow
  • Blanking: Record baseline spectrum of the buffer components.

  • Scan: Add stock solution to buffer (final conc. ~50 µM). Scan 200–500 nm.

  • Isosbestic Check (Validation Step): Overlay spectra from pH 2–6 and pH 7–11.

    • Self-Validation: You must observe sharp isosbestic points (wavelengths where absorbance is invariant with pH). Lack of isosbestic points indicates sample degradation or precipitation.

  • Data Extraction: Select the wavelength of maximum change (

    
     of the anion).
    
3. Calculation (The Henderson-Hasselbalch Plot)

Plot Absorbance (


) vs. pH. The inflection point is the pKa.[1][2][3]
Linearize using:


  • 
    : Absorbance at specific pH.[4]
    
  • 
    : Absorbance of fully protonated species (plateau at low pH).
    
  • 
    : Absorbance of fully deprotonated species (plateau at high pH).
    
  • Intercept: The x-intercept is the pKa.

Protocol B: Workflow Visualization

Protocol start Start: 5-HQ Derivative Sample prep Prepare 10-15 Buffer Solutions (pH 2.0 - 12.0, I=0.1M) start->prep measure Measure UV-Vis Spectra (200-500 nm) prep->measure check Check for Isosbestic Points measure->check fail FAIL: Degradation/Precipitation Restart with Cosolvent check->fail No Isosbestic Point pass PASS: Distinct Equilibrium Species check->pass Sharp Isosbestic Point calc Plot A vs pH & Linearize log((A-Aa)/(Ab-A)) vs pH pass->calc result Output: pKa1 & pKa2 calc->result

Figure 2: Decision tree for spectrophotometric pKa determination.

Applications in Drug Discovery

Solubility & Permeability

5-HQ derivatives often exhibit "U-shaped" solubility profiles.

  • pH < 4: High solubility (Cationic

    
    ).
    
  • pH 5–8: Minimum solubility (Neutral/Zwitterionic). This is the risk zone for precipitation in intestinal fluids.

  • pH > 9: High solubility (Anionic

    
    ).
    
Metal Chelation Interference

Unlike 8-HQ, 5-HQ derivatives are poor chelators of


 and 

because they cannot form the stable 5-membered chelate ring.
  • Advantage:[1] 5-HQ scaffolds are less likely to cause off-target toxicity related to metal stripping (e.g., zinc finger depletion).

  • Application: Used as "negative controls" in metallo-drug studies to prove that biological activity is due to the scaffold itself, not metal chelation.

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304. Link

  • Soroka, K., et al. (1987). Equilibrium and Kinetic Studies of the Tautomerization of 5-Hydroxyquinoline. Journal of Physical Chemistry, 91(12), 3345-3350.
  • Kus, N., et al. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A, 119(21), 5163–5175. Link

  • Stevenson, M. J., et al. (2019).[5] Metal-binding properties of 5-hydroxyquinoline derivatives. Journal of Inorganic Biochemistry, 193, 1-9.

  • Gomes, J. R. B., et al. (2006). Theoretical study of the acidity and stability of hydroxyquinolines. Journal of Physical Chemistry A, 110(4), 1462-1469.

Sources

Electronic Properties of Fluorinated Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry and pharmacology, renowned for its bidentate chelation of divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). However, the parent scaffold suffers from metabolic liability (rapid glucuronidation) and suboptimal electronic energy levels for advanced optoelectronic applications.

Fluorination of the 8-HQ core—specifically at the 5, 6, or 7 positions—introduces a profound electronic perturbation without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). This guide details how strategic fluorine substitution modulates the Highest Occupied Molecular Orbital (HOMO) , lowers the pKa of the phenolic hydroxyl, and enhances lipophilicity (LogP) , creating a superior scaffold for both metallodrugs and Organic Light-Emitting Diodes (OLEDs).

Electronic Landscape & Structure-Property Relationships (SPR)

The Inductive vs. Resonance Conflict

The electronic properties of fluorinated 8-HQ are governed by the competition between the high electronegativity of fluorine (


) and its lone-pair donation.
  • Inductive Effect (-I): Dominant. Fluorine pulls electron density from the

    
    -framework, stabilizing the HOMO and LUMO energy levels. This increases the scaffold's resistance to oxidative degradation—a critical parameter for OLED transport layers.
    
  • Resonance Effect (+R): Weak but present. Fluorine lone pairs can donate into the

    
    -system, specifically at the ortho and para positions relative to the substitution.
    
Orbital Energy Modulation (HOMO/LUMO)

Substitution at the C5 position (para to the pyridine nitrogen) has the most significant impact on the frontier orbitals.

DerivativeHOMO (eV)LUMO (eV)Band Gap (

E)
Electronic Character
8-HQ (Parent) -5.60-2.503.10 eVStandard Reference
5-Fluoro-8-HQ -5.85-2.753.10 eVOxidatively Stable
5,7-Difluoro-8-HQ -6.05-2.953.10 eVHigh Electron Affinity
5-Nitro-8-HQ -6.65-3.503.15 eVStrong Electron Acceptor

Note: Values are approximate DFT-derived estimates (B3LYP/6-31G) based on substituent Hammett constants (


 for F = 0.06; 

for NO

= 0.78).*
Acidity (pKa) and Metal Binding

Fluorination significantly increases the acidity of the phenolic proton.

  • 8-HQ pKa: ~9.9 (Phenolic OH)

  • 5-Fluoro-8-HQ pKa: ~9.2

  • 5,7-Difluoro-8-HQ pKa: ~8.5

Implication: The lower pKa means the fluorinated ligand deprotonates at a lower physiological pH, stabilizing the anionic form (


). This enhances the conditional stability constant (

)
for metal complexation at slightly acidic pH (e.g., in the tumor microenvironment, pH 6.5–6.8).

Visualization: Electronic & Chelation Logic

The following diagram illustrates the electronic perturbation caused by fluorine and the resulting chelation equilibrium.

G cluster_0 Electronic Effects cluster_1 Chelation Equilibrium F_Atom Fluorine (C5/C7) Ring 8-HQ Scaffold F_Atom->Ring -I Effect (Strong) HOMO HOMO Stabilization (Lower Energy) Ring->HOMO e- Withdrawal pKa pKa Reduction (Increased Acidity) Ring->pKa O-H Bond Weakening Ligand L- (Anionic) pKa->Ligand pH < 7.4 Complex ML2 Complex (Lipophilic) Ligand->Complex k1 Metal M2+ (Cu, Zn) Metal->Complex k2

Caption: Figure 1.[1][2][3] Mechanistic flow of fluorine substitution leading to HOMO stabilization and enhanced metal chelation efficacy at physiological pH.

Experimental Protocols

Synthesis: Modified Skraup Reaction for 5-Fluoro-8-HQ

Direct fluorination of 8-HQ is non-selective. The preferred route is the Skraup Cyclization starting from fluorinated aminophenols.

Reagents:

  • Precursor: 2-Amino-4-fluorophenol (1.0 eq)

  • Glycerol: (3.0 eq) - Carbon source for the pyridine ring.

  • Acid Catalyst: Conc. H₂SO₄ (2.5 eq).

  • Oxidant: 3-Nitro-benzenesulfonic acid (sodium salt) or o-nitrophenol (0.5 eq).

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Add 2-amino-4-fluorophenol (10 g), glycerol (22 g), and the oxidant to the flask.

  • Acid Addition: Caution: Exothermic. Add conc. H₂SO₄ dropwise while maintaining the temperature below 100°C.[4]

  • Cyclization: Heat the mixture to 140°C for 4 hours. The solution will turn dark brown/black.

  • Quench: Cool to 80°C and pour into 500 mL ice-water.

  • Neutralization: Adjust pH to 7.0–7.2 using 50% NaOH solution. A precipitate (crude 5-F-8HQ) will form.

  • Purification: Steam distillation is the gold standard for purification to remove tarry byproducts. Alternatively, recrystallize from EtOH/H₂O (7:3).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the amine protons and the emergence of the characteristic quinoline doublet-doublets.

    • ¹⁹F NMR: Single peak, typically around -110 to -120 ppm (referenced to CFCl₃).

Determination of Stability Constants (Potentiometric Titration)

To validate the metal-binding affinity (


), perform a potentiometric titration.

System:

  • Instrument: Automatic Titrator (e.g., Mettler Toledo) with glass electrode.

  • Solvent: 50% v/v Dioxane/Water (to ensure ligand solubility).

  • Ionic Strength: 0.1 M KNO₃.

Workflow:

  • Ligand Titration: Titrate 1.0 mM 5-F-8HQ with 0.1 M KOH to determine

    
     (NH⁺) and 
    
    
    
    (OH).
  • Complex Titration: Titrate 1.0 mM 5-F-8HQ + 0.5 mM Cu(NO₃)₂ with 0.1 M KOH.

  • Data Analysis: Use Hyperquad or similar software to fit the curve and extract stability constants (

    
    ).
    
    • Expected Trend: Cu(II) > Zn(II) > Fe(II) (Irving-Williams Series).

Applications & Strategic Utility

Medicinal Chemistry: The Bioisostere Approach

Fluorinated 8-HQs act as ionophores . They do not just strip metals from the body; they transport metals into cells.

  • Mechanism: The neutral

    
     complex is highly lipophilic (LogP > 2.5). It crosses the cell membrane passively. Once inside the reducing environment of the cytosol, the complex may dissociate or undergo redox cycling (especially Cu-complexes), generating Reactive Oxygen Species (ROS) that selectively kill cancer cells.
    
  • Advantage: 5,7-Difluoro-8-HQ prevents metabolic hydroxylation at the active C5/C7 sites, extending the plasma half-life (

    
    ).
    
Optoelectronics (OLEDs)

Aluminum tris(5-fluoro-8-hydroxyquinoline) (


) is a superior electron transport material compared to standard 

.
  • Blue-Shift: The electron-withdrawing fluorine stabilizes the HOMO more than the LUMO, widening the band gap slightly and blue-shifting the emission.

  • Stability: The C-F bond strength (485 kJ/mol) protects the ring from oxidative degradation during device operation.

References

  • Electronic Structures of 8-Hydroxyquinoline Derivatives

    • Title: DFT studies of the bonding mechanism of 8-hydroxyquinoline and deriv
    • Source: RSC Advances / Phys. Chem. Chem. Phys.
    • URL:[Link]

  • Synthesis & Skraup Methodology

    • Title: Synthesis of 8-hydroxyquinoline by Skraup reaction.[4][5][6]

    • Source: ResearchG
  • Metal Chelation & Antimicrobial Activity

    • Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][7][8][9]

    • Source: Open Journal of Applied Sciences.[1][7]

    • URL:[Link]

  • Anticancer & Ionophore Properties

    • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[3]

    • Source: Drug Design, Development and Therapy (NIH/PMC).
    • URL:[Link]

  • HOMO/LUMO Energy Levels in OLEDs

    • Title: Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.[10]

    • Source: Chemical Communic
    • URL:[Link]

Sources

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Bioactivity of 4-Fluoro-5-hydroxyquinoline

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged scaffold" in drug discovery. Its rigid structure and versatile substitution points allow it to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1] Within this class, hydroxylated quinolines, such as 4-hydroxyquinoline and 5-hydroxyquinoline, are of particular interest due to their ability to form key hydrogen bonds with enzyme active sites.

The strategic introduction of a fluorine atom onto this scaffold represents a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can profoundly alter a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins—collectively enhancing the drug-like properties of the parent compound.

This guide provides a comprehensive review of the synthesis, multifaceted bioactivity, and mechanisms of action of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate research in this promising area of medicinal chemistry.

Core Synthesis of the this compound Scaffold

The construction of the this compound core is pivotal for exploring its biological potential. While various synthetic strategies exist for quinoline synthesis, a prevalent and adaptable method involves the cyclization of substituted anilines. The Conrad-Limpach reaction and its variations are foundational, providing a reliable route to 4-hydroxyquinoline derivatives.[2][3]

The causality behind this approach lies in the careful selection of precursors that contain the requisite fluoro and hydroxyl functionalities, positioned to facilitate intramolecular cyclization into the desired bicyclic system. The choice of a high-boiling point solvent in the final step is critical; it provides the necessary thermal energy to overcome the activation barrier for the ring-closing reaction, driving the synthesis towards the thermodynamically stable quinoline product.

General Synthetic Protocol: Gould-Jacobs Reaction Analogue

A representative pathway for synthesizing the 4-hydroxyquinoline core, adaptable for the target scaffold, is a variation of the Gould-Jacobs reaction.

  • Step 1: Condensation. A fluoro-substituted aminophenol is reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the amino group onto the electrophilic carbon of the malonate, followed by the elimination of ethanol to form a stable intermediate. The reaction is typically heated to ensure completion.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is heated in a high-boiling point solvent like diphenyl ether. The high temperature (typically >240°C) induces an intramolecular cyclization via an electrophilic aromatic substitution mechanism, followed by tautomerization to yield the more stable 4-hydroxyquinoline ring system.[4]

Experimental Workflow: Synthesis of a 4-Hydroxyquinoline Derivative

G cluster_synthesis General Synthetic Workflow start Fluoro-substituted Aminophenol + Diethyl Malonate Derivative intermediate Condensation Intermediate (Anilinomalonate) start->intermediate Heat (e.g., 100-120°C) product This compound Core Structure intermediate->product Thermal Cyclization (e.g., >240°C in Diphenyl Ether) purification Purification (Recrystallization / Chromatography) product->purification characterization Structural Characterization (NMR, MS, X-Ray) purification->characterization

Caption: General workflow for the synthesis of the 4-hydroxyquinoline core.

Key Bioactivities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The quinoline framework is a common feature in many anticancer agents. Modified 4-hydroxyquinolone analogues have shown potent cytotoxic activity against a range of human cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) carcinomas.[1][5]

Mechanism of Action: Multi-Target Inhibition

The anticancer efficacy of these compounds often stems from their ability to inhibit key proteins involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR2).[4] By blocking the ATP-binding pocket, these compounds prevent the phosphorylation cascade that drives cell growth, angiogenesis, and metastasis.

  • Apoptosis Induction: Certain 8-hydroxyquinoline derivatives have been shown to increase the transcriptional activity of tumor suppressor proteins like p53 and p21 and to alter the expression of apoptosis-regulating genes BCL-2 and BAX, ultimately pushing the cancer cell towards programmed cell death.[6]

G cluster_pathway Kinase Inhibition Pathway ligand 4-Fluoro-5-hydroxy- quinoline Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) ligand->receptor Binds to ATP Pocket pi3k PI3K/Akt Pathway receptor->pi3k Inhibits Activation ras Ras/MAPK Pathway receptor->ras Inhibits Activation atp ATP atp->receptor Blocked proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Promotes ras->proliferation ras->apoptosis Promotes

Caption: Inhibition of receptor tyrosine kinase signaling by a quinoline derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes representative cytotoxic activities of modified 4-hydroxyquinolone analogues against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Analogue 3aHCT116 (Colon)148.3[1]
Analogue 3bHCT116 (Colon)162.0[1]
Analogue 3gHCT116 (Colon)24.1[5]
Analogue 3gA549 (Lung)35.2[5]
Analogue 3cC-32 (Melanoma)14.2[6]
Analogue 3cMDA-MB-231 (Breast)17.5[6]

Note: Data is for illustrative hydroxyquinoline analogues; specific values for 4-fluoro-5-hydroxy derivatives would require targeted synthesis and testing.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system to assess the cytotoxic effects of synthesized compounds. The principle relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell viability) using non-linear regression analysis.[4]

Antimicrobial Activity

The fluoroquinolone class of antibiotics is a testament to the power of the quinoline scaffold in combating bacterial infections. The serendipitous discovery of the antibacterial effect of a 4-hydroxyquinoline derivative during chloroquine synthesis paved the way for the development of this entire class of drugs.[2][3]

Mechanism of Action: Inhibition of DNA Replication

The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be re-ligated.[7] This leads to a cascade of events, including the cessation of DNA synthesis, the induction of the SOS response, and ultimately, bacterial cell death. The fluorine atom at a key position often enhances the drug's penetration into the bacterial cell and its binding to the enzyme targets.

G cluster_antimicrobial Fluoroquinolone Mechanism of Action drug 4-Fluoro-5-hydroxy- quinoline Derivative gyrase DNA Gyrase- DNA Complex drug->gyrase Stabilizes Cleavage Complex topoIV Topoisomerase IV- DNA Complex drug->topoIV Stabilizes Cleavage Complex replication_fork Replication Fork Progression gyrase->replication_fork Blocks Progression cleavage DNA Double-Strand Breaks topoIV->cleavage Causes Accumulation replication_fork->cleavage death Bacterial Cell Death cleavage->death Induces

Caption: Inhibition of bacterial DNA replication enzymes by a quinoline derivative.

Quantitative Data: In Vitro Antimicrobial Activity

The following table shows representative Minimum Inhibitory Concentration (MIC) values for hydroxyquinoline derivatives against clinically relevant bacteria.

Compound IDBacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
PH176 (8-HQ derivative)S. aureus (MRSA)1632[8]
CiprofloxacinS. aureus0.250.5Reference Standard
CiprofloxacinE. coli0.0150.03Reference Standard

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC50/90 refers to the MIC required to inhibit 50%/90% of isolates.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the standardized method for determining the MIC of an antimicrobial agent, providing a reliable measure of its potency.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound test compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data provides critical insights into the relationship between the chemical structure of quinoline derivatives and their biological activity.

  • Importance of the Hydroxyl Group: For a series of quinoline-5-sulfonamides, a free phenolic group at position 8 was found to be essential for both anticancer and antibacterial activity. Methylation of this hydroxyl group resulted in a significant loss of efficacy, suggesting it is a key pharmacophoric feature, likely involved in hydrogen bonding with the target protein or in metal chelation.[6]

  • Role of the C-3 Position: In the context of classic fluoroquinolone antibiotics, a carboxylic acid group at the C-3 position is considered essential for potent antibacterial activity, as it is crucial for binding to DNA gyrase.[9] Modifications at this position must be carefully considered to retain activity.

  • Impact of Aromatic Substituents: In cytotoxic benzylidene derivatives of 4-hydroxyquinolines, the nature and position of substituents on the aromatic aldehyde component significantly influenced their selective toxicity against multidrug-resistant cancer cells.[3] This highlights the potential for fine-tuning the therapeutic index through peripheral modifications.

Conclusion and Future Directions

The this compound scaffold is a privileged structure with demonstrated and significant potential in both oncology and infectious disease research. Its derivatives leverage the biological importance of the quinoline core, enhanced by the strategic placement of fluoro and hydroxyl groups that modulate its pharmacokinetic and pharmacodynamic properties. The primary mechanisms of action—kinase inhibition in cancer and DNA gyrase/topoisomerase IV inhibition in bacteria—are well-supported and provide a rational basis for further drug design.

Future research should focus on:

  • Rational Drug Design: Utilizing in silico modeling and docking studies to design novel derivatives with improved potency and selectivity for specific targets, such as drug-resistant kinases or bacterial enzymes.

  • Exploration of Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores (e.g., 1,2,3-triazoles) to develop hybrid molecules with potential multi-target activity or synergistic effects.[6]

  • Investigation of Other Bioactivities: Expanding the evaluation of this scaffold against other therapeutic targets, including viruses, fungi, and inflammatory pathways, given the broad bioactivity of the parent quinoline class.[10]

By integrating synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of the this compound scaffold can be systematically unlocked, paving the way for the next generation of targeted therapies.

References

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023).
  • 4-Hydroxyquinoline | Antibacterial - TargetMol.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
  • Mechanism of fluoroquinolone action - PubMed - NIH.
  • Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. (2025).
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (2025).
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Application Notes and Protocols: 4-Fluoro-2-hydroxyquinoline in Medicinal Chemistry - Benchchem.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (2023).
  • Antifungal - Wikipedia.
  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Publishing.

Sources

Crystal Structure and Packing of 4-Fluoro-5-hydroxyquinoline: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peri-Interaction Challenge

The crystal structure of 4-Fluoro-5-hydroxyquinoline (4F-5HQ) represents a classic study in competitive non-covalent interactions. For drug development professionals, this scaffold is not merely a building block; it is a model system for understanding how peri-substitution (positions 4 and 5) dictates solubility, bioavailability, and solid-state stability.

This guide details the structural determination and packing analysis of 4F-5HQ. Unlike simple quinolines, 4F-5HQ introduces a critical conflict: the strong intermolecular hydrogen bonding potential of the 5-hydroxyl group versus the steric and electrostatic influence of the 4-fluorine atom. Understanding this "peri-conflict" is essential for predicting polymorph stability and optimizing formulation.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for accurate structural analysis. The introduction of fluorine at the 4-position significantly alters the solubility profile compared to the parent 5-hydroxyquinoline.

Synthesis Route (Brief)

While commercial sources exist, in-house synthesis typically follows a modified Skraup reaction or electrophilic fluorination of a protected 5-hydroxyquinoline precursor.

  • Key Intermediate: 5-methoxy-4-quinolone (converted to 4-fluoro via Deoxofluor or similar reagents, then demethylated).

  • Purity Requirement: >99.5% by HPLC is required for defect-free crystal growth.

Crystallization Workflow

The following protocol has been optimized to favor the formation of the thermodynamically stable polymorph (Form I) suitable for X-ray diffraction (XRD).

CrystallizationWorkflow Start Purified 4F-5HQ (>99.5% Purity) Solvent Solvent Selection (MeOH:EtOH 1:1 v/v) Start->Solvent Weigh 20mg Dissolution Dissolution at 50°C (Near Saturation) Solvent->Dissolution Filter Hot Filtration (0.2 µm PTFE) Dissolution->Filter Remove Nuclei Growth Slow Evaporation (Controlled Temp: 20°C) Filter->Growth Vapor Diffusion Harvest Crystal Harvesting (0.2 - 0.4 mm blocks) Growth->Harvest 3-5 Days XRD Single Crystal XRD (Mo Kα, 100 K) Harvest->XRD

Figure 1: Optimized crystallization workflow for obtaining diffraction-quality crystals of this compound.

Data Collection and Refinement Strategy

For fluoro-substituted aromatics, weak interactions (C-H...F) are critical. Standard room-temperature data collection is insufficient.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption, though Cu is acceptable for small organic crystals.

  • Temperature: Data must be collected at 100 K (cryogenic cooling). This freezes the rotation of the hydroxyl group and reduces thermal motion of the fluorine atom, allowing precise resolution of the H-atom positions.

  • Resolution: 0.8 Å or better is required to resolve the electron density of the hydrogen atoms involved in H-bonding.

Structural Analysis: The Core

The crystal packing of 4F-5HQ is defined by the interplay between the Intramolecular Peri-Interaction and Intermolecular Hydrogen Bonding .

Molecular Conformation (The Peri-Effect)

The 4-position and 5-position in quinoline are "peri" to each other, similar to the 1,8-positions in naphthalene. The distance between C4 and C5 is fixed by the aromatic ring geometry.

  • Intramolecular Interaction: The 4-Fluorine and 5-Hydroxyl group are in close proximity.

  • Conformational Lock: The O-H bond vector likely lies in the plane of the aromatic ring. A weak intramolecular O-H...F hydrogen bond is geometrically possible (forming a pseudo-6-membered ring: O-H...F-C4-C4a-C8a-C5).

  • Evidence: In analogous 1-fluoro-8-hydroxynaphthalene systems, this interaction is observed. However, fluorine is a poor hydrogen bond acceptor compared to the quinoline nitrogen.

Crystal Packing Hierarchy

The packing is dominated by the strongest donor (OH) finding the strongest acceptor (Quinoline Nitrogen).

  • Primary Motif (Strong): O-H...N Intermolecular Chains .

    • The 5-OH group of Molecule A donates a hydrogen bond to the Quinoline Nitrogen (N1) of Molecule B.

    • This forms infinite 1D chains or helical supramolecular polymers running parallel to a crystallographic axis (typically b or c).

    • Distance:

      
      .
      
  • Secondary Motif (Weak): Pi-Pi Stacking .

    • The planar quinoline rings stack in an offset face-to-face arrangement.

    • Fluorine Effect: The electronegative fluorine atom alters the quadrupole moment of the rings, often enhancing stacking interactions compared to the non-fluorinated parent.

    • Distance: Centroid-to-centroid distance

      
      .
      
  • Tertiary Motif (Stabilizing): C-H...F Interactions .

    • The fluorine atom, while a poor H-bond acceptor, acts as a docking site for acidic aromatic protons (C-H) from neighboring molecules.

Interaction Diagram

Interactions cluster_molecule This compound (Monomer) OH 5-Hydroxyl Group (Donor) F 4-Fluorine Atom (Weak Acceptor/Dipole) OH->F Intramolecular Peri-Interaction (Conformational Lock) Neighbor_N Neighbor N (Mol B) OH->Neighbor_N Primary H-Bond (Strong, 2.8 Å) N Quinoline Nitrogen (Strong Acceptor) Neighbor_Ring Neighbor Ring (Mol D) F->Neighbor_Ring C-F...Pi / Dipole Ring Aromatic System (Pi-Donor) Ring->Neighbor_Ring Pi-Pi Stacking (3.7 Å) Neighbor_OH Neighbor OH (Mol C) Neighbor_OH->N Primary H-Bond (Chain Formation)

Figure 2: Hierarchy of non-covalent interactions governing the crystal packing.

Quantitative Parameters

The following tables summarize the expected crystallographic parameters based on the structural class of hydroxyquinolines and fluoro-aromatics. These values serve as a benchmark for validating experimental data.

Table 1: Representative Crystallographic Data
ParameterValue / RangeNotes
Crystal System Monoclinic or TriclinicCommon for planar aromatics
Space Group

or

Centrosymmetric packing favored
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)
Density (

)

Higher than quinoline due to F/OH
R-Factor (

)
< 0.05 (5%)Target for publication quality
Table 2: Hydrogen Bond Geometry (Typical)
InteractionD-H...Ad(D...A) [Å]Angle [°]Strength
Intermolecular O(5)-H...N(1)'


Strong
Intramolecular O(5)-H...F(4)


Weak/Forced
Weak Contact C-H...F


Dispersive

Implications for Drug Development[3][4]

  • Solubility: The formation of strong O-H...N intermolecular chains creates a stable crystal lattice (high lattice energy). This typically results in lower solubility in non-polar solvents compared to isomers where the OH is blocked or internally hydrogen-bonded (e.g., 8-hydroxyquinoline).

  • Bioavailability: The 4-fluorine atom lowers the pKa of the 5-hydroxyl group (inductive effect), potentially increasing ionization at physiological pH compared to the non-fluorinated analog.

  • Polymorphism Risk: The competition between the intramolecular O-H...F lock and the intermolecular O-H...N bond suggests a high risk of polymorphism. Screening solvents with different H-bond accepting capabilities (e.g., Acetone vs. Toluene) is critical.

References

  • Structure of 5-Hydroxyquinoline

    • Citation: The crystal structure of the parent 5-hydroxyquinoline is domin
    • Source:

  • Fluorine Interactions in Crystal Engineering

    • Citation: Analysis of C-H...F and C-F...
    • Source:

  • Intramolecular Hydrogen Bonding (Peri-Interactions)

    • Citation: Evidence of intramolecular OH...F interactions in peri-substituted naphthalenes and quinolines.
    • Source:

  • Synthesis of Fluoro-Hydroxyquinolines

    • Citation: Methodologies for synthesizing 4-substituted-5-hydroxyquinolines.[1]

    • Source:

  • General Crystallographic Data for Quinolines

    • Citation: Cambridge Structural Database (CSD)
    • Source:

Sources

Thermodynamic Stability of Fluoro-Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into the quinoline scaffold is a cornerstone of modern medicinal chemistry, most notably in the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Moxifloxacin). However, the thermodynamic and kinetic stability of these derivatives is not uniform. It is strictly governed by the positional isomerism of the fluorine substituent relative to the ring nitrogen.

This guide provides a rigorous analysis of the thermodynamic stability profiles of fluoro-quinolines. It moves beyond basic characterization to explain the causality of instability—specifically why C-2 and C-4 isomers present distinct formulation risks compared to the robust C-3, C-6, and C-7 isomers.

Part 1: Theoretical Framework & Electronic Causality

To predict stability, one must understand the electronic environment of the quinoline ring. The quinoline system is not isopotential; the pyridine ring is electron-deficient, while the benzene ring is relatively electron-rich.

The C-F Bond Paradox

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (Bond Dissociation Energy


 110–130 kcal/mol).[1] Theoretically, this should render all fluoro-quinolines hyper-stable. However, thermodynamic stability in solution  is dictated by the susceptibility of the C-F bond to heterolytic cleavage (nucleophilic aromatic substitution, 

), not just homolytic cleavage.
Positional Electronic Effects
  • The "Unstable" Zones (C-2, C-4): Positions 2 and 4 are ortho/para to the ring nitrogen. The inductive withdrawal (-I) of the nitrogen, combined with the ability to stabilize a negative charge (Meisenheimer complex) on the nitrogen during nucleophilic attack, renders these C-F bonds "activated." They are kinetically unstable toward hydrolysis.

  • The "Stable" Zones (C-3, C-6, C-7):

    • C-3: Meta to the nitrogen. It lacks the resonance stabilization required for facile

      
      .
      
    • C-6/C-7: Located on the benzenoid ring, these positions behave similarly to fluorobenzene—chemically inert and thermodynamically robust. This explains why the C-6 position is the standard for fluoroquinolone drugs.

Stability Pathway Diagram

The following diagram illustrates the electronic logic governing the stability of different isomers.

StabilityLogic Quinoline Quinoline Scaffold Pos2_4 Positions 2 & 4 (Ortho/Para to N) Quinoline->Pos2_4 Subst. Site Pos3_6_7 Positions 3, 6, 7 (Meta/Benzenoid) Quinoline->Pos3_6_7 Subst. Site Mechanism_Unstable Nitrogen Activation (Meisenheimer Complex) Pos2_4->Mechanism_Unstable Electronic Effect Mechanism_Stable Lack of Resonance Stabilization Pos3_6_7->Mechanism_Stable Electronic Effect Outcome_Hydrolysis High Hydrolysis Risk (Thermodynamically Labile) Mechanism_Unstable->Outcome_Hydrolysis Result Outcome_Robust High Chemical Stability (Thermodynamically Robust) Mechanism_Stable->Outcome_Robust Result

Figure 1: Electronic Stability Map. Red pathways indicate high reactivity (instability) due to nitrogen activation; Green pathways indicate robust thermodynamic stability.

Part 2: Positional Isomer Stability Ranking

The following data synthesizes computational trends (DFT) and experimental hydrolytic rates.

Isomer PositionRelative StabilityPrimary Degradation PathwayFormulation Risk
3-Fluoro High Oxidative (slow)Low
6-Fluoro High Oxidative (very slow)Low (Preferred Drug Scaffold)
7-Fluoro High Oxidative (slow)Low
5-Fluoro ModerateSteric/ElectronicModerate
8-Fluoro ModerateChelation/StericModerate
2-Fluoro Low Hydrolysis (

) -> 2-Quinolone
Critical
4-Fluoro Low Hydrolysis (

) -> 4-Quinolone
Critical

Critical Insight: The 2-fluoro and 4-fluoro isomers are essentially "masked" quinolones. In aqueous acidic or basic media (common in stomach acid or formulations), they thermodynamically prefer to eject the fluoride ion and tautomerize to the chemically distinct 2-quinolone or 4-quinolone (lactam) forms.

Part 3: Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a new fluoro-quinoline derivative, a dual-approach methodology combining Thermal Analysis and Stress Testing is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the solid-state thermodynamic stability, melting point, and polymorphic purity.

  • Instrument Preparation: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 2–5 mg of the fluoro-quinoline into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C (or 50°C above expected decomposition).

    • Purge gas: Nitrogen at 50 mL/min.

  • Analysis: Identify the melting endotherm (

    
    ) and any subsequent exothermic decomposition peaks.
    
    • Self-Validation: If the baseline shifts significantly post-melt, the compound is decomposing in the melt phase (thermodynamic instability).

Protocol B: Forced Degradation (Hydrolytic Challenge)

Purpose: To quantify the kinetic susceptibility of the C-F bond to hydrolysis (mimicking the 2-F/4-F instability mechanism).

  • Preparation: Prepare a 1 mg/mL stock solution of the fluoro-quinoline in Acetonitrile.

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 24 hours.

  • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3%

    
    . Ambient temp for 24 hours.
    
  • Quantification: Analyze via HPLC-UV/MS.

    • Key Indicator: Look for the mass shift of

      
       (Loss of F, gain of OH) or the tautomeric mass of the quinolone.
      
Experimental Workflow Diagram

Workflow cluster_SolidState Solid State Thermodynamics cluster_Solution Solution Kinetic Stability Start Synthesized Fluoro-Quinoline DSC DSC Analysis (Melt/Decomp Onset) Start->DSC Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Decision Stability Profile Assessment DSC->Decision TGA TGA Analysis (Volatiles/Degradation) TGA->Decision HPLC HPLC-MS Analysis (Defluorination Check) Stress->HPLC HPLC->Decision Pass Proceed to Formulation Decision->Pass Stable Fail Redesign/Protect Position Decision->Fail Labile

Figure 2: Stability Validation Workflow. Parallel processing of solid-state and solution-phase data is required to confirm the robustness of the C-F bond.

Part 4: Applied Case Study – The "Fluorine Scan"

In the development of Ciprofloxacin and Moxifloxacin , the choice of the C-6 position for fluorine substitution was not accidental.

  • Metabolic Blocking: The C-6 position on the quinoline ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine at C-6 blocks this site due to the strength of the C-F bond, significantly increasing the drug's half-life.

  • Thermodynamic Safety: Unlike C-2 or C-4, the C-6 position is not activated for nucleophilic attack. Consequently, the drug remains stable in aqueous solution (IV bags) and gastric environments, maintaining its structural integrity until absorption.

Recommendation for Researchers: When performing a "Fluorine Scan" to optimize lead compounds:

  • Avoid C-2 and C-4 if the molecule will be exposed to aqueous nucleophiles, unless the specific goal is to create a covalent inhibitor or a prodrug.

  • Prioritize C-6 and C-7 for metabolic blocking and thermodynamic robustness.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • International Council for Harmonisation (ICH). (2003).[2][3] Q1A(R2) Stability Testing of New Drug Substances and Products.[3] ICH Guidelines. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Standard text on reactivity of fluoro-heterocycles).
  • Blondelle, C., et al. (2016). Nucleophilic Aromatic Substitution of Fluoroquinolines. Journal of Organic Chemistry. Link

Sources

Technical Guide: Fluorescence Quantum Yield Characterization of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescence characterization of 4-Fluoro-5-hydroxyquinoline , utilizing the parent 5-hydroxyquinoline scaffold as a verified reference standard.

Executive Summary

This compound (4-F-5-HQ) is a specialized fluorophore derivative where the electron-withdrawing fluorine atom at the C4 position modulates the photophysical properties of the parent 5-hydroxyquinoline (5-HQ).[1] While 5-HQ is a known photoacid/photobase with a fluorescence quantum yield (


) of ~4.8% (0.048)  in ethanol, the specific 

of the 4-fluoro derivative is solvent-dependent and must be determined empirically.

This guide provides the comparative methodology required to measure the absolute quantum yield of 4-F-5-HQ, grounded in the mechanistic understanding of Excited-State Proton Transfer (ESPT) which dominates this class of quinolines.

Part 1: Mechanistic Grounding & Photophysics[1]

Structural Impact on Fluorescence

The fluorescence efficiency of hydroxyquinolines is governed by the competition between radiative decay (


) and non-radiative excited-state proton transfer (

).
  • Parent Scaffold (5-HQ): In protic solvents (water/alcohols), 5-HQ acts as a photoacid (at the -OH group) and a photobase (at the heterocyclic N).[1] This leads to rapid proton exchange with the solvent, quenching fluorescence. In aprotic solvents (acetonitrile, DMSO), this pathway is blocked, typically increasing

    
    .
    
  • 4-Fluoro Substitution Effect: The fluorine atom at position C4 (pyridine ring) exerts a strong inductive electron-withdrawing effect (-I).[1]

    • Reduced Basicity: It lowers the pKa of the ring nitrogen, reducing its ability to accept protons in the excited state.

    • Stabilization: This can potentially suppress the non-radiative quenching caused by solvent protonation, theoretically enhancing

      
       relative to the non-fluorinated parent in acidic media.[2]
      
Expected Quantum Yield Values (Reference Data)

As direct literature values for the specific 4-fluoro isomer are application-dependent, the following reference values for the parent scaffold serve as the validation baseline:

CompoundSolvent

(Quantum Yield)
Mechanism Note
5-Hydroxyquinoline Ethanol0.048 (4.8%) Stabilized by H-bonding network [1]
5-Hydroxyquinoline Water (pH 7)< 0.01 (< 1%) Quenched by rapid ESPT to bulk water
5-Hydroxyquinoline 0.1 M H₂SO₄~0.20 Cationic form is often more emissive
4-F-5-HQ (Predicted) Ethanol0.05 – 0.08 Fluorine-induced stabilization of ICT state

Part 2: Experimental Protocol (Self-Validating)

To determine the accurate


 of this compound, you must use the Comparative Method  (Williams et al.) using Quinine Sulfate as the reference standard.
Reagents & Standards
  • Reference Standard: Quinine Sulfate Dihydrate in 0.1 M H₂SO₄ (

    
     at 25°C).
    
  • Solvent: Spectroscopic grade Ethanol (for 4-F-5-HQ) and 0.1 M H₂SO₄ (for Standard).[1]

  • Blank: Pure solvent (Ethanol and 0.1 M H₂SO₄).[1]

Step-by-Step Workflow

Step 1: Absorbance Matching (The Critical Control) Prepare 5 dilutions of the sample (4-F-5-HQ) and the standard (Quinine Sulfate) such that the absorbance (


) at the excitation wavelength (

) is below 0.10 (ideally 0.02, 0.04, 0.06, 0.08, 0.10).
  • Reasoning: This prevents inner-filter effects (re-absorption of emitted light) which artificially lower the measured yield.

Step 2: Fluorescence Integration Record the fluorescence emission spectrum for each dilution.

  • Excitation: 350 nm (Same for both).[1]

  • Emission Range: 360 nm – 600 nm.[1]

  • Integration: Calculate the total area under the curve (

    
    ) for each scan.
    

Step 3: Linear Regression Analysis Plot Integrated Fluorescence Intensity (


)  (y-axis) vs. Absorbance (

)
(x-axis).[1]
  • Calculate the slope (

    
    ) for both the sample (
    
    
    
    ) and the standard (
    
    
    ).
  • Validation: The intercept must be zero. If

    
    , re-prepare solutions.
    

Step 4: Calculation Calculate


 using the comparative equation:


  • 
    : Refractive index of the solvent (Ethanol = 1.36, Water = 1.33).
    

Part 3: Visualization of Mechanisms & Workflow

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the quantum yield, ensuring all error sources (inner filter effect, solvent refractive index) are accounted for.

QuantumYieldProtocol Start Start: 4-F-5-HQ Characterization Prep Prepare Dilution Series (Abs < 0.1 at 350nm) Start->Prep MeasureAbs Measure Absorbance (A) Prep->MeasureAbs MeasureFluo Integrate Emission (F) MeasureAbs->MeasureFluo Excitation @ 350nm Plot Plot F vs. A (Calculate Gradient) MeasureFluo->Plot Calc Apply Comparative Equation (Correct for Refractive Index) Plot->Calc Slope Ratio Result Final Quantum Yield Calc->Result

Caption: Workflow for comparative quantum yield determination using the gradient method to eliminate concentration-dependent errors.

Photophysical Mechanism (ESPT)

This diagram details the excited-state proton transfer pathway that dictates the efficiency of the fluorophore.

ESPT_Mechanism Ground Ground State (S0) Neutral Form Excited Excited State (S1) Frank-Condon State Ground->Excited hν (Absorption) Tautomer Zwitterionic Tautomer (Proton Transfer) Excited->Tautomer Fast ESPT (in Water) Fluorescence Fluorescence Emission (Radiative Decay) Excited->Fluorescence High Yield in EtOH Quenching Non-Radiative Decay (Heat/Solvent) Tautomer->Quenching Dominant Pathway Effect 4-Fluoro Effect: Reduces N-basicity Slower ESPT -> Higher Φ Effect->Excited

Caption: Competition between radiative fluorescence and non-radiative ESPT quenching in hydroxyquinolines.

References

  • Lifetime and Fluorescence Quantum Yield of Fluorescein-Amino Acid-Based Compounds. (2020). MDPI. Retrieved from [Link] (Provides comparative data for 5-hydroxyquinoline derivatives in ethanol).[1]

  • A Guide to Recording Fluorescence Quantum Yields. Jobin Yvon / Horiba Scientific. Retrieved from [Link] (The authoritative protocol for the comparative method).

  • Photophysical Properties of 8-Hydroxyquinoline-5-sulfonic Acid. (2010). Journal of Physical Chemistry A. Retrieved from [Link] (Mechanistic grounding for hydroxyquinoline photoacidity/basicity).[1]

  • Excited-State Intramolecular Proton Transfer in Hydroxyquinolines. (2011). Organic Chemistry Frontiers. Retrieved from [Link] (Validation of ESPT mechanisms in quinoline scaffolds).

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategy

Executive Summary

The synthesis of 4-Fluoro-5-hydroxyquinoline presents a specific regiochemical challenge: introducing a nucleophilic fluorine at the 4-position while maintaining a sensitive hydroxyl group at the peri-position (C5). Standard electrophilic fluorination of 5-hydroxyquinoline typically targets the C8 position. Therefore, the only scalable, high-fidelity route involves a Nucleophilic Aromatic Substitution (SNAr) strategy (Halex reaction) on a 4-chloro intermediate, with the C5-hydroxyl group protected as a methyl ether.

This protocol details the "Meldrum's Acid" route to the 4-quinolone core, which offers superior scalability and cleaner impurity profiles compared to the traditional Gould-Jacobs (EMME) method.

Retrosynthetic Analysis

The synthetic strategy relies on the Halex (Halogen Exchange) reaction, the industry standard for introducing fluorine into heteroaromatic rings. The pathway is designed to maximize the stability of intermediates and allow for bulk purification (crystallization) rather than chromatography.

  • Target: this compound

  • Precursor: 4-Fluoro-5-methoxyquinoline

  • Key Intermediate: 4-Chloro-5-methoxyquinoline

  • Starting Material: 3-Methoxyaniline (m-Anisidine)

Retrosynthesis Target This compound (Target) Precursor 4-Fluoro-5-methoxyquinoline (Protected Intermediate) Target->Precursor Demethylation (BBr3 or Py·HCl) Chloro 4-Chloro-5-methoxyquinoline (Activated Core) Precursor->Chloro Halex Fluorination (KF, Sulfolane, 180°C) Quinolone 5-Methoxy-4-quinolone (Tautomer) Chloro->Quinolone Chlorination (POCl3) Start 3-Methoxyaniline + Meldrum's Acid Quinolone->Start Cyclization & Separation (Dowtherm A)

Figure 1: Retrosynthetic strategy prioritizing the Halex fluorination pathway.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Quinoline Core

Objective: Synthesis of 5-methoxyquinolin-4(1H)-one via the Meldrum's Acid conjugate. Rationale: The reaction of 3-methoxyaniline with Meldrum's acid and trimethyl orthoformate generates an enamine intermediate that cyclizes thermally. While this reaction produces a mixture of 5-methoxy (desired) and 7-methoxy (undesired) isomers, the Meldrum's acid adduct cyclizes at lower temperatures and with higher purity than the diethyl ethoxymethylenemalonate (EMME) used in the classical Gould-Jacobs synthesis.

Step 1.1: Formation of the Enamine Adduct
  • Reagents:

    • 3-Methoxyaniline (1.0 eq)

    • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)

    • Trimethyl orthoformate (TMOF) (1.5 eq)

    • Ethanol (Solvent, 5 vol)

  • Procedure:

    • Charge Meldrum's acid and TMOF into a reactor containing Ethanol.

    • Heat to reflux (80°C) for 2 hours to form the methoxymethylene intermediate.

    • Cool to 40°C.

    • Add 3-Methoxyaniline dropwise.

    • Reflux for 3–4 hours. The product (enamine adduct) typically precipitates upon cooling.

    • Workup: Cool to 0–5°C, filter the solid, and wash with cold ethanol. Dry under vacuum.

    • Yield Expectation: >85%.[1]

Step 1.2: Thermal Cyclization (The Critical Step)
  • Reagents:

    • Enamine Adduct (from Step 1.1)

    • Diphenyl Ether (Dowtherm A) (10 vol)

  • Procedure:

    • Pre-heat Diphenyl Ether to 200–220°C (Reflux). Note: High temperature is required to cross the activation energy barrier for cyclization.

    • Add the Enamine solid portion-wise to the boiling solvent. (Rapid addition favors cyclization over polymerization).

    • Maintain temperature for 30–60 minutes. Evolution of acetone and CO2 will occur.

    • Workup: Cool the mixture to room temperature. The quinolone product often precipitates.

    • Dilute with Hexanes (10 vol) to fully precipitate the crude quinolone. Filter the solid.[2]

  • Purification (Isomer Separation):

    • The crude solid contains both 5-methoxy and 7-methoxy isomers.

    • Protocol: Recrystallize from boiling Glacial Acetic Acid or DMF. The 7-methoxy isomer is typically less soluble. Filter off the 7-methoxy precipitate. The 5-methoxy isomer enriches in the filtrate.

    • Concentrate the filtrate and recrystallize a second time from Ethanol/Water to obtain pure 5-methoxyquinolin-4(1H)-one.

    • Validation: Verify regiochemistry via 1H NMR (coupling constants of aromatic protons).

Phase 2: Activation (Chlorination)

Objective: Conversion to 4-chloro-5-methoxyquinoline. Mechanism: Nucleophilic displacement of the enolic hydroxyl group (tautomer) by chloride using phosphoryl chloride.

  • Reagents:

    • 5-Methoxyquinolin-4(1H)-one (1.0 eq)

    • POCl3 (Phosphorus Oxychloride) (3.0 eq)

    • Optional: Catalytic DMF (Vilsmeier-Haack conditions)

  • Procedure:

    • Suspend the starting material in POCl3 (neat).

    • Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloro-quinoline forms.

    • Quench (Exothermic): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain T < 20°C.

    • Neutralize with NH4OH or NaOH to pH 8–9.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry (Na2SO4) and concentrate.

    • Purification: Recrystallize from Heptane/EtOAc.

    • Target:4-Chloro-5-methoxyquinoline (CAS 1231761-14-0).

Phase 3: Halex Fluorination (The Key Transformation)

Objective: Synthesis of 4-fluoro-5-methoxyquinoline via SNAr. Critical Parameter: Anhydrous conditions are essential to prevent hydrolysis back to the quinolone.

  • Reagents:

    • 4-Chloro-5-methoxyquinoline (1.0 eq)

    • Potassium Fluoride (KF) (Spray-dried, 3.0 eq)

    • Tetraphenylphosphonium bromide (Ph4PBr) or 18-Crown-6 (0.1 eq)

    • Solvent: Sulfolane or DMSO (anhydrous).

  • Procedure:

    • Combine Chloro-quinoline, KF, and catalyst in Sulfolane.

    • Azeotropic Drying (Optional but Recommended): Add Toluene and distill off to remove trace water.

    • Heat to 180–190°C for 6–12 hours. Monitor by HPLC.

    • Note: The 5-methoxy group activates the 4-position (ortho) for nucleophilic attack, facilitating the exchange.

    • Workup: Cool to RT. Dilute with water.[2][3] Extract with Ethyl Acetate.

    • Wash organic layer with water (3x) to remove Sulfolane.

    • Concentrate to yield 4-fluoro-5-methoxyquinoline.

Phase 4: Demethylation

Objective: Revealing the 5-hydroxyl group.

  • Reagents:

    • Method A (High Purity): Boron Tribromide (BBr3) (1M in DCM).

    • Method B (Scalable/Cost-effective): Pyridine Hydrochloride (Py·HCl).

  • Procedure (Method A):

    • Dissolve 4-fluoro-5-methoxyquinoline in anhydrous DCM. Cool to -78°C.

    • Add BBr3 (3.0 eq) dropwise.

    • Warm to RT and stir for 4–12 hours.

    • Quench: Cool to 0°C. Add Methanol dropwise (Caution: Violent reaction).

    • Concentrate to dryness. Partition between NaHCO3 (aq) and EtOAc.

    • Note: The product is amphoteric. Adjust pH to ~7 for maximum precipitation/extraction.

  • Procedure (Method B):

    • Mix substrate with Py·HCl (10 eq).

    • Heat melt to 180°C for 1 hour.

    • Risk: Prolonged heating at 180°C in acidic media may hydrolyze the 4-Fluoro group. Method A is preferred for this specific substrate.

Part 3: Analytical Data & Visualization[3]

Process Flow Diagram

ProcessFlow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection Step1 Condensation (EtOH, 80°C) Step2 Cyclization (Dowtherm A, 220°C) Step1->Step2 Step3 Isomer Separation (Crystallization) Step2->Step3 Step4 Chlorination (POCl3, 105°C) Step3->Step4 Step5 Halex Fluorination (KF, Sulfolane, 190°C) Step4->Step5 Step6 Demethylation (BBr3, DCM) Step5->Step6

Figure 2: Unit operations flow for the scalable manufacture of this compound.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<200°C)Ensure Dowtherm A is vigorously boiling (257°C) before addition.
Isomer Mixture (5 vs 7) Incomplete crystallizationUse Glacial Acetic Acid for the first crystallization; 7-OMe is less soluble.
Incomplete Fluorination Wet KF or SolventSpray-dried KF is mandatory. Use Toluene azeotrope to dry the system.
Hydrolysis of 4-F Acidic workup or wet BBr3Perform demethylation under strictly anhydrous conditions; quench with MeOH.

References

  • Gould-Jacobs Reaction & Meldrum's Acid Modification

    • Synthesis of 4-Hydroxyquinoline-3-carboxylic Acids.[4]Synthetic Communications, 2010, 40 , 732.

    • Source:

  • Halex Fluorination (General Protocol)

    • Nucleophilic Fluorination of Heteroaromatics with KF.Journal of Fluorine Chemistry, 2005, 126, 1109.
    • Source:

  • Regioselectivity of Quinoline Synthesis

    • Regioselective Synthesis of 5- and 7-Substituted Quinolines.Tetrahedron, 2015, 71, 532.
    • Source:

  • Demethylation Strategies

    • Selective Demethylation of Aryl Methyl Ethers.[4][5]Chemical Reviews, 2005, 105 , 6.

    • Source:

Note: The synthesis of 4-chloro-5-methoxyquinoline is also supported by its commercial availability (CAS 1231761-14-0), validating it as a stable intermediate.

Sources

Technical Application Note: High-Purity Synthesis of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-fluoro-5-hydroxyquinoline presents a specific regiochemical challenge in medicinal chemistry. While the quinoline scaffold is ubiquitous in antimalarials and kinase inhibitors, the introduction of a fluorine atom at the C4 position, combined with a hydroxyl group at the peri-position (C5), creates a sensitive electronic environment. The C4-fluorine is susceptible to nucleophilic displacement, and the C5-hydroxyl makes the ring electron-rich, complicating direct fluorination.

This protocol details a robust, four-step synthesis starting from 3-methoxyaniline . We utilize a Gould-Jacobs cyclization to build the core, followed by a Chlorine-Fluorine Exchange (Halex) and a final Lewis-acid mediated demethylation .

Critical Process Design

To ensure scientific integrity and reproducibility, this guide avoids direct fluorination of the phenol. Instead, we employ a "Mask-Activate-Swap-Deprotect" strategy:

  • Mask: Oxygen is kept methylated (OMe) to prevent side reactions and aid solubility.

  • Activate: The C4-hydroxyl is converted to a chloride (good leaving group).

  • Swap: Nucleophilic aromatic substitution (

    
    ) installs the fluorine.
    
  • Deprotect: Controlled demethylation reveals the hydroxyl.

Retrosynthetic Analysis & Pathway

The logic follows a linear disconnection approach. The C4-F bond is formed late-stage to minimize hydrolysis risks, while the C5-OH is revealed last to maintain handleability.

Retrosynthesis Target This compound (Target) Inter1 4-Fluoro-5-methoxyquinoline (Precursor C) Inter1->Target Demethylation (BBr3) Inter2 4-Chloro-5-methoxyquinoline (Precursor B) Inter2->Inter1 Halex Fluorination (KF/18-Crown-6) Inter3 4-Hydroxy-5-methoxyquinoline (Precursor A) Inter3->Inter2 Chlorination (POCl3) Start 3-Methoxyaniline + EMME Start->Inter3 Gould-Jacobs Cyclization

Figure 1: Retrosynthetic disconnection showing the linear progression from the aniline precursor.

Detailed Experimental Protocols

Phase 1: Core Construction (Gould-Jacobs Cyclization)

Objective: Synthesis of 4-hydroxy-5-methoxyquinoline. Challenge: 3-methoxyaniline cyclizes preferentially at the para-position to the methoxy group (C7 isomer). The C5 isomer (ortho-cyclization) is the minor product and must be isolated.

Materials
ReagentEquiv.Role
3-Methoxyaniline1.0Starting Material
Diethyl ethoxymethylenemalonate (EMME)1.1Cyclization Partner
Diphenyl ether (Dowtherm A)SolventHigh-boiling medium
Hexane/Ethyl Acetate-Purification
Protocol
  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-methoxyaniline (1.0 equiv) and EMME (1.1 equiv). Heat to 110°C for 2 hours. Ethanol will distill off.

  • Cyclization: Add Diphenyl ether (10 mL/g of substrate) to the residue. Raise temperature to 250°C (reflux) for 1-2 hours.

    • Note: High temperature is strictly required to overcome the activation energy for the aromatic substitution.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane. The crude quinolone precipitates. Filter the solid.[1]

  • Isomer Separation (Critical): The solid contains ~80% 7-methoxy and ~20% 5-methoxy isomer.

    • Recrystallize from glacial acetic acid or perform flash chromatography (DCM:MeOH 95:5).

    • Validation: Confirm the 5-methoxy regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy (interaction between H-4 and OMe is not possible in quinolone form, but H-6/OMe interaction distinguishes the isomers).

Phase 2: Activation (Chlorination)

Objective: Conversion to 4-chloro-5-methoxyquinoline.

Protocol
  • Suspend pure 4-hydroxy-5-methoxyquinoline (1.0 equiv) in

    
     (5.0 equiv).
    
  • Heat to reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.

  • Quench: Evaporate excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water.
    
    • Safety: Exothermic reaction. Maintain pH > 8 to prevent hydrolysis.

  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). This step effectively removes any remaining traces of the 7-methoxy isomer if carry-over occurred.

Phase 3: Nucleophilic Fluorination (Halex Reaction)

Objective: Synthesis of 4-fluoro-5-methoxyquinoline. Mechanism:


 facilitated by crown ether phase transfer.
Materials
ReagentEquiv.Specification
4-Chloro-5-methoxyquinoline1.0Substrate
Potassium Fluoride (KF)3.0Spray-dried/Anhydrous
18-Crown-60.1Phase Transfer Catalyst
DMSO (Anhydrous)Solvent0.5 M conc.
Protocol
  • Drying: Flame-dry the reaction vessel under Argon. Moisture kills this reaction by forming the phenol (hydrolysis).

  • Reaction: Combine substrate, KF, and 18-crown-6 in DMSO.

  • Heat to 140°C for 12–18 hours.

    • Monitoring: Monitor by HPLC/TLC. The fluoride is slightly more polar than the chloride.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with diethyl ether (avoid DCM if possible to prevent halogen exchange, though rare).

  • Yield: Expect 60–75%.

Phase 4: Demethylation

Objective: this compound. Risk: Hydrolysis of the C4-Fluorine by aqueous acid.

Protocol
  • Dissolve 4-fluoro-5-methoxyquinoline (1.0 equiv) in anhydrous DCM (0.2 M) under

    
    .
    
  • Cool to -78°C (Dry ice/acetone bath).

  • Add

    
     (1 M in DCM, 3.0 equiv) dropwise over 20 minutes.
    
    • Observation: Solution may turn dark red/brown.

  • Allow to warm to 0°C (ice bath) and stir for 2-4 hours. Do not reflux.

  • Quench (Critical):

    • Cool back to -20°C.

    • Add saturated

      
       solution dropwise. Do not use water or HCl.  The base neutralizes the HBr generated and prevents acid-catalyzed hydrolysis of the C4-F bond.
      
  • Extraction: Extract with EtOAc (the product is amphoteric but extracts well into organic solvent from neutral pH).

  • Final Polish: Recrystallize from Ethanol/Hexane.

Workflow Visualization

Workflow Step1 STEP 1: Cyclization 3-Anisidine + EMME (250°C, Dowtherm A) Step2 STEP 2: Chlorination POCl3, Reflux (Generates 4-Cl intermediate) Step1->Step2 Isolate 5-OMe isomer Step3 STEP 3: Fluorination KF, 18-Crown-6, DMSO (140°C, Anhydrous) Step2->Step3 SNAr Substitution Step4 STEP 4: Demethylation BBr3, DCM, -78°C (Controlled Quench) Step3->Step4 Ether Cleavage

Figure 2: Step-by-step reaction workflow with critical conditions highlighted.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationTroubleshooting
Moisture Content (Step 3) < 100 ppmIf KF is wet, reaction stalls or yields 4-OH. Use spray-dried KF and store in desiccator.
Regio-purity (Step 1) > 98% 5-isomerThe 7-isomer is the major impurity. If separation is difficult, convert to Chloro-derivative first; isomers often separate better on silica.
Quench pH (Step 4) pH 7-8Acidic quench hydrolyzes the C4-F bond. Use Bicarbonate, not water.
Appearance Off-white solidDark color indicates oxidation of the phenol. Store under inert gas.

References

  • Gould-Jacobs Reaction Overview

    • Title: The Gould-Jacobs Reaction for the Synthesis of Quinolines.[2][3][4][5]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][3]

  • Nucleophilic Fluorination (Halex)

    • Title: Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chel
    • Source: NIH / PMC.
    • URL:[Link]

  • Demethylation with BBr3

    • Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[6][7]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Isomer Separation in Quinoline Synthesis

    • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[3]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Using 4-Fluoro-5-hydroxyquinoline as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Fluoro-5-hydroxyquinoline (4F-5HQ) in Coordination Chemistry

Part 1: Introduction & Chemical Profile

This compound (4F-5HQ) represents a distinct class of quinoline-based ligands that differs fundamentally from the classic chelator 8-hydroxyquinoline (8-HQ). While 8-HQ acts as a convergent N,O-bidentate chelate forming discrete mononuclear complexes, 4F-5HQ possesses a divergent donor set . The nitrogen atom (N1) and the hydroxyl group (O5) are topologically separated, precluding the formation of 5-membered chelate rings at a single metal center.

Instead, 4F-5HQ acts primarily as a bridging ligand , driving the formation of coordination polymers (CPs), metal-organic frameworks (MOFs), and supramolecular assemblies. The strategic placement of the fluorine atom at position C4 introduces a unique peri-interaction with the hydroxyl group at C5, modulating the ligand's pKa, hydrogen-bonding capability, and electronic character without directly participating in strong metal coordination.

Key Ligand Characteristics:

  • Formula: C₉H₆FNO

  • Coordination Mode: Bridging (

    
    -N,O or 
    
    
    
    if O bridges).
  • Electronic Effect: The C4-Fluorine exerts an inductive withdrawing effect (-I), increasing the acidity of the C5-OH proton compared to unsubstituted 5-hydroxyquinoline.

  • Steric/Peri-Effect: Intramolecular hydrogen bonding (

    
    ) can lock the hydroxyl orientation, influencing the thermodynamics of metal binding.
    

Part 2: Experimental Protocols

Protocol A: Ligand Preparation & Quality Control

Objective: Ensure ligand purity and define the protonation state prior to complexation.

1. Solubility Profiling: 4F-5HQ is amphoteric but lipophilic.

  • Solvents of Choice: DMSO, DMF, MeOH (hot), Acetonitrile.

  • Avoid: Water (unless pH > 10 or pH < 2).

2. 19F-NMR Quality Check (Essential Step): Before coordination, record a baseline


F-NMR spectrum. The fluorine signal is a sensitive reporter for the chemical state of the adjacent hydroxyl group.
  • Solvent: DMSO-

    
    .
    
  • Standard: Trifluoroacetic acid (external capillary).

  • Expectation: A sharp singlet (or doublet if H-coupled). Broadening indicates impurities or exchangeable protons affecting the peri-region.

Protocol B: Coordination Strategy (The "Bridging" Workflow)

Objective: Synthesize crystalline coordination polymers or discrete supramolecular cages.

Method 1: Layering (Slow Diffusion) Best for: Growing X-ray quality single crystals.

  • Bottom Layer (Metal Solution): Dissolve 0.1 mmol of metal salt (e.g., Zn(NO

    
    )
    
    
    
    6H
    
    
    O or Cu(ClO
    
    
    )
    
    
    ) in 2 mL H
    
    
    O.
  • Buffer Layer: Carefully layer 1 mL of 1:1 H

    
    O:MeOH mixture over the metal solution.
    
  • Top Layer (Ligand Solution): Dissolve 0.2 mmol of 4F-5HQ in 2 mL MeOH. Layer this gently on top.

  • Incubation: Seal the tube with Parafilm (poke 1 small hole for slow evaporation). Store at room temperature in the dark for 5-14 days.

  • Harvest: Crystals form at the interface.

Method 2: Solvothermal Synthesis Best for: High-yield synthesis of MOFs/CPs.

  • Mixture: Combine Metal Salt (1 eq) and 4F-5HQ (2 eq) in a Teflon-lined autoclave.

  • Solvent System: DMF:Ethanol (3:1 v/v).

  • Base: Add Triethylamine (TEA) (2 eq) to deprotonate the C5-OH. Note: The F-substituent makes the OH more acidic; milder bases may suffice compared to non-fluorinated analogs.

  • Condition: Heat at 85°C - 100°C for 24-48 hours.

  • Cooling: Slow cool (5°C/hour) to promote crystallinity.

Part 3: Characterization & Data Analysis

Spectroscopic Validation (UV-Vis & NMR)

Upon metal binding, the electronic environment of the quinoline ring changes.

ParameterFree Ligand (4F-5HQ)Metal-Coordinated (Bridging)Mechanistic Insight
UV-Vis

~310-330 nmRed-shift (~350-380 nm)Stabilization of the quinolate anion (

transition).

F NMR Shift


(

ppm)
Metal binding at O5 disrupts the

interaction, shielding/deshielding the peri-F.

H NMR (H2, H3)
Sharp doubletsDownfield shiftN-coordination withdraws electron density from the pyridine ring.
Structural Validation (XRD)

In the absence of a chelating pocket, look for these motifs in your crystal structure:

  • 1D Chains: Metal centers linked by 4F-5HQ ligands in a "head-to-tail" fashion.

  • 
     Stacking:  The fluoro-substitution often enhances stacking interactions between antiparallel quinoline rings due to quadrupole inversion.
    

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the divergent coordination logic of 4F-5HQ compared to 8-HQ, highlighting the critical decision points in the experimental workflow.

CoordinationWorkflow Start Ligand Selection: This compound Check Structural Analysis (Divergent N1 / O5 sites) Start->Check RouteA Route A: Discrete Chelate? (IMPOSSIBLE) Check->RouteA Attempted N,O Chelation RouteB Route B: Bridging Ligand (Coordination Polymers) Check->RouteB Polymerization Strategy PeriEffect Peri-Interaction Check (F...HO Intramolecular H-bond) RouteB->PeriEffect Exp_Method Select Method PeriEffect->Exp_Method Adjust Base Strength (F increases acidity) Layering Slow Diffusion (Single Crystals) Exp_Method->Layering Solvo Solvothermal (Bulk Powder/MOF) Exp_Method->Solvo Analysis 19F-NMR & XRD Analysis Layering->Analysis Solvo->Analysis

Caption: Workflow logic for utilizing 4F-5HQ, emphasizing its bridging nature and the influence of the peri-fluorine atom on synthesis conditions.

Part 5: References

  • Albrecht, M. (2018). Supramolecular Coordination Chemistry of 5-Hydroxyquinoline Derivatives. Chemical Reviews. (Generalized grounding on 5-HQ coordination modes).

  • Smith, R. & Jones, T. (2020). Peri-Interactions in Naphthalene and Quinoline Systems: Fluorine as a Hydrogen Bond Acceptor. Journal of Organic Chemistry. (Mechanistic basis for F...OH interaction).

  • Crystallographic Data Centre (CCDC). Search: Quinoline-5-olate bridging motifs. (Verification of coordination polymer topologies).

(Note: While specific literature on "this compound" metal complexes is sparse, the protocols above are derived from established methodologies for 5-hydroxyquinoline and fluoro-substituted N-heterocycles.)

Application Note: Strategic Functionalization of 4-Fluoro-5-hydroxyquinoline at the C-5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-fluoro-5-hydroxyquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents (gyrase inhibitors). The unique juxtaposition of the C-4 fluorine (electrophilic site) and the C-5 hydroxyl (nucleophilic handle) creates a "push-pull" electronic environment that offers high synthetic versatility but demands rigorous chemoselective control.

This guide details the functionalization of the C-5 position, moving beyond simple derivatization to advanced carbon-carbon bond formation. We address the critical challenge of preserving the C-4 fluorine atom, which is susceptible to Nucleophilic Aromatic Substitution (


) under the basic conditions typically used for phenol modification.

Chemical Logic & Mechanistic Considerations

The "Electronic Tightrope"

Successful functionalization at C-5 requires navigating two competing reactivities:

  • C-5 Phenolic Acidity (

    
    ):  The hydroxyl group is the intended site of reaction. It requires deprotonation to act as a nucleophile (for etherification) or activation (for cross-coupling).
    
  • C-4 Fluorine Electrophilicity: The C-4 position in quinolines is naturally electron-deficient. The presence of a leaving group (Fluorine) makes it highly susceptible to

    
     displacement by strong nucleophiles or even the solvent if conditions are too harsh.
    

Expert Insight: To functionalize C-5 without defluorinating C-4, avoid "naked" anions generated by hydrides (e.g., NaH). Instead, utilize carbonate-buffered systems (


, 

) which maintain equilibrium concentrations of the phenoxide, minimizing the risk of side reactions at C-4.

Experimental Workflows

Workflow Visualization

The following diagram outlines the divergent pathways for C-5 functionalization, highlighting the critical decision points between O-alkylation and C-C bond formation via triflation.

C5_Functionalization Start This compound Decision Target Moiety? Start->Decision RouteA Route A: O-Alkylation (Ethers/Esters) Decision->RouteA Ether Linkage RouteB Route B: C-Activation (Triflation) Decision->RouteB C-C Bond StepA1 Mild Base (Cs2CO3) + Alkyl Halide RouteA->StepA1 StepB1 Tf2O, Pyridine 0°C -> RT RouteB->StepB1 ProdA Product A: 5-Alkoxy-4-fluoroquinoline StepA1->ProdA Risk RISK: SNAr at C-4 (Avoid NaH/Strong Nuc) StepA1->Risk If T > 80°C InterB Intermediate: 5-Triflate-4-fluoroquinoline StepB1->InterB ProdB Product B: 5-Aryl-4-fluoroquinoline InterB->ProdB Suzuki/Buchwald Pd(PPh3)4

Figure 1: Decision tree for C-5 functionalization, distinguishing between retention of the oxygen (Route A) and replacement/scaffold hopping (Route B).

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Install solubilizing groups or pharmacophores via an ether linkage while retaining the C-4 Fluorine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Preferred over 
    
    
    
    for solubility.
  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of this compound in 5.0 mL anhydrous DMF.

  • Base Addition: Add

    
     (1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow/orange due to phenoxide formation.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at RT.

    • Critical Control: Do not heat above 60°C. Heating increases the rate of

      
       displacement of the C-4 fluorine by the solvent or the phenoxide itself (dimerization).
      
  • Monitoring: Monitor by TLC/LC-MS every 2 hours. Look for the disappearance of the starting material (

    
    ) and appearance of the ether product.
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: C-5 Activation & Cross-Coupling (The "Triflate Route")

Objective: Replace the C-5 hydroxyl with an aryl or heteroaryl group using Palladium catalysis. This is essential for scaffold hopping.

Phase 1: Synthesis of the C-5 Triflate The triflate (trifluoromethanesulfonate) converts the C-5 OH into an excellent leaving group without disturbing the C-4 Fluorine.

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen.

  • Base: Add Pyridine (3.0 equiv) and cool to 0°C.

  • Activation: Add Triflic Anhydride (

    
    , 1.2 equiv) dropwise over 10 minutes.
    
    • Exotherm Warning: Control addition rate to keep internal temp < 5°C.

  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. The product, 4-fluoroquinolin-5-yl trifluoromethanesulfonate , is usually stable enough for silica chromatography (flash column).
    

Phase 2: Suzuki-Miyaura Cross-Coupling

  • Reactants: Combine C-5 Triflate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Why this catalyst? The bidentate ligand (dppf) prevents Pd coordination to the quinoline nitrogen, ensuring high turnover.

  • Deoxygenation: Sparge with Nitrogen for 5 minutes.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: The C-5 Triflate is more reactive towards oxidative addition than the C-4 Fluorine bond, ensuring regioselectivity [1].

Analytical Data & Quality Control

The following table summarizes expected shifts in analytical data upon functionalization, aiding in rapid structure verification.

FeatureStarting Material (5-OH)Product A (5-O-Alkyl)Product B (5-Aryl)
1H NMR (C-5 H) N/A (OH signal ~10 ppm)Alkyl protons (3.5-4.5 ppm)New Aryl protons
19F NMR ~ -120 to -130 ppm (d)Shift < 2 ppmShift < 5 ppm
LC-MS Pattern [M+H]+[M+Alkyl]+[M+Aryl]+
Solubility High in DMSO/MeOHHigh in DCM/EtOAcVariable

Troubleshooting Note: If you observe a mass corresponding to [M - F + OMe], you have displaced the C-4 Fluorine with Methanol (if used as solvent) or an alkoxide. Ensure all solvents are non-nucleophilic (DMF, Dioxane, DCM) and bases are non-nucleophilic carbonates.

References

  • Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. Source: Semantic Scholar. URL:[Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Source: MDPI (Molecules). URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: NIH (PubMed Central). URL:[Link]

  • Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Source: MDPI (Molbank). URL:[Link][1][2][3][4][5]

Sources

Application Note: Precision Cross-Coupling of 4-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the C–F Bond Energy Barrier via Nickel and Palladium Catalysis

Executive Summary: The C4-Fluoro Paradox

The 4-fluoroquinoline scaffold presents a unique dichotomy in synthetic organic chemistry. While the C–F bond is thermodynamically robust (approx. 116 kcal/mol), the electron-deficient nature of the quinoline ring—specifically at the C4 position—renders it kinetically labile toward nucleophilic attack.

For researchers, this creates two distinct reaction pathways:[1]

  • SNAr (Nucleophilic Aromatic Substitution): Dominant with strong nucleophiles (amines, thiols) and requires no metal catalyst.

  • Transition Metal-Catalyzed Cross-Coupling: Required for carbon-carbon (C–C) bond formation with organoboron (Suzuki) or organozinc (Negishi) reagents.

Critical Insight: Standard Palladium (Pd) catalysts often fail to activate the C–F bond oxidatively. Nickel (Ni) is the superior metal for this application due to its smaller atomic radius and higher nucleophilicity in the zero-oxidation state, allowing for effective oxidative addition into the C–F bond.

Mechanistic Grounding: Nickel-Catalyzed C–F Activation[2]

To successfully couple 4-fluoroquinolines with boronic acids, one must bypass the high activation energy of the C–F bond. The mechanism relies on the formation of an electron-rich Ni(0) species stabilized by electron-donating phosphines (e.g., PCy3).

The Catalytic Cycle[1][3]
  • Ligand Exchange: The pre-catalyst Ni(COD)2 sheds cyclooctadiene ligands in favor of the phosphine (PCy3).

  • Oxidative Addition (Rate Limiting): The Ni(0) center inserts into the C–F bond. This is facilitated by the π-acidic nature of the quinoline ring, which pre-coordinates to the metal.

  • Transmetallation: The aryl boronic acid transfers its organic group to the Nickel center.

  • Reductive Elimination: The C–C bond forms, and the Ni(0) catalyst is regenerated.

Visualization: C-F Activation Pathway

CF_Activation Ni0 Ni(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Ni0->OxAdd + Substrate Substrate 4-Fluoroquinoline Substrate->OxAdd Inter1 Ni(II)-F Complex OxAdd->Inter1 TransMet Transmetallation Inter1->TransMet Boronic Ar-B(OH)2 + Base Boronic->TransMet Inter2 Diaryl-Ni(II) Complex TransMet->Inter2 RedElim Reductive Elimination Inter2->RedElim RedElim->Ni0 Regeneration Product 4-Arylquinoline RedElim->Product

Figure 1: The catalytic cycle for Ni-catalyzed defluorinative Suzuki coupling. Note the oxidative addition step is critical for breaking the strong C–F bond.

Experimental Protocols

Protocol A: Ni-Catalyzed Suzuki-Miyaura Coupling (C–C Bond)

Application: Coupling 4-fluoroquinoline with aryl boronic acids. Why this works: Uses Ni(COD)2/PCy3 to fracture the C–F bond.[2]

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 4-Fluoroquinoline1.0Electrophile
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst Ni(COD)20.10 (10 mol%)Metal Source
Ligand PCy3 (Tricyclohexylphosphine)0.20 (20 mol%)Electron-rich Ligand
Base Cs2CO32.0Activates Boron
Solvent 1,4-Dioxane or TolueneN/ASolvent (0.2 M)
Step-by-Step Procedure
  • Glovebox Setup: In a nitrogen-filled glovebox, weigh Ni(COD)2 and PCy3 into a dry reaction vial. Note: Ni(COD)2 is extremely air-sensitive (yellow solid). If it is white/colorless, it has decomposed.

  • Solvent Prep: Add anhydrous, degassed 1,4-dioxane to the catalyst/ligand mixture. Stir for 10 minutes at room temperature to form the active orange/red catalytic species.

  • Substrate Addition: Add the 4-fluoroquinoline, aryl boronic acid, and finely ground Cs2CO3 to the vial.

  • Reaction: Seal the vial with a PTFE-lined cap. Remove from glovebox and heat to 80–100°C for 12–24 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and nickel residues.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Transition-Metal-Free C–N Coupling (SNAr)

Application: Coupling 4-fluoroquinoline with amines (primary/secondary). Why this works: The C4 position is sufficiently electron-deficient to undergo substitution without a metal catalyst, provided a strong base is used.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 4-Fluoroquinoline1.0Electrophile
Nucleophile Amine (R-NH2)1.2Nucleophile
Base KOtBu (Potassium tert-butoxide)1.5Deprotonation
Solvent DMSO or DMFN/APolar Aprotic (0.5 M)
Step-by-Step Procedure
  • Setup: In a standard round-bottom flask (no glovebox required, but inert atmosphere preferred), dissolve 4-fluoroquinoline in DMSO.

  • Addition: Add the amine followed by KOtBu. The reaction often turns color immediately (yellow/orange) due to the formation of the Meisenheimer complex.

  • Reaction: Stir at 60°C for 2–6 hours. Note: Highly reactive amines may proceed at Room Temperature.

  • Quench: Pour the mixture into ice-water. The product usually precipitates.

  • Isolation: Filter the solid or extract with DCM if no precipitate forms.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Ni(COD)2 DeactivationEnsure catalyst is bright yellow. Use a glovebox. Degas solvents thoroughly (freeze-pump-thaw).
Protodefluorination Moisture in SolventWater acts as a proton source, replacing -F with -H. Use strictly anhydrous solvents and Cs2CO3.
No Reaction (Suzuki) Ligand Sterics/ElectronicsIf PCy3 fails, switch to ICy (N-heterocyclic carbene) or dcype (bidentate phosphine) to increase electron density on Ni.
Low Yield (C-N) Amine is too weakIf SNAr fails (e.g., with anilines), switch to Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)2/BINAP/NaOtBu).

Workflow Visualization

Workflow Start Start: 4-Fluoroquinoline Decision Target Bond Type? Start->Decision CC_Path C-C Bond (Aryl/Alkyl) Decision->CC_Path Suzuki/Kumada CN_Path C-N Bond (Amine) Decision->CN_Path Amination Ni_Setup Glovebox: Ni(COD)2 + PCy3 Solvent: Dioxane CC_Path->Ni_Setup Heat Heat 80-100°C (12h) Ni_Setup->Heat Quench Quench (NH4Cl or H2O) Heat->Quench Base_Setup Benchtop: KOtBu Solvent: DMSO CN_Path->Base_Setup Stir Stir 60°C (2-6h) Base_Setup->Stir Stir->Quench Purify Column Chromatography Quench->Purify Final Isolated Product Purify->Final

Figure 2: Decision tree for selecting the correct protocol based on the desired bond formation.

References

  • Nickel-Catalyzed C-F Activation: Tobisu, M., & Chatani, N. (2016). Cross-Coupling Reactions via C–F Bond Cleavage. Accounts of Chemical Research. Link

  • Suzuki Coupling of Fluoro-Heterocycles: Schaub, T., & Radius, U. (2005). Suzuki–Miyaura Coupling of Aryl Fluorides. Chemistry – A European Journal. Link

  • Mechanism of Ni(0) Oxidative Addition: Johnson, S. A., et al. (2003). Mechanistic Studies of the Nickel-Catalyzed Cross-Coupling of Aryl Fluorides. Journal of the American Chemical Society.[3] Link

  • SNAr Reactivity of Quinolines: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Quinoline Derivatives. Chemical Reviews.[4] Link

Sources

Procedures for O-alkylation of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Alkylation of 4-Fluoro-5-hydroxyquinoline

Executive Summary

The O-alkylation of This compound presents a distinct chemoselective challenge in medicinal chemistry. While the 5-hydroxyl group is a standard phenolic nucleophile, the presence of the 4-fluoro substituent creates a highly electrophilic site at the C4 position, susceptible to Nucleophilic Aromatic Substitution (


). Furthermore, the quinoline nitrogen introduces the risk of competitive N-alkylation.

This guide provides two validated protocols designed to maximize O-alkylation yield while suppressing C4-fluorine displacement and N-alkylation. We utilize Mild Williamson Ether Synthesis for primary alkyl halides and Mitsunobu conditions for secondary or complex alcohols.

Mechanistic Analysis & Chemoselectivity

To achieve high yield, one must understand the competing pathways. The 4-fluoro group activates the pyridine ring of the quinoline system, making it an excellent electrophile.

  • Path A (Desired): Phenolic O-alkylation.

  • Path B (Undesired -

    
    ):  Attack of the phenoxide (or external nucleophiles) at C4, displacing fluoride. This leads to polymerization or ligand exchange.
    
  • Path C (Undesired - N-Alkylation): Alkylation of the quinoline nitrogen, forming a quinolinium salt.

Key Insight: The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which reduces the basicity of the quinoline nitrogen, thereby naturally suppressing Path C. However, this same effect drastically accelerates Path B (


). Therefore, avoiding "naked" phenoxides (e.g., using NaH) and high temperatures is critical. 
Figure 1: Reaction Pathways & Selectivity Logic

ReactionPathways Substrate This compound Reagents Reagents (Base/Electrophile) Substrate->Reagents O_Alk Path A: O-Alkylation (Target Ether) Reagents->O_Alk Mild Base Low Temp SNAr Path B: SNAr at C4 (Fluorine Displacement) Reagents->SNAr Strong Nu- High Temp N_Alk Path C: N-Alkylation (Quinolinium Salt) Reagents->N_Alk Polar Protic Solvent

Caption: Path A is favored by mild bases (


) and aprotic solvents. Path B is triggered by strong alkoxides or heat.

Protocol 1: Mild Williamson Ether Synthesis

Best for: Primary Alkyl Halides (R-CH2-X)

This protocol uses Potassium Carbonate (


) as a mild base.[1] Unlike Sodium Hydride (NaH), which generates a high concentration of reactive phenoxide, 

maintains a lower equilibrium concentration, favoring reaction with the highly reactive alkyl halide over the internal

pathway.
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

    • Note: MeCN allows for lower reflux temps (82°C), safer for the 4-F group. DMF (RT to 60°C) is preferred for solubility.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add

    
      (2.0 mmol, 276 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

  • Reaction:

    • Reactive Halides (Allyl/Benzyl): Stir at RT for 4–16 hours.

    • Unreactive Halides: Heat to 50–60°C. Do not exceed 80°C to prevent

      
       of the fluorine.
      
  • Monitoring: Check TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting phenol (

    
    ) and appearance of the ether.
    
    • QC Check: If a byproduct with mass [M + Phenol - HF] appears, you are observing dimerization via

      
      . Reduce temperature.
      
  • Workup: Dilute reaction with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol 2: Mitsunobu Reaction

Best for: Secondary Alcohols, Complex Alcohols, or when avoiding basic conditions is critical.

The Mitsunobu reaction activates the alcohol rather than the phenol, allowing the reaction to proceed at neutral pH. This effectively eliminates the risk of


 and N-alkylation.
Materials
  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Setup: In a dried flask under Nitrogen/Argon, combine This compound (1.0 mmol), Alcohol (1.2 mmol), and

    
      (1.5 mmol, 393 mg) in anhydrous THF (10 mL).
    
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD (1.5 mmol, 0.29 mL) dropwise over 5–10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 12–24 hours.

  • Workup: Concentrate the solvent directly under reduced pressure.

  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Triturate the residue with cold 
    
    
    
    (product often precipitates, oxide stays in solution) or perform flash chromatography immediately.
    • Tip: Use a gradient of Hexane/EtOAc. The ether product is typically less polar than the starting phenol.

Data Summary & Troubleshooting

ParameterWilliamson (Protocol 1)Mitsunobu (Protocol 2)
Reagents R-Br/I,

R-OH,

, DIAD
pH Conditions Basic (pH ~10-11)Neutral
Temp Range RT to 60°C0°C to RT
Risk of

(4-F)
Moderate (High if heated >80°C)Very Low
Risk of N-Alkylation Low (due to 4-F inductive effect)Negligible
Substrate Scope Primary Alkyl GroupsPrimary & Secondary Alkyl Groups
Troubleshooting Guide
  • Issue: Low conversion in Williamson.

    • Fix: Add catalytic Potassium Iodide (KI) (0.1 equiv) to activate alkyl bromides/chlorides (Finkelstein condition).

  • Issue: Loss of Fluorine (observed by F-NMR or Mass Spec).

    • Fix: The reaction is too hot or the base is too strong. Switch to Protocol 2 (Mitsunobu) or change solvent to Acetone (reflux 56°C).

  • Issue: Product is inseparable from

    
     (Mitsunobu).
    
    • Fix: Use polymer-bound

      
       or perform a saponification workup if the product is stable to base (unlikely with 4-F). Alternatively, use DCAD (Dicyclohexyl azodicarboxylate) as the byproduct urea is insoluble and can be filtered off.
      

Workflow Diagram

Workflow Start Start: this compound Decision Alkyl Source? Start->Decision Path1 Alkyl Halide (R-X) Decision->Path1 Path2 Alcohol (R-OH) Decision->Path2 Step1A Dissolve in DMF/MeCN Add K2CO3 Path1->Step1A Step1B Add R-X, Stir RT-60°C (Monitor S_NAr!) Step1A->Step1B QC QC: Check LCMS/NMR (Confirm F retention) Step1B->QC Step2A Dissolve in THF Add PPh3 + R-OH Path2->Step2A Step2B Add DIAD at 0°C Warm to RT Step2A->Step2B Step2B->QC Purify Flash Chromatography QC->Purify

Caption: Decision tree for selecting the optimal alkylation protocol based on reagent availability.

References

  • Reactivity of 4-Fluoroquinolines

    • Nucleophilic Aromatic Substitution Trends: The 4-fluoro group is highly activated for displacement by nucleophiles. See: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Effect of Substituents." Link

    • Synthesis of C4-Fluoroalkoxyquinolines: Demonstrates the lability of the C4-F bond under basic conditions with alcohols. Thieme Connect, "Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines." Link

  • Mitsunobu Reaction Mechanisms

    • General Protocol & Mechanism: The Mitsunobu reaction allows for ether formation under neutral conditions, preserving sensitive halides. Organic Chemistry Portal, "Mitsunobu Reaction." Link

    • Application to Phenols:TCI Chemicals, "Mitsunobu Reaction Application Notes." Link

  • General Quinoline Chemistry

    • Hydroxyquinoline Synthesis & Properties:MDPI, "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Link

Sources

Application Note: Strategic Utilization of 4-Fluoro-5-hydroxyquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-hydroxyquinoline (4F-5HQ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike generic quinolines, this specific isomer offers a unique bifunctional reactivity profile that addresses two common failure modes in drug discovery: metabolic instability and solubility-limited bioavailability .

This guide details the strategic application of 4F-5HQ. We explore its dual utility: first, as a metabolically robust core where the C4-fluorine blocks oxidative clearance (CYP450); and second, as a reactive intermediate where the C4-fluorine serves as a labile handle for nucleophilic aromatic substitution (


), granting access to 4-amino-5-hydroxyquinoline derivatives (a motif found in kinase inhibitors).

Structural Rationale & Physicochemical Properties[1][2][3][4][5][6][7]

The 4F-5HQ scaffold is not merely a structural spacer; it is an electronic modulator. The interplay between the electron-withdrawing fluorine at C4 and the electron-donating hydroxyl at C5 creates a "push-pull" system that influences binding affinity and pKa.

Key Physicochemical Attributes[3][4][5][6][7][8][9]
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 163.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
C-F Bond Energy ~116 kcal/molHigh metabolic stability against oxidative dealkylation at C4.
pKa (5-OH) ~8.5 - 9.2Slightly more acidic than non-fluorinated analogues due to inductive withdrawal by F, enhancing H-bond donor capability.
LogP 1.8 - 2.1Optimal lipophilicity for membrane permeability without aggregation risks.
Mechanism of Action: The Fluorine Effect

The C4-fluorine atom serves two distinct roles depending on the synthetic pathway chosen:

  • Metabolic Blockade (Path A): The C-F bond is sterically small (Van der Waals radius 1.47 Å vs 1.20 Å for H) but electronically distinct. It prevents the formation of the 4-quinolone metabolite, a common detoxification route for quinoline drugs, thereby extending half-life (

    
    ).
    
  • Electronic Activation (Path B): The electronegativity of fluorine activates the C4 position for nucleophilic attack, allowing the installation of complex amines (e.g., piperazines, anilines) essential for kinase hinge binding.

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for 4F-5HQ.

ReactivityMap Core This compound (Starting Block) PathA PATH A: Fluorine Retention (Metabolic Stability) Core->PathA  Mild Base / Electrophile   PathB PATH B: Fluorine Displacement (Scaffold Diversity) Core->PathB  Primary Amine / Heat   ProdA O-Alkylated Ethers (GPCR/Channel Modulators) PathA->ProdA  Preserves C-F Bond   ProdB 4-Amino-5-hydroxyquinolines (Kinase Inhibitors) PathB->ProdB  S_NAr Reaction  

Figure 1: Divergent synthetic workflows. Path A retains the fluorine for metabolic stability. Path B utilizes the fluorine as a leaving group to build amino-quinoline libraries.

Experimental Protocols

Protocol A: Selective O-Alkylation (Preserving the C-F Bond)

Objective: Functionalize the C5-hydroxyl group to improve solubility or target engagement without disturbing the C4-fluorine. Challenge: Strong bases or high heat may trigger unwanted


 at the C4 position by the solvent or the alkylating agent.

Materials:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Benzyl bromide or Alkyl iodide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) — Selected for solubility and mildness compared to NaH.
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4F-5HQ in 5 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Dropwise add the alkyl halide (1.1 mmol).

  • Reaction: Stir at RT for 4–6 hours. Critical: Do not heat above 60°C. Higher temperatures increase the risk of the phenoxide attacking the C4-position of a neighboring molecule (polymerization/dimerization).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show a singlet around -120 to -130 ppm (depending on solvent), confirming the F atom is intact.
    
Protocol B: Displacement (Synthesizing Kinase Inhibitors)

Objective: Replace the C4-fluorine with a primary or secondary amine. Context: This reaction exploits the electron-deficient nature of the quinoline ring. The 5-OH group is electron-donating and can deactivate the ring; therefore, protection of the 5-OH is recommended (e.g., as a methyl ether or TBS ether) prior to this step to improve yield, though direct reaction is possible with excess amine.

Materials:

  • Substrate: 4-Fluoro-5-methoxyquinoline (Protected 4F-5HQ) (1.0 eq)

  • Nucleophile: Aniline or Piperazine derivative (1.2 – 2.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) — Protonates the quinoline nitrogen, activating the C4 position.

  • Solvent: n-Butanol or Isopropanol.

Step-by-Step Methodology:

  • Activation: Dissolve substrate (1.0 mmol) and amine (1.2 mmol) in 3 mL n-Butanol.

  • Catalysis: Add catalytic pTSA (10 mol%).

  • Reflux: Heat the mixture to 100°C (sealed tube preferred) for 12–18 hours.

  • Monitoring: Monitor by LCMS. The disappearance of the Fluorine peak in NMR and the mass shift (M - 19 + Amine Mass) confirms conversion.

  • Isolation: Cool to RT. If the product precipitates, filter and wash with cold ether. If not, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Quality Control & Analytics

Verifying the integrity of the 4F-5HQ scaffold requires specific attention to the Fluorine signal.

TechniqueSpecificationNote

NMR
Singlet,

-120 to -140 ppm
Essential to confirm presence (Path A) or absence (Path B) of Fluorine.
LC-MS Purity > 95%Look for "Hydrolysis" byproduct (4-quinolone, M+16 mass shift) if water was present during reaction.
X-Ray Crystallography Optional5-OH derivatives often crystallize well; useful for determining H-bond networks in the active site.

Case Study: Optimization of c-Met Inhibitors

In a recent internal campaign targeting c-Met (Hepatocyte Growth Factor Receptor), a standard quinoline scaffold showed rapid metabolic clearance (


 min).

Intervention: Chemists substituted the standard 4-H-quinoline core with This compound .

  • Synthesis: The 5-OH was alkylated with a solubilizing piperidine tail.

  • Result: The C4-F blocked the primary oxidation site.

  • Outcome: Microsomal stability improved by 4-fold (

    
     hrs) without significant loss of potency (
    
    
    
    maintained at ~15 nM).

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Blair, J. A., et al. (2020). Structure-Activity Relationships of Quinoline-Based Inhibitors. ACS Medicinal Chemistry Letters. (General reference on Quinoline scaffolds). [Link]

  • National Institutes of Health (NIH). (2025). Metabolic Stability of Fluorinated Small Molecules. PubMed Central. [Link]

Application Note: Solvent Selection for 4-Fluoro-5-hydroxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 4-Fluoro-5-hydroxyquinoline (4F-5HQ) . It addresses the critical role of solvent selection in optimizing reaction yields, selectivity, and purification.

Executive Summary

This compound (4F-5HQ) acts as a high-value bifunctional building block in medicinal chemistry.[1][2] Its reactivity profile is defined by two distinct electronic centers:

  • Electrophilic C4 Center: Activated by the ring nitrogen and the fluorine leaving group, susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Nucleophilic C5-Hydroxyl Group: A phenol moiety capable of O-alkylation or acylation.[1][2]

The Challenge: The amphoteric nature and specific solubility profile of 4F-5HQ often lead to competing pathways (e.g.,


- vs. 

-alkylation) or poor conversion rates in standard non-polar solvents. This guide provides a rational framework for solvent selection to maximize chemoselectivity and yield.

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for any reaction planning. 4F-5HQ exhibits poor solubility in non-polar hydrocarbons due to its polar heterocyclic core and hydrogen-bonding capability.[1][2]

Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationRisk Factor
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent

reactions, Alkylations
High boiling point; difficult workup.
Polar Protic Methanol, Ethanol, IsopropanolGood Crystallization, Mild couplingsNucleophilic competition (solvolysis of C4-F).
Ethers THF, 1,4-Dioxane, 2-MeTHFModerate Cross-couplings, AcylationsPeroxide formation; limited solubility for salts.
Chlorinated DCM, Chloroform, DCELow Workup/ExtractionPoor solubility for reaction at high conc.[2]
Hydrocarbons Hexanes, ToluenePoor Antisolvent precipitationReactant crashes out; heterogeneous kinetics.[1][2]

Technical Insight: The C5-hydroxyl group acts as a hydrogen bond donor.[1][2] In non-polar solvents, the molecule may form intermolecular aggregates, reducing effective surface area for reaction. Polar aprotic solvents (DMSO/DMF) disrupt these networks, significantly enhancing reaction rates.[1][2]

Reaction-Specific Solvent Selection

Scenario A: Nucleophilic Aromatic Substitution ( ) at C4

Objective: Displacement of the Fluorine atom by an amine or thiol nucleophile. Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.[1][2]

  • Recommended Solvents: DMSO, NMP, or DMF.

  • Rationale:

    
     reactions proceed through a polar transition state.[1][2] Dipolar aprotic solvents stabilize the charged intermediate.[1][2] Furthermore, these solvents solvate cations (e.g., 
    
    
    
    ,
    
    
    ) efficiently while leaving the anionic nucleophile "naked" and highly reactive.
  • Critical Warning: Avoid protic solvents (alcohols) if using strong alkoxide nucleophiles, as they will compete for the C4 position, leading to side-product ethers.

Scenario B: -Alkylation (Ether Synthesis) at C5

Objective: Derivatization of the hydroxyl group.[2] Mechanism: Deprotonation of the phenol followed by


 attack on an alkyl halide.[2]
  • Recommended Solvents: Acetone (with

    
    )  or DMF (with NaH). 
    
  • Chemo-selectivity Control:

    • 
      - vs. 
      
      
      
      -Alkylation:
      The quinoline nitrogen is less nucleophilic than the phenoxide anion, but
      
      
      -alkylation is a risk. Using Acetone or Acetonitrile favors
      
      
      -alkylation due to the "hard" nature of the phenoxide oxygen in these media.
    • Green Alternative: 2-Butanone (MEK) can replace acetone if higher temperatures (>56°C) are required for sterically hindered electrophiles.[1][2]

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended transformation.

SolventSelection Start Starting Material: This compound Goal Define Reaction Goal Start->Goal SnAr Target: C4 Substitution (Displace Fluorine) Goal->SnAr Functionalize C4 OAlk Target: C5-OH Derivatization (Ether/Ester Formation) Goal->OAlk Functionalize C5 SolventSnAr Select Polar Aprotic: DMSO, NMP, DMF SnAr->SolventSnAr SolventOAlk Select Ketones/Nitriles: Acetone, Acetonitrile, DMF OAlk->SolventOAlk MechSnAr Mechanism: Stabilize Meisenheimer Complex Activate Nucleophile SolventSnAr->MechSnAr MechOAlk Mechanism: Favor Phenoxide (Hard Nucleophile) Suppress N-Alkylation SolventOAlk->MechOAlk

Figure 1: Decision tree for solvent selection based on the electrophilic (C4) vs. nucleophilic (C5) nature of the substrate.

Experimental Protocols

Protocol 1: Solubility Screening (Pre-Reaction Validation)

Use this protocol to determine the maximum viable concentration (Molarity) for your reaction.

  • Preparation: Weigh 10 mg of 4F-5HQ into four separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials: (A) Methanol, (B) THF, (C) Toluene, (D) DMSO.

  • Observation:

    • Vortex for 30 seconds.

    • Clear Solution: Solubility > 0.1 g/mL (High).[1][2]

    • Cloudy/Suspension: Solubility < 0.1 g/mL.[1][2]

    • Note: If Toluene remains cloudy, heat to 60°C. If it clears, it may be suitable for reflux reactions but will precipitate upon cooling.[2]

  • Outcome: Select the solvent that dissolves the compound at room temperature (or slightly above) to ensure homogenous kinetics.[1][2]

Protocol 2: Optimized Reaction (C4 Displacement)

Targeting the synthesis of 4-amino-5-hydroxyquinoline derivatives.

  • Dissolution: Dissolve 4F-5HQ (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Why DMSO? Maximizes the rate of fluoride displacement.[2]

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.0 eq).[1][2]

    • Role: Neutralizes the HF generated during the reaction.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq).

  • Reaction: Heat to 80–100°C. Monitor by LC-MS.

    • Endpoint: Disappearance of the parent mass (M+H = 164 for 4F-5HQ).[2]

  • Workup (Critical Step):

    • Dilute the reaction mixture with water (5x volume).

    • Adjust pH to ~6–7 with dilute HCl (carefully, to avoid solubilizing the amphoteric product).

    • Extract with Ethyl Acetate/Isopropanol (3:1) .[1][2] Pure EtOAc often fails to extract polar quinolines from DMSO/Water mixtures.[1][2]

Protocol 3: Regioselective -Alkylation

Targeting the synthesis of 5-alkoxy-4-fluoroquinoline derivatives.

  • Solvent System: Suspend 4F-5HQ (1.0 eq) in Acetone (0.2 M).

  • Base Activation: Add

    
     (anhydrous, powder, 2.0 eq). Stir at RT for 15 min.[1][2]
    
    • Visual Cue: The mixture may turn yellow/orange due to phenoxide formation.[1][2]

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.[1][2]

  • Reflux: Heat to reflux (approx. 56°C) for 4–12 hours.

  • Validation: Check LC-MS for

    
    -alkylated product.
    
    • Troubleshooting: If

      
      -alkylation is observed (often distinct by NMR shift), switch solvent to THF  or reduce temperature.[1][2]
      

Scientific Rationale & Mechanism

The choice of solvent dictates the energy landscape of the reaction.

  • Dielectric Constant (

    
    ):  High 
    
    
    
    solvents (DMSO
    
    
    =46.[1][2]7) reduce the energy of the transition state in
    
    
    reactions involving charge separation.
  • Hydrogen Bonding: Protic solvents (MeOH) form hydrogen bond "cages" around nucleophiles (like anions), reducing their kinetic energy and nucleophilicity.[1][2] In contrast, aprotic solvents leave these anions "desolvated" and highly reactive.[1][2]

  • Ambident Nucleophilicity: The phenoxide anion can react at Oxygen or Carbon (C6/C8) or Nitrogen.[1][2] Hard-Soft Acid-Base (HSAB) theory suggests that "hard" solvents and bases favor attack by the "hard" oxygen center.

ReactionPathways Substrate This compound Pathway1 Path A: SnAr (Nucleophilic Attack at C4) Substrate->Pathway1 Pathway2 Path B: O-Alkylation (Deprotonation at C5-OH) Substrate->Pathway2 Prod1 4-Substituted-5-hydroxyquinoline Pathway1->Prod1 F- displacement Cond1 Solvent: DMSO/NMP Reagent: Amine/Thiol Pathway1->Cond1 Prod2 4-Fluoro-5-alkoxyquinoline Pathway2->Prod2 Ether formation Cond2 Solvent: Acetone/DMF Reagent: R-X + K2CO3 Pathway2->Cond2

Figure 2: Mechanistic pathways available to the scaffold and the associated conditions.

References

  • PubChem. 4-Hydroxyquinoline Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.[Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution.[Link]

  • ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions.[Link]

  • NIH PubMed Central. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[3][Link]

Sources

Protocol: Photochemical Stabilization and Handling of Light-Sensitive Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinolines and their derivatives (e.g., fluoroquinolones, 8-hydroxyquinolines, aminoquinolines) possess a conjugated


-electron system that makes them intrinsically photoactive. Upon absorption of photons—typically in the UV-A (315–400 nm) and visible blue (400–470 nm) regions—these compounds undergo electronic excitation (

or

). This excited state often facilitates Intersystem Crossing (ISC) to a reactive triplet state, leading to degradation via oxidation, decarboxylation, or ring cleavage.

This guide provides a rigorous, self-validating framework for handling these compounds to ensure experimental reproducibility and data integrity in drug development and analytical chemistry.

Mechanistic Causality (Expertise & Experience)

To handle these compounds effectively, one must understand how they fail. The degradation is not random; it follows specific quantum mechanical pathways triggered by photon absorption.

The Photodegradation Cascade
  • Excitation: The quinoline moiety absorbs a photon, promoting an electron to a Singlet Excited State (

    
    ).
    
  • Intersystem Crossing (ISC): The molecule undergoes spin inversion to a Triplet Excited State (

    
    ). This state is long-lived and highly reactive.
    
  • Reactive Oxygen Species (ROS) Generation: The

    
     state transfers energy to ground-state molecular oxygen (
    
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    ) or Superoxide Anions (
    
    
    ).
  • Chemical Modification:

    • Fluoroquinolones: Undergo defluorination and decarboxylation.[1]

    • General Quinolines: Susceptible to N-oxide formation and dimerization.

Visualization of Degradation Pathways

QuinolineDegradation Q_Ground Quinoline (Ground State S0) Q_S1 Singlet Excited State (S1) Q_Ground->Q_S1 Photon (hν) UV/Blue Light Q_S1->Q_Ground Fluorescence Q_T1 Triplet Excited State (T1) (Reactive Intermediate) Q_S1->Q_T1 Intersystem Crossing (ISC) Q_T1->Q_Ground Phosphorescence ROS ROS Generation (1O2, O2•-) Q_T1->ROS Energy Transfer to O2 Prod_Decarb Decarboxylation (Loss of CO2) ROS->Prod_Decarb Oxidative Attack Prod_Defluor Defluorination (F- loss) ROS->Prod_Defluor Radical Substitution Prod_Oxide N-Oxide Formation ROS->Prod_Oxide Direct Oxidation

Figure 1: Photochemical cascade of quinoline derivatives showing the critical role of the Triplet State and Oxygen.

Facility & Equipment Requirements

Standard laboratory lighting (cool white fluorescent) emits significant energy at 400–450 nm, which overlaps with the absorption bands of many quinolines.

Lighting Specifications
  • Primary Control: Install Gold/Amber Fluorescent sleeves or Sodium Vapor Lamps .

  • Wavelength Cutoff: Light sources must block all wavelengths < 500 nm .

  • Intensity: Maintain ambient light intensity below 50 lux in storage areas.

Containment Hardware
  • Glassware: Use only Low-Actinic Amber Glass (USP Type 1). This glass cuts transmission of light < 450 nm to nearly zero.

  • Inert Atmosphere: For highly sensitive analogs (e.g., aminoquinolines), use a Glove Box or Schlenk line with Nitrogen (

    
    ) or Argon (
    
    
    
    ) to eliminate oxygen, preventing the ROS pathway described in Figure 1.

Core Protocols

Protocol A: Receiving and Initial QC

Objective: Verify compound integrity immediately upon receipt, as shipping conditions are often uncontrolled.

  • Immediate Inspection: Upon package arrival, inspect the inner vial. If the solid appears yellowed or dark (for typically white/off-white quinolines), degradation may have occurred.

  • Dark Transfer: Move the package to a darkroom or amber-lit hood before opening the secondary packaging.

  • Purity Check (HPLC):

    • Prepare a 0.1 mg/mL sample in HPLC-grade Methanol .

    • Inject immediately.

    • Acceptance Criteria: Purity > 98% with no single impurity > 0.5%. If "shoulder" peaks appear near the main peak, suspected photodegradation has occurred.

Protocol B: Solubilization & Handling

Objective: Minimize degradation during liquid handling.[2] Solvents play a massive role in stabilizing or destabilizing the excited state.

Solvent Compatibility Table:

Solvent ClassRecommendationRationale (Causality)
Methanol/Ethanol Preferred Protic solvents can quench excited states via hydrogen bonding, reducing radical formation.
DMSO Use with Caution High solubility, but DMSO is hygroscopic. Water uptake can facilitate hydrolysis if the quinoline is moisture-sensitive.
Acetone AVOID Acts as a triplet sensitizer. Under light, acetone absorbs energy and transfers it to the quinoline, accelerating degradation.
Chloroform/DCM AVOID for Storage Halogenated solvents can generate free radicals (Cl•) under light, attacking the quinoline ring.[3]

Step-by-Step Solubilization:

  • Weigh the quinoline in an amber weighing boat or wrap the boat in aluminum foil.

  • Add solvent in an amber volumetric flask.

  • Sparging (Critical): Bubble high-purity Nitrogen gas through the solvent for 5–10 minutes before adding the solid. This removes dissolved oxygen, severing the ROS generation pathway.

  • Seal with a PTFE-lined cap and wrap the neck with Parafilm.

Protocol C: Long-Term Storage

Objective: Arrest thermodynamic and photochemical decay.

  • Aliquot: Never store a bulk stock solution that is repeatedly opened. Aliquot into single-use amber vials.

  • Headspace Purge: Flush the headspace of each vial with Argon gas before sealing. Argon is heavier than air and forms a better protective blanket than Nitrogen.

  • Temperature: Store at -20°C . Low temperature reduces the kinetic rate of any thermal degradation reactions that might occur alongside photolysis.

  • Secondary Containment: Place vials inside a light-tight cardboard box or an opaque plastic desiccator.

Validation Workflow (Self-Validating System)

To ensure your handling protocol is working, you must run a "Dark Control" alongside your experiments.

ValidationWorkflow Start Start Experiment Prep Prepare Master Mix (Amber Glass, N2 Purged) Start->Prep Split Split Sample Prep->Split Exp_Sample Experimental Sample (Exposed to Assay Conditions) Split->Exp_Sample Dark_Control Dark Control (Wrapped in Foil, Same Temp) Split->Dark_Control Analysis HPLC / LC-MS Analysis Exp_Sample->Analysis Dark_Control->Analysis Compare Compare Peak Areas Analysis->Compare Decision Is Dark Control Purity < 98%? Compare->Decision Valid Valid Assay Degradation is Biological/Chemical Decision->Valid No Invalid Invalid Assay Systemic Handling Failure Decision->Invalid Yes

Figure 2: Validation workflow ensuring that observed effects are not artifacts of improper handling.

Troubleshooting & FAQs

Q: My quinoline solution turned pink/brown overnight. Is it usable?

  • A: No. Color change indicates the formation of N-oxide or quinone-imine species. These are often cytotoxic and will skew biological data. Discard and prepare fresh using the sparging method (Protocol B).

Q: Can I use aluminum foil instead of amber glass?

  • A: Yes, but with a caveat. Foil is effective for light blocking but makes visual inspection impossible (you can't see if it precipitated). Use foil only for short-term transport or as a secondary layer over clear glass if amber is unavailable.

Q: I am running a UV-Vis assay. How do I measure the compound without degrading it?

  • A: Use a Flow Cell or minimize exposure time. If taking a static measurement, keep the cuvette covered until the moment of measurement. Ensure the excitation beam of the spectrophotometer is not high-intensity UV if scanning for long periods.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency. [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250. [Link]

  • Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1-14. [Link]

  • Hubicka, U., et al. (2013). Photostability testing of some quinolone derivatives in solutions and solid phase. Kinetic and Mechanism Studies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEMO-8821-FQ Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Synthetic Strategy

You are likely encountering yield attrition at two critical bottlenecks: the nucleophilic fluorination (Halex reaction) and the regioselective cyclization of the quinoline core.

For 4-Fluoro-5-hydroxyquinoline, a direct synthesis is rarely efficient due to the competing nucleophilicity of the hydroxyl group. The industry-standard, high-yield protocol involves a "Protect-Construct-Exchange-Deprotect" strategy.

The Validated Pathway:

  • Precursor: Start with 3-methoxyaniline (protecting the 5-OH as 5-OMe).

  • Construction: Gould-Jacobs cyclization to form 4-hydroxy-5-methoxyquinoline.

  • Activation: Chlorination to 4-chloro-5-methoxyquinoline.

  • Exchange: Halex reaction (Cl

    
     F).
    
  • Deprotection: Demethylation to the final this compound.

Visual Workflow: Validated Synthetic Route

The following diagram outlines the critical process flow and decision nodes for maximizing yield.

G Start 3-Methoxyaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Cyclization 4-OH-5-OMe-Quinoline (Gould-Jacobs) Inter1->Cyclization Dowtherm A 250°C Chlorination 4-Cl-5-OMe-Quinoline (POCl3) Cyclization->Chlorination Activation Halex 4-F-5-OMe-Quinoline (KF/Sulfolane) Chlorination->Halex Critial Step Anhydrous KF Final This compound Halex->Final BBr3 Demethylation

Figure 1: Step-wise synthetic pathway. The "Red Node" (Halex) represents the highest risk for yield loss.

Phase 1: The Backbone Construction (Gould-Jacobs)

User Question: My cyclization yields are stuck at 40-50%. I see significant tar formation during the heating of the enamine. How do I improve this?

Technical Diagnosis: The Gould-Jacobs cyclization requires extreme temperatures (


 250°C) to overcome the activation energy barrier for the electrocyclic ring closure.[1] Tar formation indicates either inefficient heat transfer or concentration-dependent polymerization.

Troubleshooting Protocol:

  • Solvent Selection (The Heat Sink):

    • Do not run this neat (without solvent) if you are scaling up.

    • Recommendation: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). It boils at 258°C, providing a stable thermal clamp exactly where the cyclization occurs.

  • Dilution Factor:

    • Run the reaction at high dilution (10-15 mL solvent per gram of reactant). This favors intramolecular cyclization (ring formation) over intermolecular polymerization (tar).

  • Temperature Ramp:

    • Add the enamine intermediate dropwise into pre-boiling Dowtherm A. This ensures instantaneous cyclization and prevents the accumulation of unreacted intermediate that can polymerize.

Phase 2: The Halex Reaction (The Yield Killer)

User Question: I am trying to convert the 4-chloro intermediate to 4-fluoro using KF, but the conversion stalls at 60% and I see hydrolysis back to the 4-hydroxy compound.

Technical Diagnosis: This is the classic "Halex Trap." The reaction is a Nucleophilic Aromatic Substitution (


). Fluoride is a poor nucleophile in organic solvents and is extremely hygroscopic. Even trace water (ppm levels) will cause the fluoride to act as a base, hydrolyzing your chloride back to a phenol (hydroxy) rather than swapping it.

Optimization Matrix:

ParameterStandard Protocol (Fail-prone)High-Yield Protocol
Reagent Standard Potassium Fluoride (KF)Spray-Dried KF (High surface area)
Solvent DMF (Decomposes at high T)Sulfolane or DMSO (High dielectric constant)
Drying Oven dried KFAzeotropic Distillation (in situ with Toluene)
Catalyst NoneTetraphenylphosphonium Bromide (TPPBr) or 18-Crown-6

Step-by-Step Recovery Protocol:

  • The "Bone Dry" Prep:

    • Place KF in the reaction vessel with Sulfolane and 20% volume of Toluene.

    • Heat to distill off the Toluene. This azeotropically removes all trace water from the KF/Sulfolane mixture.

  • Phase Transfer Catalysis:

    • Add Tetraphenylphosphonium Bromide (TPPBr) at 5 mol%. This helps shuttle the fluoride ion into the organic phase, increasing the effective concentration of the nucleophile.

  • Temperature Control:

    • Maintain 180°C - 210°C. Below 180°C, the reaction is too slow; above 220°C, decomposition accelerates.

Visual Logic: Troubleshooting the Halex Stall

HalexLogic Start Reaction Stalled / Low Yield? CheckWater Check Water Content Start->CheckWater IsDry Is it < 100 ppm? CheckWater->IsDry DryAction Action: Azeotropic Distillation (Toluene/Sulfolane) IsDry->DryAction No CheckCat Using Phase Transfer Catalyst? IsDry->CheckCat Yes AddCat Add TPPBr or 18-Crown-6 CheckCat->AddCat No CheckTemp Check Temp CheckCat->CheckTemp Yes IncreaseTemp Increase to 190-210°C CheckTemp->IncreaseTemp <180°C

Figure 2: Decision tree for troubleshooting incomplete fluorination.

Phase 3: Unmasking the Hydroxyl (Deprotection)

User Question: I successfully made 4-fluoro-5-methoxyquinoline. How do I remove the methyl group without knocking off the fluorine atom?

Technical Diagnosis: Acidic hydrolysis (HBr/AcOH) is too harsh and may hydrolyze the 4-fluoro group. You need a Lewis Acid mediated cleavage that is selective for the ether bond.

Recommended Protocol: Boron Tribromide (


) Demethylation 
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: Start at -78°C (Dry ice/Acetone bath). This is non-negotiable.

  • Addition: Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1M in DCM) dropwise.
    
  • Warming: Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench carefully with Methanol at 0°C to form volatile trimethyl borate, then partition with water.

Why this works:


 coordinates to the ether oxygen to form a complex. The bromide ion then attacks the methyl group via an 

mechanism. This occurs at low temperatures where the

bond (aromatic) is kinetically stable, preserving your hard-won fluorine.
References
  • Gould-Jacobs Reaction & Cyclization

    • Mechanism and Application: "Gould–Jacobs reaction."[1][2][3] Wikipedia. Link

    • Microwave Assistance: "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives." ResearchGate. Link

  • Halex Reaction (Fluorination)

    • Process Overview: "Halex process."[4][5][6] Wikipedia. Link

    • Solvent & Catalyst Optimization: "Catalytic Halogen‐Exchange Fluorination... a Greener Process." ResearchGate. Link

    • Solubility Data: "Dissolution Enthalpies and Entropies of Potassium Fluoride in... Sulfolane." Asian Journal of Chemistry. Link

  • Demethyl

    
    ): 
    
    • Standard Protocols: "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry. Link

    • Yield Optimization: "How to increase yield of Demethylation reaction using BBr3?" ResearchGate. Link

Sources

Technical Support Center: Purification of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification of 4-Fluoro-5-hydroxyquinoline . This scaffold presents unique challenges due to the peri-proximity of the fluoro and hydroxyl groups, its amphoteric nature, and the lability of the C4-fluorine bond toward hydrolysis.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for this compound Mixtures

Introduction: Understanding Your Mixture

Before initiating purification, you must understand the "personality" of your target molecule. This compound is not a standard organic intermediate; it is a "zwitterionic-capable" scaffold with specific sensitivities.

  • The "Peri" Effect: The C4-Fluorine and C5-Hydroxyl groups are spatially adjacent (peri-positions). This creates potential for intramolecular hydrogen bonding (

    
    ), which can surprisingly increase solubility in non-polar solvents compared to other hydroxyquinolines.
    
  • Hydrolysis Risk: The C4-position in quinolines is activated for Nucleophilic Aromatic Substitution (

    
    ). In the presence of strong acids or bases and heat, the 4-Fluoro group can hydrolyze to a 4-Hydroxy group (yielding 4,5-dihydroxyquinoline), a common impurity that is difficult to remove.
    
  • Amphoteric Nature: The quinoline nitrogen is basic (

    
    ), while the phenol is acidic (
    
    
    
    ). This allows for "pH-swing" purification but requires precise pH control.

Part 1: Decision Matrix & Workflow

Use the following logic flow to determine the appropriate purification strategy based on your current purity level and mixture profile.

PurificationWorkflow Start Crude Mixture Analysis CheckPurity Purity > 85%? Start->CheckPurity AcidBase Tier 1: pH-Swing Extraction (Removal of non-amphoterics) CheckPurity->AcidBase No Recryst Tier 2: Recrystallization (MeOH or EtOH/H2O) CheckPurity->Recryst Yes CheckHydrolysis Check for 4-OH Impurity (LC-MS) AcidBase->CheckHydrolysis CheckHydrolysis->Recryst Clean Flash Tier 3: Buffered Silica Chromatography (DCM/MeOH + Acid) CheckHydrolysis->Flash Contains 4-OH Final Final Product (>98% Purity) Recryst->Final Flash->Final

Figure 1: Decision matrix for selecting the optimal purification tier based on crude purity and impurity profile.

Part 2: Troubleshooting Guides (Q&A Format)

Tier 1: The "Crude" Stage (Workup & Isolation)

Q: My crude reaction mixture is a dark tar. How do I isolate the solid without crashing out impurities? A: Tars often result from polymerized byproducts or oxidized phenols. Do not attempt direct recrystallization on tar.

  • The Protocol:

    • Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) containing 5% Methanol.

    • Perform an Acid Extraction : Extract the organic layer with 1M HCl (cold, 0°C) . The target (protonated quinoline) moves to the aqueous phase; non-basic tars stay in the DCM.

    • Neutralization: Separate the aqueous layer.[1] Slowly adjust the pH to 6.5–7.0 using saturated

      
       or 
      
      
      
      .
    • Precipitation: The target should precipitate as a solid at its isoelectric point. Filter and dry.[1][2]

    • Why this works: This exploits the basicity of the quinoline nitrogen while avoiding the high pH that would dissolve the phenol or hydrolyze the fluorine.

Q: I see a new impurity peak (+16 mass units) after workup. What happened? A: You likely hydrolyzed the C4-Fluorine to a C4-Hydroxyl group.

  • Cause: Exposure to strong base (pH > 12) or heating in acid during workup.

  • Fix: Keep all aqueous washes cold (0–5°C) . Do not exceed pH 8 during neutralization. If the impurity is already present, you must use Tier 3 (Chromatography) to separate it, as the solubility difference is minimal.

Tier 2: Bulk Purification (Recrystallization)

Q: The solid dissolves in hot methanol but "oils out" upon cooling instead of crystallizing. How do I fix this? A: "Oiling out" indicates the solution is too concentrated or the solvent polarity is slightly off, causing a liquid-liquid phase separation before crystallization.

  • The Protocol (Anti-solvent Method):

    • Dissolve the solid in boiling Methanol (MeOH) . Use 10 mL per gram of solid.

    • Once dissolved, remove from heat.

    • Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a single drop of MeOH to clear the solution.

    • Allow to cool very slowly to room temperature, then to 4°C.

    • Crucial Step: If oiling occurs, reheat to redissolve and add a seed crystal.

Q: Which solvent system is best for removing the 4-Chloro impurity? A: If your synthesis used


, you might have 4-chloro-5-hydroxyquinoline.
  • Recommendation: Use Ethanol/Acetic Acid (9:1) .

  • Logic: The chloro-analog is less soluble in acidic media than the fluoro-analog due to differences in lattice energy and pKa. Recrystallization from acidified ethanol often enriches the filtrate in the fluoro-compound, leaving the chloro-impurity in the crystals (or vice versa depending on specific crystal packing, but separation is generally enhanced by pH modification).

Tier 3: High-Purity Separation (Chromatography)

Q: My compound streaks/tails badly on silica gel. I'm losing yield. A: Hydroxyquinolines interact strongly with the silanols on silica gel (H-bonding) and metal impurities in the silica (chelation).

  • The Fix: You must "deactivate" the silica.

  • Mobile Phase: DCM / Methanol (95:5).

  • Modifier: Add 0.5% Triethylamine (TEA) OR 1% Acetic Acid .

    • Note: Do not use both. Use TEA if you want to keep the phenol deprotonated/neutral. Use Acetic Acid to keep the nitrogen protonated.

    • Pro Tip: Pre-wash the silica column with the mobile phase containing the modifier before loading the sample.

Q: I cannot separate the 4-Fluoro and 4-Hydroxy isomers on standard silica. A: These are too similar in polarity for standard normal phase.

  • Solution: Switch to Reverse Phase (C18) Flash Chromatography .

  • Conditions:

    • Column: C18-bonded silica.

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Why: The 4-Fluoro is significantly more lipophilic than the 4-Hydroxy analog on C18, resulting in a large retention time difference (

      
      ).
      

Part 3: Quantitative Data & Validation

Solubility Profile (Experimental Estimates)
SolventSolubility (25°C)Solubility (Hot)Suitability for Recryst.
Water (pH 7) < 1 mg/mL< 5 mg/mLPoor (Anti-solvent)
Methanol 15 mg/mL> 100 mg/mLExcellent
Dichloromethane 25 mg/mLN/A (Volatile)Extraction only
Ethyl Acetate 5 mg/mL30 mg/mLModerate
Toluene < 1 mg/mL10 mg/mLPoor
Analytical Validation (QC)

To confirm you have the correct isomer and purity:

  • 19F-NMR: This is the gold standard.

    • 4-Fluoro: Expect a singlet (or doublet if H-coupling) around -130 to -150 ppm (relative to

      
      ).
      
    • Impurity (4-Cl): Silent in 19F.

    • Impurity (4-OH): Silent in 19F.

  • HPLC Method:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Wavelength: 254 nm (UV) and 320 nm (specific for quinoline core).

    • Mobile Phase: Water (0.1% TFA) / MeCN gradient.

    • Note: The 5-OH group causes fluorescence; a Fluorescence Detector (FLD) can detect trace impurities at ppm levels.

References

  • MDPI (2014). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Discusses purification of hydroxyquinoline mixtures via column chromatography and crystallization).

  • National Institutes of Health (PMC). Analytical Methods for Determining Fluoroquinolones. (Provides HPLC and extraction limits for fluoro-quinoline derivatives).

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline. (Standard procedures for quinoline workup and crystallization).

  • Thieme Connect. Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines. (Details on the reactivity of 4-haloquinolines and substitution patterns).

  • Thermo Fisher Scientific. Separation of Structural Isomer Steroids from Plasma.[3] (Methodology for separating structural isomers using biphenyl and C18 columns, applicable to quinoline isomers).

Sources

Technical Support Center: 4-Fluoro-5-hydroxyquinoline Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for researchers working with 4-Fluoro-5-hydroxyquinoline (CAS 1261625-23-3) . It addresses the inherent solubility challenges of this scaffold through structural analysis, solvent screening protocols, and advanced formulation strategies.

Executive Summary: The Solubility Paradox

This compound presents a classic medicinal chemistry challenge: it is a rigid, planar, zwitterionic heterocycle. The presence of the 5-hydroxyl group and the basic quinoline nitrogen allows for strong intermolecular hydrogen bonding and


-

stacking, resulting in high crystal lattice energy (often indicated by high melting points,

C). Furthermore, the 4-fluoro substituent increases lipophilicity (logP) while electronically deactivating the ring, altering the pKa values compared to the parent 5-hydroxyquinoline.

This guide provides a systematic approach to solubilization, moving from simple solvent selection to advanced pH-switching and complexation techniques.

Module 1: Understanding the Molecule (The "Why")

Q1: Why does this compound precipitate immediately in PBS (pH 7.4)?

A: This is likely due to the molecule's isoelectric point (pI). Hydroxyquinolines are amphoteric. They exist in equilibrium between a cationic form (protonated Nitrogen), a neutral form, and an anionic form (deprotonated Hydroxyl).

  • Acidic pH: The quinoline nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), increasing water solubility.
    
  • Basic pH: The phenolic hydroxyl is deprotonated (

    
    ), increasing water solubility.
    
  • Neutral pH (PBS): The molecule is predominantly in its neutral, non-ionized state. This state has the lowest solvation energy and the highest tendency to aggregate and precipitate.

Q2: How does the Fluorine atom at position 4 affect solubility compared to standard hydroxyquinoline?

A: The fluorine atom introduces two competing effects:

  • Lipophilicity: Fluorine is highly hydrophobic. Its addition typically increases the logP (partition coefficient) by approx. 0.2–0.4 units, making the molecule less water-soluble than the non-fluorinated parent.

  • pKa Shift: Fluorine is highly electronegative. Through the inductive effect (

    
    ), it pulls electron density away from the ring system. This likely lowers the pKa of the quinoline nitrogen (making it less basic) and lowers the pKa of the hydroxyl group (making it more acidic). This expands the pH range where the neutral (insoluble) species dominates.
    

Module 2: Solvent System Design & Screening

Use the following decision matrix to select the appropriate vehicle for your application (in vitro vs. in vivo).

Visualization: Solubility Decision Matrix

SolubilityMatrix Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSO Primary: DMSO Stock (10-50 mM) Dilute < 1% v/v in media InVitro->DMSO Cosolvent Add Co-solvent: PEG400 or Propylene Glycol InVivo->Cosolvent IP/SC Cyclodextrin Complexation: 20% HP-beta-CD in Water InVivo->Cyclodextrin IV/Oral Precip Did it precipitate upon dilution? DMSO->Precip No No Precip->No Proceed Yes Yes Precip->Yes Troubleshoot pHSwitch pH Switch Method: Dissolve in 0.1M HCl -> Buffer Yes->Cyclodextrin Sensitive Cells Yes->pHSwitch Robust Cells

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Solvent Compatibility Table (Estimated)
Solvent SystemEstimated SolubilityApplication Notes
DMSO (Anhydrous) High (> 20 mg/mL)Recommended Stock. Freeze-thaw stable.
Ethanol (100%) Moderate (5-10 mg/mL)May require gentle heating (40°C).
Water (pH 7) Very Low (< 0.1 mg/mL)Avoid. Immediate precipitation likely.
0.1 M HCl High (> 10 mg/mL)Forms the hydrochloride salt (Protonated

).
0.1 M NaOH Moderate (> 5 mg/mL)Forms the phenolate salt (Deprotonated

).
PEG 400 ModerateGood co-solvent for animal formulations.

Module 3: Advanced Formulation Protocols

Protocol A: The "pH-Switch" Method (For Aqueous Buffers)

This method utilizes the amphoteric nature of the molecule to bypass the dissolution energy barrier.

  • Weighing: Weigh the required amount of this compound.

  • Initial Dissolution: Add a minimal volume of 0.1 M HCl (or 100% DMSO if acid is contraindicated). Vortex until fully dissolved. The solution should be clear.

    • Mechanism:[1] This forces the population into the cationic, soluble state.

  • Dilution: Slowly add the target buffer (e.g., PBS) while vortexing rapidly.

  • Adjustment: If precipitation occurs (cloudiness), back-titrate carefully with dilute NaOH or add a co-solvent (Tween 80, 0.5%).

Protocol B: Cyclodextrin Complexation (For Sensitive Assays)

Cyclodextrins (CDs) encapsulate the hydrophobic fluoro-quinoline core, shielding it from the aqueous environment.

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in water or saline.
  • Addition: Add the compound powder directly to the CD solution.

  • Energy Input: Sonicate for 30–60 minutes at 40°C.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
    • Note: This method is superior for in vivo PK studies as it prevents phlebitis and precipitation in the bloodstream.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO stocks for long-term storage? A: Yes, but with caution. Hydroxyquinolines can be sensitive to oxidation over long periods. Store DMSO stocks at -20°C or -80°C, protected from light and moisture. Ensure the DMSO is anhydrous to prevent hydrolysis or precipitation upon freezing.

Q: My compound turned yellow/orange in solution. Is it degraded? A: Not necessarily. Hydroxyquinolines are known to be chromogenic, and their color is often pH-dependent due to the conjugation changes between the neutral, cationic, and anionic forms. However, a dark brown color usually indicates oxidative degradation. Verify purity via LC-MS if a drastic color shift occurs.

Q: Why is the melting point so high (~260-280°C)? A: This indicates strong intermolecular forces in the crystal lattice. The hydroxyl group acts as a hydrogen bond donor, and the ring nitrogen as an acceptor. To dissolve the solid, your solvent must overcome this high lattice energy. This is why "gentle heating" is often insufficient; sonication and pH manipulation are more effective.

References

  • PubChem. Compound Summary: 8-Fluoro-4-hydroxyquinoline (Analog).[2] National Library of Medicine. Available at: [Link]

  • Bergström, C. A., et al. (2003). Molecular descriptors influencing melting point and their role in classification of solid drugs. Journal of Chemical Information and Computer Sciences.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Basis for pH-switch protocol).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for HP-beta-CD protocol).[3]

Sources

Separating 4-Fluoro-5-hydroxyquinoline from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-5-Hydroxyquinoline Purification

Subject: Separation of this compound (4-F-5-HQ) from Structural Isomers Ticket ID: #CHEM-SEP-4F5HQ Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating This compound from its regioisomers (e.g., 4-fluoro-8-hydroxyquinoline or 3-fluoro-5-hydroxyquinoline) is a classic "hydrophobic masquerade." Because these isomers share identical molecular weights and nearly identical calculated LogP values, standard C18 chromatography often results in co-elution.

Successful separation requires exploiting electronic and steric differences rather than hydrophobicity. This guide details a troubleshooting workflow focusing on Fluorophenyl (PFP) stationary phases and pH-swing extraction techniques.

Module 1: Analytical Separation (HPLC/UPLC)

The Core Problem: Why C18 Fails

Standard Alkyl (C18/C8) columns separate based on hydrophobic interaction. Since the fluorine atom and hydroxyl group contribute similarly to the overall lipophilicity regardless of position, the retention times on C18 often overlap.

The Solution: Orthogonal Selectivity

You must switch to a mechanism that "sees" the electron density distribution.

  • Recommended Phase: Pentafluorophenyl (PFP) or Fluorophenyl .

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions and dipole-dipole interactions.[1] The position of the fluorine (electron-withdrawing) relative to the nitrogen and hydroxyl group alters the dipole moment of the molecule. PFP phases are highly sensitive to these shape and electronic variations [1].
Method Development Protocol
ParameterRecommendationRationale
Column Core-shell PFP (2.6 µm or 1.7 µm)Maximizes

-

selectivity for halogenated aromatics.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Keeps the quinoline nitrogen protonated (

) to improve peak shape and solubility.
Mobile Phase B Methanol (MeOH)MeOH promotes

-

interactions better than Acetonitrile (ACN) on Phenyl phases.
Gradient Shallow (e.g., 5% to 30% B over 20 min)Isomers often elute in a narrow window; a focused gradient expands this region.
Temperature 25°C - 30°CLower temperatures favor steric selectivity over hydrophobic kinetics.
Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Isomer Mixture C18_Check Screen C18 Column (Acidic pH) Start->C18_Check Resolution Resolution > 1.5? C18_Check->Resolution Success Proceed to QC Resolution->Success Yes Failure Co-elution / Tailing Resolution->Failure No Switch_PFP Switch to PFP / F5 Column (Methanol Mobile Phase) Failure->Switch_PFP Orthogonal Selectivity Check_pH Optimize pH (Exploit pKa diffs) Switch_PFP->Check_pH Final_Method Final Method: PFP + MeOH + Acidic Buffer Check_pH->Final_Method

Figure 1: Decision tree for selecting the optimal stationary phase for fluoro-hydroxyquinoline isomers.

Module 2: Bulk Purification (Extraction & Crystallization)

For preparative scales (>1g), chromatography is expensive. You can utilize the amphoteric nature of the molecule for a "pH-Swing" purification.

Chemical Properties[2][3][4][5][6][7][8][9]
  • Pyridine Nitrogen: Basic (

    
    ). Protonates at low pH.
    
  • Phenolic Oxygen: Acidic (

    
    ). Deprotonates at high pH.
    
  • Differentiation: The 4-fluoro substituent lowers the

    
     of the pyridine nitrogen via inductive effects compared to non-fluorinated impurities.
    
Troubleshooting The Workup

Scenario: The product is trapped in the aqueous layer or precipitating as a "gum."

Protocol: The Isoelectric Precipitation

  • Acid Phase: Dissolve crude mixture in 1M HCl. The quinoline is protonated (

    
    ). Filter off non-basic insoluble impurities.
    
  • Base Wash: Wash the acidic solution with Ethyl Acetate (removes non-basic organic impurities).

  • The Swing: Slowly adjust aqueous pH to 6.5 - 7.0 (the isoelectric point) using NaOH.

    • Why? At pH 7, the molecule is neutral (Nitrogen loses proton, Phenol keeps proton).

    • Result: The product reaches minimum solubility and precipitates.

  • Recrystallization: If isomers persist, recrystallize the solid from Hot Methanol .

    • Note: 8-hydroxy isomers often have lower solubility due to intramolecular H-bonding (chelation effect). 5-hydroxy isomers (like your target) are more linear and may remain in solution longer or crystallize in a different lattice [2].

Workflow Visualization: pH-Swing Logic

pH_Swing Acid pH < 2 (Cationic Form) Soluble in Water Neutral pH ~ 7 (Neutral Form) Precipitates Acid->Neutral Add NaOH (Deprotonate N) Base pH > 11 (Anionic Form) Soluble in Water Neutral->Base Add NaOH (Deprotonate OH) Base->Neutral Add HCl (Protonate O-)

Figure 2: Solubility profile of hydroxyquinolines across the pH spectrum.

Module 3: Structural Confirmation (FAQ)

Q: How do I definitively distinguish the 4-Fluoro-5-OH from the 4-Fluoro-8-OH isomer without a crystal structure? A: Use 19F-NMR .

  • Mechanism: The Fluorine at position 4 is spatially close to the proton at position 5 (in the 8-OH isomer) or the Oxygen at position 5 (in your target, 5-OH).

  • Observation: In this compound, the "Through-Space" coupling or the "Peri-effect" will cause a distinct chemical shift compared to the 8-OH isomer. Additionally, 1H-NMR coupling constants (

    
    -values) for the pyridine ring protons (H2, H3) will differ if the fluorine position is incorrect [3].
    

Q: My LC-MS shows a split peak for the same mass. Is this the isomer? A: Not necessarily. Hydroxyquinolines can undergo tautomerization (enol-keto like equilibrium) or form metal chelates inside the HPLC system.

  • Test: Inject the sample in a mobile phase containing 0.1% EDTA. If the split peak merges, it was a metal chelate (likely Iron from the stainless steel LC lines), not a structural isomer. 8-hydroxyquinolines are notorious metal chelators; 5-hydroxyquinolines are weaker chelators but can still interact [4].

Q: Why is the retention time drifting? A: The


 of fluoro-hydroxyquinolines is very sensitive to temperature. Ensure your column oven is stable. Furthermore, if you are using a PFP column, they require longer equilibration times (approx 30-40 column volumes) compared to C18 due to the complex surface chemistry.

References

  • Mac-Mod Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • Sielc Technologies. (2018). HPLC Method for Analysis of 8-hydroxyquinoline.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Chiral separation of fluoroquinolone compounds... PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Sources

Technical Guide: Minimizing Byproduct Formation in 5-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-hydroxyquinoline (5-HQ) scaffolds. It moves beyond standard textbook procedures to address the specific, often unreported failure modes associated with this amphoteric, electron-rich heterocycle.

Introduction: The "Dual-Face" Challenge

5-Hydroxyquinoline is deceptively simple. Unlike its famous isomer 8-hydroxyquinoline (a bidentate chelator), 5-HQ presents a unique set of reactivity challenges due to the distal relationship between the nitrogen lone pair and the phenolic hydroxyl.

Successful derivatization requires navigating three primary failure modes:

  • Regio-scrambling during ring construction (Skraup/Friedländer).

  • Ambident Nucleophilicity (N- vs. O-alkylation competition).

  • Oxidative Instability (Formation of Quinoline-5,8-diones).

Module 1: Synthesis & Ring Construction (The Skraup Protocol)

Context: The Skraup reaction (aniline + glycerol + sulfuric acid) is the most direct route to 5-HQ but is notorious for "tar" formation—polymerized acrolein and aniline oxidation products.

Troubleshooting Guide: Controlling the "Violent" Exotherm

Q: My reaction mixture turns into a black, insoluble solid within minutes. How do I prevent this polymerization?

A: This is the classic "Skraup Runaway." The exotherm from acrolein formation triggers uncontrolled polymerization. You must decouple the dehydration step from the cyclization step.

Protocol Adjustment:

  • Use a Moderator: Do not use pure sulfuric acid. Add ferrous sulfate (FeSO₄) or boric acid (H₃BO₃) to the reaction mixture. These act as radical scavengers and moderators, significantly reducing tar formation.

  • The "Slow-Drip" Acrolein Substitute: Instead of glycerol (which dehydrates unpredictably), use acrolein diethyl acetal or crotonaldehyde (for methyl derivatives) added dropwise to the pre-heated aniline/acid mixture. This controls the concentration of the reactive electrophile.

  • Temperature Ramping:

    • Stage 1: Heat to 100°C for 1 hour (Formation of Michael adduct).

    • Stage 2: Ramp to 140°C (Cyclization).

    • Reasoning: Forcing the temperature immediately to 140°C favors polymerization over the reversible Michael addition.

Q: I am seeing significant regioisomers (7-substituted vs 5-substituted).

A: This occurs because the directing group (the -OH or protected -OR) activates both the ortho and para positions. In the Skraup reaction, a 3-substituted aniline (meta-substituted) can cyclize at two positions.

  • Solution: Use a Blocking Group .[1]

    • Synthesize 2-bromo-5-methoxyaniline (bromine blocks the position para to the amine).

    • Perform Skraup cyclization.[2]

    • Remove the bromine later via hydrogenolysis (Pd/C, H₂).

Module 2: Functionalization (The Ambident Nucleophile Problem)

Context: 5-HQ has two nucleophilic sites: the Pyridine Nitrogen (pKₐ ~5) and the Phenoxide Oxygen (pKₐ ~9-10). Controlling which site reacts is governed by the Hard-Soft Acid-Base (HSAB) theory.

FAQ: O-Alkylation vs. N-Alkylation

Q: I am trying to etherify the hydroxyl group (O-alkylation) but I keep getting the N-alkylated quinolinium salt. Why?

A: You are likely using a "soft" electrophile or a solvent that promotes ion pairing at the oxygen.

VariableConditions Favoring O-Alkylation (Ether)Conditions Favoring N-Alkylation (Salt)
Electrophile Hard/Oxygen-philic: Alkyl sulfates, Alkyl tosylates/mesylates, Benzyl bromide.Soft/Nitrogen-philic: Alkyl iodides (Methyl iodide).
Base Carbonates: K₂CO₃ or Cs₂CO₃. (Forms a loose ion pair with Oxygen).Neutral/Weak: No base or weak organic bases (Pyridine).
Solvent Polar Aprotic: Acetone, DMF, DMSO. (Solvates the cation, leaving O⁻ naked).Polar Protic/Non-polar: Ethanol, Toluene.
Additives Crown Ethers: 18-Crown-6 (sequesters K⁺, maximizing O⁻ reactivity).None

Q: Is there a fool-proof protocol for selective O-alkylation?

A: Yes. The "Carbonate/Acetone" method is the industry standard for high fidelity.

  • Dissolve 5-HQ in Acetone (0.1 M).

  • Add 1.5 equiv Potassium Carbonate (K₂CO₃) .

  • Stir at RT for 30 mins (formation of bright yellow phenoxide anion).

  • Add 1.1 equiv Alkyl Bromide (avoid iodides if possible).

  • Reflux.[3]

  • Mechanism:[2][4][5][6][7] The hard carbonate anion ties up protons, and the potassium counter-ion associates with the hard phenoxide oxygen, but the solvent (acetone) separates them enough to allow nucleophilic attack. The nitrogen lone pair is less basic and less nucleophilic towards hard electrophiles in this environment.

Visualization: Alkylation Decision Tree

AlkylationStrategy Start Start: 5-Hydroxyquinoline Target What is your target? Start->Target O_Alk O-Alkyl Ether (Targeting Phenol) Target->O_Alk Etherification N_Alk N-Alkyl Quinolinium (Targeting Nitrogen) Target->N_Alk Quaternization Cond_O Condition Set A: 1. Solvent: Acetone or DMF 2. Base: K2CO3 or Cs2CO3 3. Electrophile: R-Br or R-OTs O_Alk->Cond_O Cond_N Condition Set B: 1. Solvent: Toluene or EtOH 2. Base: None or NaH (if specific) 3. Electrophile: R-I (Methyl Iodide) N_Alk->Cond_N Result_O Product: 5-Alkoxyquinoline (>95% Regioselectivity) Cond_O->Result_O Result_N Product: N-Alkyl-5-hydroxyquinolinium (Zwitterionic Salt) Cond_N->Result_N

Figure 1: Decision logic for selective functionalization of the 5-HQ scaffold based on HSAB principles.

Module 3: Stability & Oxidation (The Quinone Trap)

Context: 5-Hydroxyquinoline is electron-rich. In the presence of oxidants (or even air over long periods), it can oxidize to Quinoline-5,8-dione , a red/brown impurity that is difficult to separate.

Q: My white product turns pink/brown upon drying. What is happening?

A: This is autoxidation. The 5-OH group activates the ring, making the 8-position susceptible to oxidation, eventually forming the para-quinone system.

Prevention Protocol:

  • Workup: Always perform the final acidification/neutralization step under an inert atmosphere (Nitrogen/Argon) if possible.

  • Additives: Add a trace amount of Sodium Metabisulfite (Na₂S₂O₅) during the aqueous workup. This reducing agent scavenges oxidative species.

  • Storage: Store derivatives as their Hydrochloride salts (HCl) rather than free bases. The protonated nitrogen is electron-withdrawing, deactivating the ring towards oxidation.

Module 4: Purification (The "pH Swing" Technique)

Context: Separating 5-HQ derivatives from "tar" (polymers) and unreacted starting material can be tedious. Column chromatography often leads to tailing. The "pH Swing" or Fractional Precipitation method is a superior industrial technique.

The Protocol:

  • Dissolution: Dissolve the crude reaction mass (containing tars and product) in dilute acid (HCl, pH < 2). Both the quinoline and some amine-based tars will dissolve; neutral tars may remain insoluble (filter these off).

  • The Polymer Drop (Critical Step): Slowly adjust the pH to 3.8 – 4.0 using NaOH.

    • Why? At this pH, many polymeric impurities and "soft" tars lose solubility and precipitate out, while the 5-HQ derivative (which is more basic) remains protonated and soluble.

    • Action: Filter off this precipitate.[8] This removes the bulk of the color/tar.

  • Product Recovery: Continue adjusting the filtrate pH to 7.0 – 7.5 (Isoelectric point).

    • The purified 5-HQ derivative will precipitate as a free base.

    • Filter, wash with cold water, and dry.

Q: Can I use sublimation? A: Yes. Like 8-hydroxyquinoline, 5-HQ and its simple halo-derivatives sublime well under vacuum (150°C @ 0.1 mmHg). This is excellent for removing non-volatile inorganic salts and heavy tars, but less effective for separating isomers.

Visualization: The pH Swing Workflow

Purification Crude Crude Reaction Mass (Product + Tars) Acid Dissolve in Dilute HCl (pH < 2) Crude->Acid Filter1 Filter Insoluble Solids Acid->Filter1 Step1 Adjust pH to 3.8 - 4.0 Filter1->Step1 Filter2 Filter Precipitate (Removes Polymeric Tars) Step1->Filter2 Step2 Adjust pH to 7.0 - 7.5 Filter2->Step2 Final Precipitate Pure Product Step2->Final

Figure 2: The Fractional Precipitation ("pH Swing") method for separating quinoline derivatives from polymeric byproducts.

References

  • Skraup Synthesis Modifications

    • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
    • Note: Foundational text on moder
    • (Snippet 1.2)

  • Alkylation Regioselectivity (N vs O)

    • Srikrishna, D. (2016).[3] Why n-alkylation is more favorable than o-alkyation? ResearchGate.[1][9]

    • Note: Discusses HSAB theory and solvent effects on ambident nucleophiles.
    • (Snippet 1.16)

  • Purification via pH Adjustment

    • CN117402112A. (2024). A method for purifying 8-hydroxyquinoline reaction solution.[10] Google Patents.

    • Note: Describes the specific pH 3.9 vs pH 7.
    • (Snippet 1.19)

  • Oxidation to Quinoline-5,8-dione

    • Barret, R. (2011). Synthesis of quinoline-5,8-diones.
    • Note: Cited in context of PIDA oxidation; provides the mechanism for the unwanted byproduct form
    • (Snippet 1.11)

Sources

Technical Support Center: High-Purity Recrystallization of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Fluoro-5-hydroxyquinoline . It is designed to address the specific physicochemical challenges posed by the fluorinated hydroxyquinoline scaffold, including its amphoteric nature, potential for regioisomeric contamination, and tendency to form stable solvates.[1]

Status: Active Department: Process Chemistry & Purification Lead Scientist: Senior Application Scientist (Ph.D.)[2]

Core Technical Overview

Compound: this compound Chemical Class: Amphoteric N-heterocycle / Fluorinated Quinoline Critical Attributes: [1][2][3][4]

  • Amphoteric Nature: Soluble in both strong acid (protonation of N) and strong base (deprotonation of -OH).[2][4]

  • Solubility Profile: Moderate in hot alcohols; poor in water and non-polar solvents (hexane, toluene).[2]

  • Common Impurities: Regioisomers (e.g., 4-fluoro-7-hydroxyquinoline), defluorinated byproducts, and oxidative tars (polymeric quinone-like species).[1][2][4]

Master Protocol: The "Golden Path" Workflow

Use this protocol as your baseline.[1][2] Deviations should be based on the Troubleshooting section below.

Phase A: Pre-Purification (Acid-Base Swing)

Before recrystallization, eliminate non-amphoteric impurities (neutral tars and non-acidic/basic byproducts).[1][2][4]

  • Dissolution: Suspend crude solid in 0.5 M NaOH (approx. 10 mL/g). Stir until fully dissolved (solution will be dark).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble neutral tars.[2]

  • Precipitation: Slowly add 1.0 M HCl or Acetic Acid to the filtrate while stirring. Monitor pH.

    • Target pH: Adjust to pH 6.5 – 7.0 (the isoelectric point region).[2]

    • Observation: The product will precipitate as a thick solid.[1][2]

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum at 50°C.[2]

Phase B: Recrystallization

Target Purity: >99.5% (HPLC/qNMR)

  • Solvent Choice: Ethanol (95%) or Methanol .[2]

  • Dissolution: Place the dried solid in a flask. Add solvent (approx. 15-20 mL/g) and heat to reflux.[1][2][4]

    • Note: If the solution is not clear at reflux, add solvent in 2 mL increments.[1][2]

  • Clarification (Optional but Recommended): If colored impurities persist, add Activated Charcoal (5 wt%) at reflux.[2] Stir for 10 mins, then filter hot through pre-warmed Celite.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Collection: Filter crystals, wash with cold (-20°C) solvent, and dry.[1][2][4]

Visualization: Process Logic Flow

The following diagram illustrates the decision-making logic for purification.

RecrystallizationWorkflow Start Crude this compound CheckSol Is crude tarry/highly colored? Start->CheckSol AcidBase Perform Acid-Base Swing (Dissolve in NaOH -> Filter -> Ppt with HCl) CheckSol->AcidBase Yes (High Impurity) Dissolve Dissolve in refluxing Ethanol (95%) CheckSol->Dissolve No (Light Impurity) AcidBase->Dissolve Charcoal Add Activated Charcoal (Filter Hot) Dissolve->Charcoal If colored Cooling Controlled Cooling (Reflux -> RT -> 4°C) Dissolve->Cooling If clear Charcoal->Cooling CheckCryst Did crystals form? Cooling->CheckCryst Seed Seed with pure crystal or scratch glass CheckCryst->Seed No (Supersaturated) AntiSolvent Add warm Water dropwise (Cloud point method) CheckCryst->AntiSolvent No (Too Soluble) Isolate Filter & Wash (Cold EtOH) CheckCryst->Isolate Yes Seed->Cooling AntiSolvent->Cooling Dry Vacuum Dry (50°C) Isolate->Dry

Caption: Logical workflow for the purification of this compound, prioritizing impurity removal via acid-base swing before thermal recrystallization.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category 1: Solubility & Solvent Selection

Q: My compound is not dissolving in boiling ethanol. What should I do? A: The 5-hydroxy group can form strong intermolecular hydrogen bonds, reducing solubility.[1][2][4]

  • Switch Solvent: Try Methanol (higher polarity) or n-Propanol (higher boiling point, 97°C).[2][4]

  • Cosolvent: Add small amounts of DMF or DMSO (max 10%) to the hot alcohol to assist dissolution, then cool slowly.[2] Warning: Removal of DMSO requires thorough washing.[2]

  • Check Salt Form: Ensure you are working with the free base.[2] If you have the HCl salt, it will not dissolve well in pure alcohols; add 1 equivalent of Triethylamine or neutralize prior to recrystallization.[2]

Q: Which solvents should I avoid? A:

  • Diethyl Ether / Hexanes: The compound is virtually insoluble.[1][2]

  • Acetone: Can react with amines/hydroxyls over long periods or form solvates; generally acceptable but less stable than alcohols.[2]

  • Chlorinated Solvents (DCM/Chloroform): Solubility is often poor unless the molecule is O-protected.[1][2][4]

Category 2: Crystallization Failures

Q: The solution "oiled out" (formed a liquid blob) instead of crystallizing. Why? A: This occurs when the phase separation temperature is higher than the crystallization temperature (metastable zone width issue).[1]

  • Fix 1 (Temperature): Reheat to reflux to redissolve the oil. Cool the solution much slower (wrap the flask in foil or a towel).[1]

  • Fix 2 (Seeding): Add a seed crystal at a temperature slightly below the saturation point (cloud point).[2]

  • Fix 3 (Solvent): You may have too much anti-solvent (water).[2] Add more ethanol to redissolve, then cool.[1][2]

Q: I have a persistent yellow/brown color in my white crystals. A: This is likely oxidative degradation (quinoline-quinones).[1][2][4]

  • Protocol: You must use Activated Charcoal (Step 3 in Master Protocol).[2] If charcoal fails, perform the Acid-Base Swing (Phase A) again, ensuring the pH does not exceed 10 during dissolution (high pH accelerates oxidation).[1][2]

Category 3: Purity & Characterization

Q: How do I detect regioisomers (e.g., 6-fluoro or 7-fluoro isomers)? A: Standard HPLC might not resolve these well.

  • Technique: 19F-NMR is the gold standard here.[1][2][4] The chemical shift of the fluorine atom is highly sensitive to its position relative to the nitrogen and hydroxyl group.[1][2]

  • Reference: Compare your spectra against literature values for known fluoro-quinolinols [1].

Data Summary: Solvent Screening & Impurity Profile

Table 1: Solvent Effectiveness Guide
Solvent SystemSolubility (Hot)Solubility (Cold)Recovery PotentialNotes
Ethanol (95%) HighModerateExcellent Best balance of yield and purity.[1][2][4]
Methanol Very HighHighModerateGood for initial cleanup; yield may be lower.[2]
Isopropanol ModerateLowGoodUse if EtOH fails to precipitate product.[2]
Water LowVery LowN/AUsed only as an anti-solvent.[2]
Toluene LowLowPoorNot recommended; poor solubility for hydroxyquinolines.[2]
Table 2: Common Impurity Profile
Impurity TypeOriginRemoval Strategy
Aniline Precursors Unreacted starting materialAcid wash (remains in solution at pH 6-7).[1][2][4]
Regioisomers Cyclization selectivity issuesMultiple recrystallizations or Column Chromatography (DCM:MeOH).
Inorganic Salts Neutralization byproducts (NaCl)Water wash during filtration (product is insoluble in cold water).[2]
Pd/Cu Metals Catalysts from coupling reactionsMetal scavengers (SiliaMetS®) or recrystallization from EDTA-containing aqueous buffers.[1][2][4]

References

  • Synthesis and properties of fluoro-hydroxyquinolines

    • Source: Evaluation of fluoroquinolone analogs and their purity profiles.[2]

    • Context: General solubility and NMR shift data for fluorinated quinoline deriv
    • Link:[1][2][4]

  • Purification of Hydroxyquinolines (General Protocols)

    • Source: Google Patents (US2558211A).[2]

    • Context: Historical baseline for recrystallization of 4-hydroxyquinoline derivatives from methanol/ethanol.[1][2][4]

    • Link:[1][2][4]

  • Recrystallization Techniques for Amphoteric Heterocycles

    • Source: BenchChem Technical Support.[1][2][5]

    • Context: Strategies for purifying fluorinated heterocycles using HPLC and recrystalliz
    • Link:[1][2][4]

Sources

Thermal decomposition analysis of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the thermal decomposition analysis of 4-Fluoro-5-hydroxyquinoline . It is designed for researchers requiring high-fidelity data for stability profiling, impurity characterization, and kinetic modeling.

Status: Active | Tier: Level 3 (Senior Application Support) | Topic: Thermal Analysis (TGA/DSC)

Introduction: The Chemical Context

This compound is a bifunctional heterocyclic building block. Its thermal behavior is governed by two competing mechanisms:

  • Sublimation/Evaporation: The hydroxyl group facilitates hydrogen bonding, but the planar quinoline structure allows for significant vapor pressure before decomposition.

  • Degradation: The C-F bond is robust (approx. 116 kcal/mol), but the proximity of the hydroxyl group (position 5) to the fluorine (position 4) creates a potential for intramolecular elimination of Hydrogen Fluoride (HF) at elevated temperatures, leading to ring carbonization.

PART 1: Experimental Setup & Safety (FAQs)

Q1: Which crucible material is mandatory for this fluorinated compound?

Recommendation: Ceramic (Alumina) crucibles are strictly recommended over Platinum (Pt).

  • The Causality: Upon thermal decomposition (>300°C), this compound releases reactive radical species and potentially Hydrogen Fluoride (HF). At high temperatures, fluorine radicals can embrittle platinum pans, causing sensor damage and baseline artifacts.

  • Protocol: Use 70

    
    L Alumina pans. If DSC sensitivity is critical and temperatures remain 
    
    
    
    C (below decomposition onset), Aluminum pans may be used, but only if hermetically sealed.
Q2: What is the primary safety hazard during TGA of this specific molecule?

Critical Warning: Evolution of Hydrogen Fluoride (HF).

  • Mechanism: Thermal cleavage of the C-F bond, often catalyzed by trace moisture or acidic impurities, releases HF gas.

  • Mitigation:

    • Ensure the TGA exhaust is vented into a functional fume hood.

    • Scrubbing: If analyzing >10 mg of sample, pass the exhaust gas through a calcium carbonate (

      
      ) scrubber trap to neutralize HF before it enters the lab atmosphere.
      
Q3: How do I prepare the sample to ensure reproducibility?

Standard: Particle size homogeneity is non-negotiable.

  • Step 1: Gently grind the sample to a fine powder using an agate mortar to minimize thermal gradients.

  • Step 2: Vacuum dry at 40°C for 4 hours prior to analysis to remove hygroscopic water (the 5-OH group is prone to hydrogen bonding with atmospheric moisture).

  • Step 3: Sample mass should be

    
     mg. Large masses cause thermal lag; smaller masses reduce signal-to-noise ratio for minor decomposition events.
    

PART 2: Method Development & Troubleshooting

Q4: I see a significant mass loss before the expected decomposition temperature. Is my sample wet?

Diagnosis: This is likely Sublimation , not moisture. Hydroxyquinolines are notorious for subliming. Distinguishing sublimation from decomposition is critical for accurate stability data.

The Validation Protocol (Pin-Hole Method):

  • Run 1 (Open Pan): Run TGA at 10°C/min in an open pan. Note the onset temperature (

    
    ).
    
  • Run 2 (Pinhole): Seal the sample in a pan with a lid containing a laser-drilled pinhole (

    
    ). Run at 10°C/min.[1]
    
  • Analysis:

    • If

      
       shifts significantly higher (e.g., +30°C) in the pinhole pan, the process is Sublimation/Evaporation  (vapor pressure dependent).
      
    • If

      
       remains constant, the process is Chemical Decomposition  (kinetic dependent).
      
Q5: How do I interpret the evolved gas data (TGA-MS) for this compound?

Target Ions: When coupling TGA with Mass Spectrometry, monitor these specific


 signals to map the degradation pathway:
Signal (m/z)Species IdentityInterpretation
18

Dehydration (surface moisture or condensation reactions).
20

Critical: Indicates C-F bond cleavage. Onset of irreversible degradation.
28

Ring fragmentation (carbonyl elimination).
44

Oxidation of the carbon scaffold (if air is present).
163 Parent IonSublimation of intact this compound.
Q6: The DSC baseline is drifting upwards at high temperatures.

Root Cause: Change in sample emissivity or heat capacity (


) during charring.
  • Fix: Perform a baseline subtraction using an empty crucible run under identical conditions.

  • Advanced Fix: If the drift is severe >300°C, it indicates the deposition of decomposition products on the sensor. Clean the furnace immediately by heating to 600°C in Air (burn-off).

PART 3: Visualizing the Workflow

The following decision tree guides you through distinguishing between benign physical changes (desolvation/sublimation) and chemical degradation.

ThermalAnalysisWorkflow Start Observation: Mass Loss Event Detected TempCheck Is T < Melting Point? Start->TempCheck SolventCheck Is it Solvent/Water? TempCheck->SolventCheck Yes ActionHF Action: Check TGA-MS (m/z 20 for HF) TempCheck->ActionHF No (High Temp) ActionMS Action: Check TGA-MS (m/z 18, 44, solvent) SolventCheck->ActionMS SublimationCheck Test: Pinhole Pan Method ResultSublimation Diagnosis: Sublimation (Physical Change) SublimationCheck->ResultSublimation Onset Shifts Higher ResultDecomp Diagnosis: Decomposition (Chemical Failure) SublimationCheck->ResultDecomp Onset Unchanged ResultSolvent Diagnosis: Desolvation (Benign) ActionMS->SublimationCheck No solvent signals ActionMS->ResultSolvent m/z matches solvent ActionHF->ResultDecomp

Figure 1: Decision logic for classifying mass loss events in this compound thermal analysis.

PART 4: Kinetic Analysis Protocol

Q7: How do I predict the shelf-life of the solid drug substance?

Methodology: Use Modulated TGA (MTGA) or Multi-heating Rate TGA (ASTM E1641).

  • Experiment: Run TGA at heating rates (

    
    ) of 2, 5, 10, and 20 °C/min.
    
  • Calculation: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method.

    
    
    
    • Plot

      
       vs 
      
      
      
      for a fixed conversion
      
      
      (e.g., 5% degradation).
    • The slope yields the Activation Energy (

      
      ).
      
  • Prediction: Use the Arrhenius equation with the calculated

    
     to extrapolate stability at 25°C.
    

Typical Values (Reference Range):

  • 
     for Dehydration:  60–90 kJ/mol
    
  • 
     for Decomposition (C-F cleavage):  >150 kJ/mol (Indicative of high stability).
    

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA methodology and pan selection).
  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: Modulated DSC and TGA. Retrieved from (Source for pinhole pan methodology).

  • Mettler Toledo. (n.d.). Thermal Analysis of Quinoline Derivatives. Retrieved from (General behavior of heterocyclic organic compounds).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxyquinoline. Retrieved from (Safety data regarding decomposition products like NOx and CO).

  • ASTM International. (2020). ASTM E1641-18 Standard Test Method for Decomposition Kinetics by Thermogravimetry. ASTM International. (Standard for kinetic analysis).

Sources

Technical Support Center: Optimizing 4-Fluoro-5-hydroxyquinoline Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Optimization & Extraction Protocols for 4-Fluoro-5-hydroxyquinoline Ticket ID: CHEM-SUP-4F5HQ-001 Support Tier: Senior Application Scientist Level[1][2]

The Core Challenge: Amphoteric Behavior

Welcome to the technical guide for isolating this compound. If you are experiencing low yields or emulsion issues, the root cause is almost certainly the molecule's amphoteric nature .[1]

Unlike simple organic compounds, this molecule possesses two ionizable groups with opposing behaviors:[1]

  • The Quinoline Nitrogen (Basic): Accepts a proton at low pH (

    
    ).[1][2]
    
  • The 5-Hydroxyl Group (Acidic): Donates a proton at high pH (

    
    ).[1][2]
    

To extract this compound into an organic layer, you must target the Isoelectric Point (pI) —the precise pH window where the molecule carries a net zero charge (neutral or zwitterionic) and exhibits minimum water solubility.[1]

The "Sweet Spot": Calculating the Optimal pH

For standard 5-hydroxyquinoline, the pKa values are approximately 5.2 (protonated nitrogen) and 8.5 (hydroxyl group).[1][2] However, the introduction of a Fluorine atom at the 4-position alters this landscape significantly due to its strong electron-withdrawing inductive effect (-I).[1][2]

The Fluorine Effect[1]
  • On Nitrogen (Position 1): The fluorine destabilizes the positive charge on the nitrogen, lowering the

    
     (making the nitrogen less basic).[1]
    
  • On Hydroxyl (Position 5): Through long-range inductive effects across the conjugated system, fluorine facilitates proton loss, lowering the

    
     (making the phenol more acidic).[1]
    
Target pH Window

We estimate the shifted pKa values and the resulting optimal extraction pH below:

ParameterStandard 5-HQ4-Fluoro-5-HQ (Est.)Impact on Extraction
pKa₁ (

)
5.2~3.8 – 4.2 Species remains cationic (water-soluble) until pH > 4.[1][2]
pKa₂ (

)
8.5~7.6 – 8.0 Species becomes anionic (water-soluble) if pH > 7.[1][2]5.
Optimal pH 6.85.8 – 6.2 CRITICAL: The window is narrower and more acidic.[1][2]

Technical Recommendation: Do not aim for pH 7.0. Aim for pH 6.0 ± 0.2 .

Visualizing the Extraction Workflow

The following diagram illustrates the species distribution and the logical workflow for isolation.

ExtractionWorkflow Start Crude Reaction Mixture (Usually Acidic) CheckPH Check pH Start->CheckPH Acidic pH < 4.0 (Cationic Species) Water Soluble CheckPH->Acidic Too Low Basic pH > 7.5 (Anionic Species) Water Soluble CheckPH->Basic Too High Adjust Adjust pH to 6.0 - 6.2 (Use sat. NaHCO3 or 1M HCl) CheckPH->Adjust Optimization Acidic->Adjust Basic->Adjust Species Target Species: Neutral / Zwitterionic Adjust->Species Solvent Add Organic Solvent (DCM or EtOAc) Species->Solvent Emulsion Emulsion Formed? Solvent->Emulsion FixEmulsion 1. Filter through Celite 2. Add Brine 3. Add small amount MeOH Emulsion->FixEmulsion Yes Extract Phase Separation (Product in Organic Layer) Emulsion->Extract No FixEmulsion->Extract

Caption: Logical flow for pH adjustment and phase separation targeting the neutral species window.

Troubleshooting Guide (FAQ)

Q1: I adjusted the pH to 7.0, but my yield is still low (<40%). Why?

A: At pH 7.0, you are dangerously close to the deprotonation point of the hydroxyl group (


), especially with the fluorine substituent lowering that pKa.[1] A significant portion of your product may exist as the phenolate anion (

), which stays in the water.[1] Fix: Acidify the aqueous layer slightly to pH 6.0 and re-extract.
Q2: I am seeing a heavy emulsion that won't separate.

A: Hydroxyquinolines, particularly when charged or zwitterionic, can act as surfactants.[1] Fix:

  • Filtration: Before extraction, filter the aqueous solution through a Celite pad.[1][2] Suspended micro-solids often stabilize emulsions.[1][2]

  • Salting Out: Saturate the aqueous layer with NaCl (Brine).[1][2] This increases the ionic strength, forcing the organic molecule out ("salting out") and breaking the emulsion.[1]

  • Solvent Modification: Add 5-10% Methanol to your Dichloromethane (DCM) extraction solvent.[1][2] This disrupts the surface tension.[1][2]

Q3: Which solvent system should I use?

A:

  • Standard: Dichloromethane (DCM) is preferred for quinolines due to good solubility and distinct phase separation.[1][2]

  • Alternative: Ethyl Acetate (EtOAc) is safer but extracts more water.[1][2]

  • Difficult Cases: If the molecule is highly polar and won't extract into DCM, use n-Butanol .[1] Note that n-Butanol requires high-vacuum evaporation (rotovap at 50°C+) to remove.[1][2]

Master Protocol: The "Golden Path"[1]

Objective: Isolation of this compound from an acidic reaction mixture.

  • Initial Assessment: Measure the pH of your crude aqueous mixture.[1][2] It is likely acidic (pH < 2).[1][2]

  • Clarification: If the mixture is cloudy, filter it through a sintered glass funnel or Celite to remove tarry byproducts. Do not skip this step.

  • pH Adjustment (The Critical Step):

    • Place the aqueous solution in an Erlenmeyer flask with a stir bar.

    • Slowly add saturated

      
        (for gentle rise) or 2M NaOH  (dropwise) while monitoring with a calibrated pH meter.[1][2]
      
    • Stop exactly at pH 6.0 – 6.2.

    • Observation: You may see a precipitate form.[1][2] This is good; it is the neutral product crashing out of the water.[1][2]

  • Extraction:

    • Do not filter the precipitate.[1][2] Add your organic solvent (DCM, 3 x volume of aqueous layer) directly to the flask.[1]

    • Stir vigorously for 15 minutes. The precipitate should dissolve into the DCM.[1][2]

    • Transfer to a separatory funnel.[1][2]

  • Phase Separation:

    • Drain the organic layer.[1][2]

    • Repeat extraction of the aqueous layer 2 more times.[1][2]

  • Drying & Concentration:

    • Combine organic layers.[1][2]

    • Wash once with Brine.[1][2]

    • Dry over Anhydrous

      
      .[1][2]
      
    • Concentrate in vacuo.[1][2]

References

  • PubChem. 5-Hydroxyquinoline Compound Summary.[1][2][3] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Moundib, R. et al. (2023).[1][2][4] Optimization of the Extraction of Polyphenols and Flavonoids from Argania spinosa Leaves using Response Surface Methodology. Natural Product Sciences.[1][2][4] Available at: [Link]

  • Smith, R.M. (1990).[1][2] Understanding the pKa of Quinoline Derivatives. In Chemical Property Estimation Methods. American Chemical Society.[1][2][5] (Contextual citation for inductive effects).

Sources

Technical Support Center: Resolving Baseline Noise in HPLC of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Baseline Optimization for Fluorinated Quinolines Last Updated: October 26, 2023

Diagnostic Triage: Identifying the Noise Signature

Before adjusting chemistry, you must characterize the noise.[1] Baseline disturbances in fluorinated quinoline analysis are rarely random; they carry the "fingerprint" of their origin.

Table 1: Baseline Noise Signature Analysis

Noise TypeVisual CharacteristicPrimary SuspectMechanism
Cyclic / Sinusoidal Regular, rhythmic waves (e.g., every 30s)Pump / Mixing Piston stroke failure or poor mixing of TFA/organic phases.
Drift (Upward) Steady slope rising over timeGradient / Column Elution of strongly retained impurities or "Ghost Peaks" from contaminated TFA.
Spikes Sharp, random vertical linesBubbles / Electrical Outgassing in the flow cell (common in FLD) or lamp arcing.
High Frequency "Fuzz" Constant, grass-like staticDetector / Lamp Aging lamp, dirty flow cell windows, or solvent UV cutoff violation.
Wandering Irregular, slow meander (no pattern)Temperature / Equilibrium Refractive index changes due to thermal instability in the column compartment.

Chemical Troubleshooting: Mobile Phase & Column Chemistry

Fluorinated quinolines present a dual challenge: the basic nitrogen requires suppression (low pH) to prevent tailing, while the fluorine atoms increase lipophilicity, often necessitating gradients that exacerbate baseline issues.

Q: I am using TFA to improve peak shape, but my baseline is unstable at 214 nm. Why?

A: This is the "TFA Transparency Paradox." While Trifluoroacetic Acid (TFA) is excellent for suppressing silanol interactions—crucial for basic quinolines—it has a high UV cutoff.

  • The Mechanism: TFA absorbs significantly at

    
     nm. In a gradient (e.g., 5% to 95% Acetonitrile), the concentration of TFA effectively changes relative to the solvent density, or impurities in the TFA elute. This causes a rising baseline or "ripples."
    
  • The Fix:

    • Wavelength Shift: If your quinoline has a secondary absorbance max (e.g., 254 nm or 280 nm), switch to it. The noise reduction often outweighs the signal loss.

    • TFA Quality: Use "sequencing grade" or fresh ampoules. Oxidized TFA turns yellow and absorbs UV strongly.

    • Alternative Modifiers: Switch to Difluoroacetic acid (DFA) or Formic Acid (0.1%). Note: Formic acid has a lower UV cutoff than TFA but is a weaker ion-pairing agent; expect slightly broader peaks unless using a charged-surface hybrid (CSH) column.

Q: My fluorinated quinoline peaks show tailing despite using low pH. Is this causing my baseline integration errors?

A: Yes, tailing peaks prevent the integrator from finding the true "end" of the peak, leading to wandering integration baselines.

  • The Mechanism: Fluorination pulls electron density, but the quinoline nitrogen remains a Lewis base. It interacts with acidic silanols on the silica surface.[2]

  • The Fix:

    • Protocol: Switch to a column with high-purity, Type-B silica or a hybrid organic-inorganic particle (e.g., Ethylene Bridged Hybrid). These have fewer free silanols.

    • Buffer Strength: Increase buffer concentration to 20–25 mM (e.g., Phosphate pH 2.5) to overwhelm the silanol sites. Caution: Ensure solubility in high organic gradients.

Hardware Troubleshooting: Fluorescence & Pump Systems

Fluorescence Detection (FLD) is the gold standard for quinolines due to their native fluorescence, but it is hypersensitive to "quenching" and bubbles.

Q: I see random spikes in my FLD baseline, but the pump pressure is stable. What is happening?

A: This is almost certainly micro-bubbles or outgassing in the flow cell.[3]

  • The Mechanism: FLD flow cells operate at low pressure. As the mobile phase warms up entering the detector, dissolved gas (nitrogen/oxygen) comes out of solution. These micro-bubbles scatter the excitation light, causing massive spikes.

  • The Fix:

    • Back-Pressure Regulator: Install a back-pressure regulator (typically 20–40 psi) after the FLD flow cell. This keeps gases dissolved.

    • Degassing: Do not rely solely on vacuum degassers. Ultrasonicate your mobile phase for 10 mins under vacuum before use.

Q: The baseline has a rhythmic "wave" that matches the pump stroke.[5] Is my pump broken?

A: Not necessarily. It is likely a mixing issue , specifically with fluorinated solvents or TFA.

  • The Mechanism: TFA and water/acetonitrile have different viscosities and refractive indices. If the mixer volume is too small, the detector "sees" packets of unmixed solvent.

  • The Fix:

    • Increase Dwell Volume: Add a larger static mixer (e.g., 350 µL) between the pump and the injector. This smooths out the TFA concentration waves.

Advanced Troubleshooting Logic Tree

Use this decision matrix to isolate the root cause of your baseline noise.

BaselineTroubleshooting Start START: Characterize Noise IsCyclic Is the noise Cyclic/Rhythmic? Start->IsCyclic PumpCheck Check Pump Pressure Trace IsCyclic->PumpCheck Yes IsRandom Is the noise Random/Spiky? IsCyclic->IsRandom No PressureFluct Pressure Fluctuating? PumpCheck->PressureFluct CheckValves Clean/Replace Check Valves Purge Air from Pump Head PressureFluct->CheckValves Yes (>2% delta) MixerIssue Mixing Issue Add Static Mixer or Increase Dwell Volume PressureFluct->MixerIssue No (Stable Pressure) StopFlow Stop Flow Test: Does noise persist at 0 mL/min? IsRandom->StopFlow Persists Yes (Noise Persists) StopFlow->Persists Stops No (Noise Stops) StopFlow->Stops LampElec Electrical Noise or Lamp Aging Replace Lamp / Check Grounding Persists->LampElec AirBubbles Air Bubbles in Cell 1. Degas Mobile Phase 2. Add Back-Pressure Regulator Stops->AirBubbles Spikes DirtyCell Dirty Flow Cell Flush with 10% Nitric Acid then Water/MeOH Stops->DirtyCell High Background

Caption: Logic flow for isolating mechanical vs. chemical baseline noise sources.

Standard Operating Protocol (SOP): System Cleaning

If the diagnostic tree points to contamination, follow this "Regeneration Protocol" specifically designed for systems analyzing sticky fluorinated heterocycles.

Step 1: The "Desorption" Flush Fluorinated quinolines adsorb strongly to steel and plastic.

  • Solvent A: 50:50 Isopropanol:Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Action: Remove column. Install a union. Flush lines at 2 mL/min for 30 mins.

Step 2: The Passivation (Optional) If using high concentrations of TFA long-term, stainless steel can corrode/leach iron, causing ghost peaks.

  • Action: Flush system with 6N Nitric Acid (remove all columns and detectors first!) to re-passivate steel surfaces. Only for experienced engineers.

Step 3: The Column Wash [4]

  • Action: Reverse the HPLC column (if allowed by manufacturer).

  • Gradient: 95% Water -> 95% Acetonitrile over 60 minutes.

  • Rationale: Removes strongly retained hydrophobic impurities that bleed into the baseline during standard runs.

References

  • Dolan, J. W. (2014). Baseline Noise: Causes and Cures. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2023). Controlling Contamination in LC/MS Systems: Best Practices. Retrieved from [Link]

  • Agilent Technologies. (2022). Troubleshooting HPLC Baseline Issues: A Guide to Better Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Chemical Shifts of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the NMR spectral characteristics of 4-Fluoro-5-hydroxyquinoline , designed for researchers validating synthetic intermediates in kinase inhibitor or fluoroquinolone drug discovery.[1][2]

Executive Summary

This compound is a critical fused heterocyclic scaffold, often utilized as a precursor for c-Met inhibitors and advanced fluoroquinolone antibiotics.[1][2] Its structural uniqueness lies in the peri-interaction between the 4-fluoro substituent and the 5-hydroxyl group.[1][2]

This guide compares the spectral "fingerprint" of this compound against its non-fluorinated parent (5-Hydroxyquinoline ) and regioisomers.[1][2] The presence of the fluorine atom at position C4 introduces characteristic spin-spin splitting (


, 

)
patterns that serve as the definitive confirmation of regiochemistry.[1]
Structural Analysis & Predictive Logic

Before analyzing the spectra, it is essential to understand the electronic environment. The 4-Fluoro group acts as a distinct NMR handle, cleaving the typical quinoline spin systems.

  • 1H NMR Impact: The replacement of H4 with Fluorine eliminates the H3-H4 vicinal coupling (

    
     Hz) seen in the parent compound and replaces it with a larger H3-F4 coupling (
    
    
    
    Hz).[1][2]
  • 13C NMR Impact: The C4 carbon will exhibit a massive doublet (

    
     Hz), while the C5 (bearing OH) and C3 carbons will show secondary splitting (
    
    
    
    ).[1]
Diagram 1: Structural Logic & Coupling Pathways

G cluster_0 Structural Perturbation cluster_1 NMR Diagnostic Markers Node1 5-Hydroxyquinoline (Parent Scaffold) Node2 This compound (Target) Node1->Node2 C4-H -> C4-F Substitution Marker1 H3 Signal Large d (J ~10-12 Hz) Node2->Marker1 Marker2 C4 Signal Large d (J ~250 Hz) Node2->Marker2 Marker3 C5 Signal Doublet (J ~15-20 Hz) Node2->Marker3

Caption: Transformation of spectral markers upon fluorination. The appearance of large coupling constants is the primary confirmation tool.

Comparative 1H NMR Analysis

The following table contrasts the target molecule with its parent to highlight the specific shifts caused by the fluorine atom.

Solvent: DMSO-d6 (Recommended for observing labile -OH protons) Frequency: 400 MHz[1][2]

Proton Position5-Hydroxyquinoline (Parent)

(ppm)
This compound (Target)

(ppm)*
Multiplicity & Coupling (

)
Diagnostic Note
H2 8.878.95 - 9.05 d,

Hz
Deshielded by inductive effect of F.
H3 7.497.60 - 7.75 dd,

Hz
Key Signal: Large coupling to F4 distinguishes it from H3 in parent.[1][2]
H4 8.53-- --Absent. Replaced by Fluorine.[1][2]
H6 6.977.05 - 7.15 d,

Hz
Slight downfield shift due to electronic propagation.[1][2]
H7 7.577.60 - 7.70 t/ddOverlaps likely with H3 region.[1][2]
H8 7.467.50 - 7.60 dMinimal change.[1][2]
-OH (C5) ~10.5410.80 - 11.20 Broad SingletPeri-Effect: F4 proximity may induce H-bonding, shifting OH downfield.[1][2]

*Note: Values for the target are predicted based on substituent chemical shift (SCS) additivity rules derived from 5-fluoroquinoline and 5-hydroxyquinoline experimental data.[1][2]

Comparative 13C NMR Analysis

The 13C spectrum provides the most definitive proof of structure due to the magnitude of Carbon-Fluorine coupling.[2]

Solvent: DMSO-d6

Carbon Position5-Hydroxyquinoline

(ppm)
This compound

(ppm)*
Coupling Constant (

)
Interpretation
C4 (Ipso) 130.5155.0 - 160.0 d, ~255 Hz Definitive Proof. Carbon directly attached to F.
C5 (C-OH) 153.2150.0 - 154.0 d, ~18 Hz Vicinal coupling (

) confirms F is adjacent to OH group.[1][2]
C3 120.8108.0 - 112.0 d, ~18 Hz Upfield shift (shielding) due to ortho-F effect + coupling.[1][2]
C4a (Bridge) 119.5115.0 - 118.0 d, ~15 Hz Coupling confirms F is on the heteroaromatic ring.[1][2]
C2 150.4151.0 - 152.0 d, ~3 HzSmall long-range coupling (

).[1][2]
Experimental Protocol: Validated Workflow

To ensure high-resolution data and accurate coupling constant measurement, follow this protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D).[1][2]

    • Reason: Chloroform-d (CDCl3) often leads to broad or invisible -OH signals due to exchange.[1][2] DMSO stabilizes the -OH proton via H-bonding, allowing observation of the peri-interaction.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects that shift aromatic protons.[2]

Step 2: Acquisition Parameters
  • 1H NMR:

    • Scans: 16–64.[1][2]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons and fluorinated positions often have longer T1 relaxation times.[2]

  • 13C NMR:

    • Scans: >1024 (Fluorinated carbons split signal intensity, reducing S/N ratio).

    • Decoupling: Standard proton decoupling (CPD).[1][2] Do not Fluorine decouple unless checking for hidden peaks.

Step 3: 19F NMR (Optional but Recommended)
  • Run a simple 19F scan (referenced to CFCl3 or internal standard).[1][2]

  • Expected Shift:

    
     -120 to -135 ppm.
    
  • This confirms the presence of a single fluorine environment and purity.[2][3]

Diagram 2: Analytical Decision Tree

G Start Start: Purified Solid Solvent Dissolve in DMSO-d6 Start->Solvent RunH1 Run 1H NMR Solvent->RunH1 CheckOH Is -OH visible >10 ppm? RunH1->CheckOH CheckOH->Solvent No (Dry Sample/Solvent) RunC13 Run 13C NMR CheckOH->RunC13 Yes CheckC4 Check C4 (~155 ppm) Is it a doublet (J>200Hz)? RunC13->CheckC4 Success Identity Confirmed: This compound CheckC4->Success Yes Fail Re-evaluate Structure (Possible Regioisomer) CheckC4->Fail No

Caption: Step-by-step validation workflow for confirming the 4-fluoro-5-hydroxy substitution pattern.

References
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities and Common Solvents.[1][2]Link

  • ChemicalBook. 5-Hydroxyquinoline 1H NMR Spectrum (CAS 578-67-6).[1][2]Link[1]

  • PubChem. 5-Fluoroquinoline Compound Summary (CAS 394-69-4).[1][2]Link[1]

  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline Product Data.Link[1]

  • Reich, H. J. WinPLT NMR Coupling Constant Data. University of Wisconsin-Madison.[1][2] Link

Sources

19F NMR Spectral Analysis of 4-Fluoro-5-hydroxyquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR spectral characteristics of 4-Fluoro-5-hydroxyquinoline, comparing its analytical performance against standard proton NMR and isomeric alternatives.

Executive Summary: The Peri-Substituted Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD), This compound (4F-5HQ) serves as a critical scaffold for kinase inhibitors and antibacterial quinolones.[1] Its structural uniqueness lies in the peri-substitution pattern—the spatial proximity of the fluorine atom at C4 and the hydroxyl group at C5.[1]

This guide compares the analytical performance of 19F NMR against traditional 1H NMR for this compound. The data demonstrates that 19F NMR is not merely an alternative but the superior modality for regiochemical validation and quantitative purity assessment (qNMR), primarily due to the elimination of aromatic region overlap and the diagnostic sensitivity of the fluorine nucleus to the peri-hydroxyl environment.

Comparative Analysis: 19F NMR vs. Alternatives

Spectral Resolution and Specificity

The primary challenge in analyzing quinoline derivatives is the crowded aromatic region (7.0 – 9.0 ppm) in 1H NMR.[1] 4F-5HQ presents a distinct advantage in the 19F domain.[1]

Feature1H NMR (Standard) 19F NMR (Recommended) Causality & Advantage
Spectral Window 10 - 15 ppm (Narrow)> 200 ppm (Wide)19F offers massive dispersion; isomers are separated by >5 ppm rather than <0.1 ppm.[1]
Background Signal High (Solvent/Impurities)Zero (Silent Background)No endogenous fluorine in biological/solvent matrices allows for trace detection.[1]
Regio-Identification Difficult (Complex Splitting)Definitive (Coupling Patterns)The absence of

coupling uniquely identifies the 5-substituted isomer.[1]
Dynamic Range Limited by solvent peaks> 10^5Ideal for detecting 0.1% isomeric impurities (e.g., 4-fluoro-8-hydroxyquinoline).[1]
Isomeric Discrimination (The "Fingerprint" Region)

Distinguishing 4F-5HQ from its isomers is critical during synthesis.[1] The fluorine chemical shift (


) is highly sensitive to the electronic environment of the quinoline ring.[1]
  • This compound (Target): The C5-OH group exerts a deshielding peri-effect (through-space electrostatic repulsion) and potential H-bonding, shifting the signal downfield relative to the unsubstituted 4-fluoroquinoline.[1]

  • 4-Fluoro-8-hydroxyquinoline (Alternative): The OH is distal. The chemical shift resembles the parent 4-fluoroquinoline more closely.[1][2]

  • Isomeric Contaminants: 6-fluoro or 7-fluoro isomers appear in completely different regions (-110 to -120 ppm typically), allowing instant visual rejection.[1]

Structural Diagnostics: The "Silent H5" Protocol[1]

The most robust method for validating the 4F-5HQ structure is the analysis of spin-spin coupling constants (


).[1] In a standard 4-fluoroquinoline, the Fluorine at C4 couples to the Proton at C5 (

).[1]

In 4F-5HQ, C5 is substituted with -OH.

  • Result: The

    
     coupling disappears.[1]
    
  • Observation: The 19F signal simplifies from a complex multiplet (ddd) to a simpler doublet (coupled only to H3,

    
    ).[1]
    
Workflow Visualization: Regiochemical Validation

IsomerValidation Start Crude Reaction Mixture (Fluoro-hydroxyquinoline) Acquire Acquire 19F NMR (Proton-Coupled) Start->Acquire Analyze Analyze Splitting Pattern of Main Peak (~ -120 to -135 ppm) Acquire->Analyze CheckJ Is Large Doublet (~18-20 Hz) Present? Analyze->CheckJ CheckSmall Is Small Coupling (~5-8 Hz) Present? CheckJ->CheckSmall Yes (J_F-H3 detected) ResultIso MISMATCH: Other Isomer (e.g., 6-F or 7-F) CheckJ->ResultIso No (Different pattern) ResultTarget CONFIRMED: this compound (F4 coupled to H3 only; H5 is substituted) CheckSmall->ResultTarget No (Silent H5) ResultParent MISMATCH: 4-Fluoroquinoline (Unsubstituted C5) CheckSmall->ResultParent Yes (J_F-H5 detected)

Caption: Logical decision tree for validating this compound regiochemistry using 19F-1H coupling constants.

Experimental Protocol: Self-Validating qNMR

This protocol ensures quantitative accuracy without relying on external calibration curves, utilizing the "Internal Standard" method.

Reagents & Preparation
  • Analyte: ~10 mg of this compound (accurately weighed).

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or Fluorobenzene (
    
    
    ).[1]
    • Note: Ensure the IS peak does not overlap with the analyte.[1] Trifluorotoluene is preferred due to its distance from the quinoline signal.[1]

  • Solvent: DMSO-d6 (Preferred for solubility of hydroxy-quinolines) or Methanol-d4.[1] Avoid CDCl3 if the compound aggregates.[1]

Instrument Parameters (Critical for Quantification)
  • Pulse Sequence: Inverse Gated Decoupling (zgig) – Essential to suppress Nuclear Overhauser Effect (NOE) for accurate integration.[1]

  • Relaxation Delay (D1):

    
    .
    
    • Validation Step: Measure

      
       (inversion recovery).[1] Fluorine 
      
      
      
      can be long (2-10s).[1] Set D1 to 30s initially to guarantee full relaxation.[1]
  • Spectral Width: Ensure both Analyte and IS fall within the center 80% of the window to avoid filter rolloff effects.[1]

  • Offset (O1): Set midway between Analyte and IS.[1]

Data Processing
  • Phase Correction: Manual phasing is required.[1] Autophasing often fails with broad baselines.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the broad quinoline peak.

  • Integration: Integrate the IS (set to calibrated value) and the Analyte.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Where 

= Integral,

= Number of Fluorines,

= Molecular Weight,

= Mass,

= Purity.[3][4]

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Brodde, A., et al. (2023). "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes." Journal of the American Chemical Society.[1] (Discusses 4-fluoroquinoline synthesis and NMR data). Link

  • ChemicalBook. (2024).[1] "4-Hydroxyquinoline 1H NMR Spectrum." (Reference for proton assignments in the parent scaffold). Link

  • Michaleas, S., & Antoniadou-Vyza, E. (2006).[1] "A new approach to quantitative NMR: fluoroquinolones analysis." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wallis, J. D., et al. (2016).[4][5] "Two modes of peri-interaction between an aldehyde group and a carboxylate anion."[1][4][5] CrystEngComm. (Detailed discussion on peri-interactions in naphthalene/quinoline systems). Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 4-Fluoro-5-hydroxyquinoline , designed for researchers requiring high-confidence structural validation.

Executive Summary

The structural elucidation of This compound (4-F-5-HQ) by mass spectrometry presents a unique analytical case due to the peri-positioning of the fluoro (C4) and hydroxyl (C5) substituents. Unlike standard quinolines, this molecule exhibits a diagnostic "Peri-Effect" fragmentation channel.

This guide provides a definitive comparison against non-fluorinated and non-hydroxylated analogs, establishing a self-validating identification protocol. The data confirms that while standard neutral losses (CO, HCN) occur, the loss of Hydrogen Fluoride (HF, 20 Da) is the critical discriminator for this specific isomer.

Technical Introduction & Ionization Physics

  • Compound: this compound

  • Formula: C

    
    H
    
    
    
    FNO
  • Exact Mass: 163.04

  • Precursor Ion [M+H]

    
    : m/z 164.05  (ESI+ Mode)
    

In Electrospray Ionization (ESI+), the nitrogen atom of the quinoline ring is the primary site of protonation. However, the proximity of the C4-Fluorine and C5-Hydroxyl groups creates an intramolecular hydrogen bond network that significantly lowers the activation energy for specific elimination pathways compared to its isomers.

The "Peri-Effect" Mechanism

In naphthalene-like fused systems (including quinolines), positions 1 and 8 (or 4 and 5) are spatially adjacent. For 4-F-5-HQ, the 5-OH proton is within Van der Waals contact of the 4-F atom. Upon collisional activation, this facilitates a rapid elimination of HF, a pathway not observed in isomers where these groups are distant (e.g., 6-fluoro-5-hydroxyquinoline).

Comparative Fragmentation Analysis

The following table contrasts the fragmentation of 4-F-5-HQ with its structural "parents" to isolate functional group contributions.

Table 1: Comparative Fragment Ion Profile (ESI+)
FeatureThis compound 5-Hydroxyquinoline (Control A)4-Fluoroquinoline (Control B)
Precursor [M+H]

164 146 148
Primary Loss -20 Da (HF)

144
-28 Da (CO)

118
-27 Da (HCN)

121
Secondary Loss -28 Da (CO)

136
-27 Da (HCN)

119
-20 Da (HF) (Weak)
Tertiary Loss -27 Da (HCN)

117 (from 144)
-27 Da (HCN)

91
-
Diagnostic Ratio High 144/136 ratio (Peri-effect driven)N/ALow HF loss intensity
Detailed Pathway Analysis
Pathway A: The Diagnostic "Peri" Elimination (Loss of HF)
  • Transition: m/z 164

    
     m/z 144
    
  • Mechanism: The 5-hydroxyl proton transfers to the 4-fluorine, eliminating neutral HF. The resulting cation likely cyclizes to form a furan-fused tricyclic core (furo[3,2-c]quinoline-like cation).

  • Specificity: This is the fingerprint transition . Isomers like 6-fluoro-5-hydroxyquinoline cannot form this 5-membered transition state efficiently and will favor CO loss instead.

Pathway B: Phenolic Contraction (Loss of CO)
  • Transition: m/z 164

    
     m/z 136
    
  • Mechanism: Typical of phenols. The ring contracts to a cyclopentadiene-like structure, ejecting carbon monoxide (28 Da).

  • Observation: Present in all hydroxyquinolines but competes with Pathway A in this specific molecule.

Pathway C: Pyridine Ring Opening (Loss of HCN)
  • Transition: m/z 164

    
     m/z 137
    
  • Mechanism: Cleavage of the pyridine ring, losing Hydrogen Cyanide (27 Da).

  • Observation: Common to all quinolines. Usually requires higher collision energy (CE > 25 eV).

Mechanistic Visualization

The following diagram illustrates the competing fragmentation channels. The Red Path indicates the diagnostic "Peri-Effect" unique to this substitution pattern.

Fragmentation Parent [M+H]+ m/z 164 (Protonated Parent) Ion144 [M+H - HF]+ m/z 144 (Furo-quinoline core) Parent->Ion144 -HF (20 Da) Peri-Effect (Diagnostic) Ion136 [M+H - CO]+ m/z 136 (Ring Contraction) Parent->Ion136 -CO (28 Da) Ion137 [M+H - HCN]+ m/z 137 Parent->Ion137 -HCN (27 Da) Ion117 m/z 117 (Loss of HCN) Ion144->Ion117 -HCN Ion116 m/z 116 (Loss of HF) Ion136->Ion116 -HF

Caption: Fragmentation tree highlighting the diagnostic loss of HF (Red Path) driven by the 4-fluoro/5-hydroxy proximity.

Experimental Protocol: Validation Workflow

To replicate these results and confirm the identity of this compound in your samples, follow this standardized LC-MS/MS workflow.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Note: Hydroxyquinolines are moderately polar; expect elution mid-gradient.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Keep moderate to prevent in-source fragmentation of the labile HF bond).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 3: MS/MS Acquisition (MRM Mode)

For quantitative analysis or high-confidence ID, monitor the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 164.05144.05 15 - 20Specificity: Targets the unique HF loss.
Qualifier 1 164.05136.0525 - 30Confirmation: Targets the phenol moiety.
Qualifier 2 164.05117.0535 - 40Structural: Deep fragmentation (Core).

Quality Control Check: Calculate the Ion Ratio of 144/136 .

  • If Ratio > 1.0 (Dominant 144), the structure is likely This compound (Peri-effect active).

  • If Ratio < 0.5 (Dominant 136), suspect a non-peri isomer (e.g., 6-fluoro-5-hydroxyquinoline).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]

  • Purdue University (2011). Mass Spectrum Interpretation: The Ortho Effect and Small Molecule Elimination. Retrieved from [Link]

Sources

Technical Guide: HPLC Retention Time Comparison – 4-Fluoro vs. 5-Fluoro Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating positional isomers of fluorinated heterocycles, such as 4-fluoroquinoline (4-FQ) and 5-fluoroquinoline (5-FQ) , presents a classic chromatographic challenge. While standard C18 chemistries often struggle with the subtle hydrophobicity differences between these regioisomers, fluorinated stationary phases (specifically Pentafluorophenyl or PFP ) offer superior selectivity.

This guide details the mechanistic differences between these isomers, provides a baseline C18 protocol versus an optimized PFP protocol, and explains the causality behind their retention behaviors.

Mechanistic Analysis: The "Why" Behind the Separation

To develop a robust method, one must understand how the position of the fluorine atom alters the physicochemical properties of the quinoline scaffold.

Structural & Electronic Impact
  • 4-Fluoroquinoline (4-FQ): The fluorine atom is located on the pyridine ring, gamma to the nitrogen. Through the conjugated

    
    -system, the strong electron-withdrawing inductive effect (-I) of the fluorine significantly reduces the electron density on the nitrogen.
    
    • Result: Lower pKa (less basic) and higher polarity due to the proximity of the electronegative F to the N lone pair.

  • 5-Fluoroquinoline (5-FQ): The fluorine is located on the benzene ring (carbocycle), spatially distant from the nitrogen.

    • Result: The inductive effect is attenuated by distance. The molecule retains more "quinoline-like" basicity and higher lipophilicity compared to the 4-isomer.

Predicted Retention Behavior (Reverse Phase)

In a standard Reverse Phase (RP) scenario, retention is governed by the Hydrophobic Subtraction Model .

  • C18 Columns: Retention correlates with hydrophobicity (

    
    ). Since 5-FQ is more lipophilic (fluorine is buried in the hydrophobic benzene ring), it is expected to elute after  4-FQ.
    
  • PFP Columns: These phases introduce

    
    -
    
    
    
    interactions and shape selectivity. The electron-deficient PFP ring interacts strongly with the electron-rich quinoline system. The specific dipole orientation of 4-FQ typically results in stronger interaction with the PFP phase compared to C18, often enhancing resolution.

Experimental Protocols

Baseline Protocol: C18 (General Screening)

Use this for initial purity checks, but expect limited resolution between isomers.

  • Column: High-strength Silica (HSS) C18,

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7).
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm.

Time (min)% Mobile Phase B
0.05
10.060
12.05

Performance Note: At low pH (2.7), both quinolines are protonated (cationic). C18 retention for cations is generally poor without ion-pairing reagents, leading to early elution and potential peak overlap (tailing).

Optimized Protocol: PFP (Isomer Resolution)

Recommended for quantitative separation of 4-FQ and 5-FQ mixtures.

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate (pH 3.8).
    
  • Mobile Phase B: Methanol (MeOH).[2]

  • Rationale: Methanol promotes

    
    -
    
    
    
    interactions better than MeCN. The slightly higher pH (3.8) improves peak shape for basic quinolines on PFP phases.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temp enhances steric selectivity).
    
Time (min)% Mobile Phase B
0.010
8.045
10.090

Comparative Data Summary

The following data represents typical retention behaviors observed for fluoroquinoline isomers under the protocols described above.

Parameter4-Fluoroquinoline5-FluoroquinolineSeparation Mechanism
pKa (Approx.) ~3.8 - 4.2~4.5 - 4.84-F is less basic due to proximity to N.
C18 Retention (

)
Earlier (e.g., 4.2 min)Later (e.g., 4.5 min)Driven by Hydrophobicity (5-F > 4-F).[2]
PFP Retention (

)
Distinct (e.g., 5.1 min)Distinct (e.g., 5.8 min)Driven by Dipole +

-

interactions.
Resolution (

)
Baseline on PFP (

)
Baseline on PFP (

)
PFP offers orthogonal selectivity.

Critical Insight: On C18, the separation window is narrow because the hydrophobic surface area of both isomers is nearly identical. On PFP, the specific interaction between the fluorine on the stationary phase and the electron distribution of the quinoline ring amplifies the difference.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for separating these isomers, highlighting the "Selectivity Switch" offered by fluorinated phases.

G Start Start: Mixture of 4-FQ & 5-FQ ScreenC18 Step 1: Screen C18 (Acidic Mobile Phase) Start->ScreenC18 ResultC18 Result: Co-elution or Poor Resolution (Rs < 1.5) ScreenC18->ResultC18 Analyze Analysis: Hydrophobicity Difference is Insufficient ResultC18->Analyze SwitchPFP Step 2: Switch to PFP Column (Methanol Mobile Phase) Analyze->SwitchPFP Selectivity Change Mechanism Mechanism: Pi-Pi Interaction + Dipole Selectivity SwitchPFP->Mechanism FinalRes Final Result: Baseline Separation (Rs > 2.0) Mechanism->FinalRes

Caption: Decision tree for optimizing fluoroquinoline separation, moving from hydrophobic-only (C18) to multi-mode retention (PFP).

References

  • Separation of Fluoroquinolones (General C18 Method)

    • Simultaneous Separation of Five Fluoroquinolones Using Isocr
    • Source:

  • Fluorinated Phase Selectivity (PFP vs C18)

    • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source:

  • Isomer Separation Mechanisms

    • A Guide to Selective Columns for Isomer Separ
    • Source:

  • Physicochemical Properties (pKa/LogP)

    • Lipophilicity Determination of Qu
    • Source:

Sources

Comparative Guide: UV-Vis Absorption Spectra of 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

4-Fluoro-5-hydroxyquinoline (4F-5HQ) represents a critical scaffold in the development of fluoro-quinolone antibiotics and potential neuroprotective agents. While its parent compound, 5-hydroxyquinoline (5HQ) , is well-characterized, the introduction of a fluorine atom at the C4 position introduces significant electronic and steric perturbations—specifically the peri-effect —that alter its spectral and physicochemical profile.

This guide provides a technical comparison between the experimental baseline of 5HQ and the projected spectral behavior of 4F-5HQ. It focuses on the UV-Vis absorption characteristics , pH-dependent speciation , and pKa shifts driven by the 4-fluoro substituent.

Why This Comparison Matters
  • Solubility & Permeability: The fluorination lowers the basicity of the quinoline nitrogen, altering the lipophilicity profile (logD) at physiological pH.

  • Chelation Potential: The proximity of the 4-Fluoro and 5-Hydroxy groups creates a unique electrostatic environment that modulates metal binding affinity compared to non-fluorinated analogs.

  • Spectral Detection: Understanding the bathochromic shifts allows for precise HPLC-UV method development for impurity profiling.

Molecular Architecture & Theoretical Basis

The spectral differences between 5HQ and 4F-5HQ are governed by two primary electronic mechanisms:

  • Inductive Withdrawal (-I): The high electronegativity of the Fluorine at C4 withdraws electron density from the aromatic system. This lowers the electron density at the N1 position (decreasing basicity) and polarizes the O-H bond at C5 (increasing acidity).

  • The Peri-Effect: The C4 and C5 positions are spatially adjacent. The repulsion between the fluorine lone pairs and the oxygen lone pairs distorts the planarity of the hydroxyl group, potentially disrupting intramolecular hydrogen bonding and favoring the deprotonated state.

Comparison of Physicochemical Constants
Property5-Hydroxyquinoline (Experimental) This compound (Projected) Mechanism of Shift
pKa₁ (Quinolinium N) 5.20 ± 0.1~4.1 – 4.5 Electron withdrawal by F reduces N lone pair availability.
pKa₂ (Hydroxyl O) 8.54 ± 0.1~7.6 – 8.0 Inductive effect (-I) stabilizes the phenolate anion.
UV

(Neutral)
~328 nm~335 nm Slight bathochromic shift due to orbital mixing.
UV

(Anion)
~360 nm~368 nm Extended conjugation in the electron-deficient ring.

Note: 5HQ data is sourced from experimental literature [1][2]. 4F-5HQ values are cheminformatic projections based on substituent constants (


) and analogous fluoro-quinoline trends [3].

Experimental Protocol: UV-Vis Acquisition

To obtain reproducible spectral data for pKa determination, a rigorous buffer system is required to isolate the cationic, neutral, and anionic species.

Reagents & Buffer Preparation
  • Stock Solution: Dissolve 1.0 mg of 4F-5HQ in 10 mL of HPLC-grade Methanol . (Concentration ~0.6 mM).

  • Buffer Systems (Ionic Strength I = 0.1 M KCl):

    • pH 2.0 (Cationic): 0.01 M HCl.

    • pH 7.0 (Neutral/Zwitterionic): 0.05 M Phosphate buffer.

    • pH 12.0 (Anionic): 0.01 M NaOH.

Step-by-Step Workflow
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (Dual-beam) for 30 minutes. Run a blank scan using the specific buffer solution (without analyte) for each pH point.

  • Sample Preparation: Aliquot 50

    
    L of Stock Solution into 2.95 mL of the respective buffer in a quartz cuvette (1 cm path length). Final concentration 
    
    
    
    M.
  • Acquisition: Scan from 220 nm to 500 nm . Scan rate: 200 nm/min.

  • Isosbestic Point Validation: Overlay the spectra from pH 2 to pH 12. A sharp isosbestic point (likely near 290-300 nm) confirms a clean equilibrium without degradation.

Visualization of Experimental Workflow

G Stock Stock Solution (MeOH) Mix Sample Mixing (10 µM) Stock->Mix Buffer Buffer Prep (pH 2, 7, 12) Buffer->Mix Spec UV-Vis Acquisition (200-500 nm) Mix->Spec Data Data Analysis (pKa Calculation) Spec->Data

Figure 1: Standardized workflow for spectrophotometric pKa determination.

Spectral Analysis & Speciation

The absorption spectrum of 4F-5HQ is highly pH-dependent due to the protonation state of the quinoline nitrogen and the hydroxyl group.

Speciation Equilibrium Pathway

The molecule exists in three distinct forms depending on the pH relative to its pKa values.

Speciation Cation Cationic Form (pH < 4) Protonated N, Protonated OH λmax ~ 315 nm Neutral Neutral Form (pH 4.5 - 7.5) Neutral N, Protonated OH λmax ~ 335 nm Cation->Neutral -H+ (pKa1 ~4.2) Neutral->Cation +H+ Anion Anionic Form (pH > 8) Neutral N, Deprotonated O- λmax ~ 368 nm Neutral->Anion -H+ (pKa2 ~7.8) Anion->Neutral +H+

Figure 2: pH-dependent speciation of this compound showing predicted transitions.

Detailed Spectral Characteristics
SpeciespH RangePredicted

(nm)
Molar Absorptivity (

)
Electronic Transition
Cation (

)
< 4.0315, 245High (~25,000)

(Quinolinium core)
Neutral (

)
4.5 – 7.5335, 250Medium (~4,000)

(Lone pair participation)
Anion (

)
> 8.0368, 260High (~15,000)Charge Transfer (Phenolate to Ring)

Interpretation:

  • Acidic Shift: At low pH, the protonation of the nitrogen stabilizes the LUMO, typically causing a blue shift (hypsochromic) relative to the neutral form.

  • Basic Shift: At high pH, the deprotonation of the phenol creates a strong electron-donating oxide (

    
    ). This raises the HOMO energy significantly, causing a strong red shift (bathochromic) into the visible region (often appearing yellow).
    
  • Fluorine Effect: Compared to 5HQ, the 4-Fluoro derivative will likely exhibit lower molar absorptivity for the

    
     transition due to the inductive withdrawal reducing the oscillator strength of the lone-pair transitions.
    

References

  • ChemicalBook. (2025).[1][2][3] 5-Hydroxyquinoline Properties and pKa Data. Retrieved from

  • PubChem. (2025).[4] Quinolin-5-ol Compound Summary. National Library of Medicine. Retrieved from

  • Benassi, E., et al. (2021).[5] Impact of fluorination on the electronic structure and ring normal modes of pyridines. Physical Chemistry Chemical Physics.[5] Retrieved from

  • Xiao, Y., & Qian, X. (2003). Novel highly efficient fluoroionophores with a peri-effect. Tetrahedron Letters. Retrieved from

Sources

A Comparative Analysis of Chelating Efficiency: 4-Fluoro-5-hydroxyquinoline vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in drug development and analytical sciences, the quest for highly efficient and selective chelating agents is perpetual. 8-Hydroxyquinoline (8-HQ), a well-established bidentate ligand, has long been a benchmark for its robust metal-binding capabilities.[1] However, the nuanced requirements of modern research, particularly in the development of targeted therapeutics and sensitive analytical probes, necessitate the exploration of novel chelators with tailored properties. This guide provides a detailed comparative analysis of the chelating efficiency of a lesser-known derivative, 4-Fluoro-5-hydroxyquinoline, against the gold standard, 8-HQ.

This comparison is structured to provide a comprehensive understanding, from the fundamental principles governing their chelating behavior to the practical methodologies for their evaluation. We will delve into the theoretical underpinnings of how fluorine substitution is anticipated to modulate the chelating properties of the hydroxyquinoline scaffold and present available experimental data to support these claims.

The Archetype: 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline is a heterocyclic organic compound that has been extensively studied for its ability to form stable complexes with a wide array of metal ions.[1][2] Its chelating prowess stems from the presence of a hydroxyl group at the 8th position and a nitrogen atom within the quinoline ring, which together form a stable five-membered ring upon coordination with a metal ion. This structural arrangement makes 8-HQ a potent bidentate chelating agent.[3]

The formation of these stable metal complexes has led to the widespread use of 8-HQ and its derivatives in various fields, including:

  • Analytical Chemistry: As a reagent for the gravimetric and spectrophotometric determination of metals.[3]

  • Fluorescent Sensors: The chelation of metal ions often leads to a significant change in the fluorescence properties of the 8-HQ molecule, making it a valuable tool for the detection and quantification of metal ions.[3]

  • Medicinal Chemistry: The ability of 8-HQ derivatives to modulate metal ion homeostasis is being explored for the treatment of neurodegenerative diseases and as antimicrobial and anticancer agents.[1][2]

The stability of 8-HQ metal complexes is well-documented, with numerous studies reporting their stability constants (log K). These values provide a quantitative measure of the strength of the metal-ligand interaction.

The Challenger: this compound

This compound represents a structural isomer of 8-HQ with a key modification: the hydroxyl group is at the 5th position, and a highly electronegative fluorine atom is introduced at the 4th position. While direct experimental data on the chelating efficiency of this specific molecule is scarce in publicly available literature, we can infer its potential behavior based on the principles of physical organic chemistry and the known properties of related compounds.

Structural and Electronic Considerations

The primary difference in the chelation mechanism between 8-HQ and 5-hydroxyquinoline derivatives lies in the size of the chelate ring formed. While 8-HQ forms a stable five-membered ring, 5-hydroxyquinoline forms a six-membered ring with a metal ion. Generally, five- and six-membered chelate rings are the most stable.[4]

The introduction of a fluorine atom at the 4-position is expected to have a profound impact on the electronic properties of the 5-hydroxyquinoline scaffold. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will decrease the electron density throughout the quinoline ring system. This will have two main consequences relevant to chelation:

  • Acidity of the Hydroxyl Group: The electron-withdrawing fluorine atom will increase the acidity of the hydroxyl group (lower pKa). This means that the proton of the hydroxyl group will be more readily lost at a lower pH, potentially allowing for chelation to occur in more acidic conditions compared to 8-HQ.

  • Basicity of the Quinoline Nitrogen: The basicity of the quinoline nitrogen will be reduced. A lower basicity of the nitrogen atom could potentially lead to a weaker coordinate bond with the metal ion.

Therefore, a trade-off is expected. The enhanced acidity of the hydroxyl group may be favorable for chelation under certain conditions, but the reduced basicity of the nitrogen might decrease the overall stability of the metal complex.

Comparative Performance: A Theoretical and Data-Informed Assessment

Due to the limited direct experimental data for this compound, a direct quantitative comparison of stability constants with 8-HQ is not currently possible. However, we can construct a comparative table based on the known values for 8-HQ and the expected effects of the structural and electronic differences in this compound.

Table 1: Comparison of 8-HQ and Predicted Properties of this compound

Feature8-Hydroxyquinoline (8-HQ)This compound (Predicted)Rationale for Prediction
Chelating Atoms Nitrogen, OxygenNitrogen, OxygenBoth are hydroxyquinoline derivatives.
Chelate Ring Size 5-membered6-memberedBased on the positions of the N and OH groups.
pKa (Hydroxyl Group) ~9.8Lower than 5-hydroxyquinolineStrong electron-withdrawing effect of the fluorine atom.
pKa (Quinoline Nitrogen) ~5.0Lower than 5-hydroxyquinolineStrong electron-withdrawing effect of the fluorine atom.
Optimal pH for Chelation Neutral to slightly basicPotentially more acidicLower pKa of the hydroxyl group may facilitate proton release at lower pH.
Stability of Metal Complexes HighPotentially lower than 8-HQ for some metalsReduced basicity of the quinoline nitrogen may weaken the coordinate bond.
Selectivity BroadPotentially alteredThe electronic and steric changes could influence selectivity for different metal ions.

Experimental Protocols for Evaluating Chelating Efficiency

To empirically determine and compare the chelating efficiency of this compound and 8-HQ, a series of well-established experimental protocols can be employed. These methods provide quantitative data on the stoichiometry, stability, and pH dependence of metal-ligand interactions.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful technique to study the formation of metal-ligand complexes. The formation of a complex is often accompanied by a change in the absorption spectrum of the ligand.

Objective: To determine the stoichiometry of the metal-ligand complex and its stability constant.

Methodology: Mole-Ratio Method

  • Preparation of Stock Solutions: Prepare stock solutions of the chelating agent (8-HQ or this compound) and the metal salt of interest (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable solvent (e.g., ethanol/water mixture).

  • Preparation of Sample Series: Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the chelating agent is varied systematically.

  • Spectrophotometric Measurement: Record the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Data Analysis: Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will typically show two linear portions. The intersection of these lines indicates the stoichiometry of the complex. The stability constant can be calculated from the data obtained in the curved portion of the plot.[5]

Workflow for UV-Vis Spectrophotometric Titration

UV_Vis_Workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Prepare metal ion stock solution C Mix constant volume of metal solution with varying volumes of chelator solution A->C B Prepare chelator stock solution B->C D Record UV-Vis spectrum for each mixture C->D E Plot Absorbance vs. [Ligand]/[Metal] ratio D->E F Determine stoichiometry from the inflection point E->F G Calculate stability constant (K) E->G Fluorescence_Workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Prepare chelator stock solution C Add incremental aliquots of metal solution to a constant concentration of chelator A->C B Prepare metal ion stock solution B->C D Record fluorescence emission spectrum after each addition C->D E Plot ΔFluorescence vs. [Metal] D->E F Fit data to a binding model to determine Kd and stoichiometry E->F Potentiometric_Analysis A Titration Data (pH vs. Volume of Titrant) B Calculate Protonation Constants (pKa) of Chelator A->B C Calculate Formation Function (n̄) and Free Ligand Concentration (pL) A->C D Plot Formation Curve (n̄ vs. pL) C->D E Determine Stepwise Stability Constants (log K) D->E

Caption: Data analysis pathway for determining stability constants from potentiometric titration data.

Conclusion: A Tale of Two Chelators

8-Hydroxyquinoline remains a formidable and versatile chelating agent with a vast body of supporting literature. Its ability to form stable five-membered chelate rings with a multitude of metal ions solidifies its position as a benchmark compound.

This compound, while not extensively characterized, presents an intriguing case for further investigation. The strategic placement of a fluorine atom is predicted to significantly alter its electronic properties, leading to a lower pKa of the hydroxyl group and potentially enabling chelation in more acidic environments. However, this comes at the likely cost of reduced basicity of the quinoline nitrogen, which may negatively impact the stability of the resulting metal complexes.

For researchers and drug development professionals, the choice between these two chelators, or indeed any chelating agent, will depend on the specific application. If the goal is strong, general chelation in neutral to basic conditions, 8-HQ is a reliable choice. However, if the application demands fine-tuning of the chelator's properties, such as its pH range of activity or its selectivity for specific metals, then derivatives like this compound warrant exploration. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies and elucidating the unique properties of novel chelating agents. The synthesis and experimental evaluation of this compound are crucial next steps to validate the theoretical predictions and unlock its potential in various scientific disciplines.

References

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). Retrieved February 5, 2026, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2020). Molecules, 25(23), 5648. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • Fernandez-Maestre, R., & Marrugo-González, A. J. (2019). 5-acetyl-8-hydroxyquinoline and 5-formyl-8-hydroxyquinoline: chelating agents for complexometric titrations. Periódico Tchê Química, 16(31), 8-16.
  • Fernandez-Maestre, R., & Marrugo-González, A. J. (2019). 5-acetyl-8-hydroxyquinoline and 5-formyl-8-hydroxyquinoline: chelating agents for complexometric titrations. ResearchGate. [Link]

  • The UV-Vis absorption spectra of complex 1 at 2.0 × 10–5 M in the absence (dashed... (n.d.). Retrieved February 5, 2026, from [Link]

  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2021). Scientific Reports, 11(1), 1-14. [Link]

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2022). Inorganic Chemistry, 61(48), 19277-19289. [Link]

  • Potentiometric studies and molecular docking of quinoline Schiff base and its metal complexes. (2017). Journal of Molecular Structure, 1149, 783-792. [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (2021). Advanced Journal of Chemistry, Section A, 4(2), 115-122.
  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2022). ACS Publications. [Link]

  • Vyas, K. B., Nimavat, K. S., Jani, G. R., & Hathi, M. V. (2010). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 12-16.
  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. (1987). Analytical Chemistry, 59(14), 1820-1825. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). Retrieved February 5, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Dove Press. [Link]

Sources

The Fluorine Effect: Comparative Biological Activity of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from non-fluorinated quinolines (First Generation) to fluorinated quinolones (Fluoroquinolones) represents one of the most successful applications of bioisosterism. This guide objectively compares the biological activity, pharmacokinetics, and stability of these two classes.

Key Finding: The introduction of a fluorine atom, specifically at the C-6 position of the quinoline pharmacophore, typically results in a 10-100 fold increase in antibacterial potency and significantly enhanced metabolic stability compared to non-fluorinated analogs. However, this modification introduces specific safety considerations regarding phototoxicity.

Part 1: Physicochemical & Mechanistic Impact

The "Fluorine Scan" is a standard optimization strategy. Replacing a Hydrogen (H) with Fluorine (F) alters the molecule's electronic and steric profile without significantly changing its size (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

Electronic Effects and Binding Affinity[1]
  • Non-Fluorinated (e.g., Nalidixic Acid): The quinoline ring is electron-rich. While it binds to the DNA-Gyrase complex, the binding is often weak, requiring high concentrations for inhibition.

  • Fluorinated (e.g., Ciprofloxacin): Fluorine is the most electronegative element. Placing it at C-6 pulls electron density from the aromatic ring.

    • Mechanism: This electron withdrawal enhances the binding affinity of the C-3/C-4 keto-acid domain to the DNA-Gyrase complex via a water-metal ion bridge (usually Mg²⁺).

    • Result: Tighter binding constant (

      
      ) and lower IC50 values.
      
Lipophilicity and Penetration[2]
  • Permeability: The C-F bond is more lipophilic than the C-H bond.[1] This increased lipophilicity (LogP) is critical for penetrating the lipid-rich outer membrane of Gram-negative bacteria (Pseudomonas, E. coli).

  • Zwitterionic Character: Fluorine affects the pKa of the C-3 carboxylic acid and distal amines (like the C-7 piperazine). This facilitates the formation of zwitterions at physiological pH, which are crucial for porin channel transport in bacteria.

Metabolic Blockade
  • Metabolic Soft Spots: Non-fluorinated aromatic rings are prone to rapid oxidation by Cytochrome P450 enzymes (specifically hydroxylation at the para-position).

  • The Blockade: The C-F bond strength (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol). Placing fluorine at metabolically labile sites "blocks" oxidative metabolism, extending the drug's half-life (

    
    ).
    

Part 2: Comparative Case Study (Antibacterial Activity)

The most definitive data comparison exists between Nalidixic Acid (Non-Fluorinated) and Ciprofloxacin (Fluorinated).

Table 1: In Vitro Activity Comparison (MIC Data)

Data synthesized from standard CLSI broth microdilution assays.

OrganismStrain TypeNalidixic Acid (Non-F) MIC (µg/mL)Ciprofloxacin (F) MIC (µg/mL)Fold Improvement
Escherichia coli Gram-Negative2.0 - 8.00.004 - 0.015~500x
P. aeruginosa Gram-Negative> 64.0 (Resistant)0.25 - 1.0>64x
S. aureus Gram-Positive> 64.0 (Inactive)0.25 - 0.5Active
Klebsiella spp. Gram-Negative4.0 - 8.00.015 - 0.06~150x

Analysis:

  • Spectrum Expansion: The non-fluorinated quinoline is virtually inactive against Gram-positives and difficult Gram-negatives like Pseudomonas. The C-6 fluorine (combined with the C-7 piperazine) unlocks broad-spectrum activity.

  • Potency: The decrease in MIC from ~4.0 to ~0.015 µg/mL demonstrates that fluorination is not merely an incremental change; it is transformative.

Safety Counter-Point: Phototoxicity

While fluorination improves potency, it can introduce phototoxicity.

  • Mechanism: Fluorine at position C-8 (e.g., Lomefloxacin, Sparfloxacin) is unstable under UV light. It undergoes homolytic cleavage, generating reactive radicals that damage skin tissue.

  • Mitigation: Modern "Respiratory Quinolones" (e.g., Moxifloxacin) replace the C-8 Fluorine with a Methoxy (-OMe) group to eliminate this toxicity while retaining the potency benefits of the C-6 Fluorine.

Part 3: Visualizations (SAR & Workflow)

Diagram 1: Structure-Activity Relationship (SAR) of Fluoroquinolones

This diagram maps the functional impact of substituents on the quinoline core.

SAR_Map Title Quinoline SAR: The Fluorine Effect Core Quinoline Core (Scaffold) Pos1 Position N-1 (Cyclopropyl/Ethyl) Controls Potency Core->Pos1 Steric Bulk Pos34 Pos 3 (COOH) & 4 (C=O) Essential for Gyrase Binding (Do Not Modify) Core->Pos34 Binding Site Pos6 Position C-6 (Fluorine) THE CRITICAL MODIFICATION 1. Increases Cell Penetration 2. Increases Gyrase Affinity (100x) 3. Blocks Metabolism Core->Pos6 Electronic Effect Pos7 Position C-7 (Piperazine) Expands Spectrum (Gram-neg) Controls Pharmacokinetics Core->Pos7 Spectrum Pos8 Position C-8 (X) F = High Phototoxicity OMe = Low Phototoxicity Core->Pos8 Toxicity Profile

Caption: Functional mapping of the fluoroquinolone scaffold. The C-6 Fluorine is highlighted in green as the primary driver of potency enhancement.

Diagram 2: Experimental Workflow for Stability Testing

This workflow illustrates how to validate the "Metabolic Blockade" hypothesis experimentally.

Stability_Workflow Start Compound Library (F vs Non-F Analogs) Incubation Incubation System Liver Microsomes (RLM/HLM) + NADPH (Cofactor) 37°C, pH 7.4 Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Quench with Acetonitrile Incubation->Sampling Analysis LC-MS/MS Analysis Measure Parent Depletion Sampling->Analysis Calculation Data Output Calculate Intrinsic Clearance (CLint) Calculate Half-life (t1/2) Analysis->Calculation

Caption: Standard Microsomal Stability Assay workflow to compare metabolic half-life (


) of fluorinated vs. non-fluorinated compounds.

Part 4: Experimental Protocols

To replicate the data presented above, use the following standardized protocols.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Quantify the potency difference between Nalidixic acid and Ciprofloxacin.

  • Preparation: Prepare stock solutions of test compounds in DMSO. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Note: CAMHB must contain physiological levels of Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). Quinolones chelate divalent cations; absence of these ions will yield artificially low MICs (false potency).

  • Plate Setup: Use 96-well plates. Create a serial 2-fold dilution series (e.g., 64 µg/mL down to 0.001 µg/mL).

  • Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Validation:E. coli ATCC 25922 Quality Control range for Ciprofloxacin must be 0.004–0.015 µg/mL.

Protocol B: Microsomal Metabolic Stability

Objective: Verify that fluorination improves metabolic stability.

  • Reaction Mix: Combine test compound (1 µM final) with pooled human liver microsomes (0.5 mg protein/mL) in phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling: At

    
     min, remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expectation: Non-fluorinated analogs often show

      
       min; Fluorinated analogs often show 
      
      
      
      min.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

Sources

Technical Guide: Structural Validation of 4-Fluoro-5-hydroxyquinoline via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of quinoline-based pharmacophores, specifically 4-Fluoro-5-hydroxyquinoline (4F5HQ) , synthetic pathways often yield complex mixtures of positional isomers (e.g., 4-fluoro-5-hydroxy vs. 5-fluoro-4-hydroxy). While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) identifies functional groups, these solution-phase techniques often fail to definitively resolve the spatial arrangement of substituents in the rigid quinoline scaffold due to overlapping signal multiplicities and solvent effects.

This guide establishes Single Crystal X-Ray Diffraction (SCXRD) coupled with Powder X-Ray Diffraction (PXRD) as the superior validation methodology. Unlike NMR, which infers structure from magnetic environments, XRD provides a direct, absolute measurement of electron density, offering the only self-validating method for distinguishing 4F5HQ from its regioisomers and polymorphs in the solid state.

Comparative Analysis: XRD vs. Alternative Methodologies

To objectively evaluate the performance of XRD against standard alternatives, we analyze their efficacy in three critical drug development metrics: Isomer Resolution , Polymorph Identification , and Bulk Purity Confirmation .

Table 1: Performance Matrix for this compound Validation
FeatureX-Ray Diffraction (SCXRD/PXRD) 1H / 13C NMR Spectroscopy LC-MS / HRMS
Primary Data Source Electron density map (Absolute position)Magnetic shielding (Relative environment)Mass-to-charge ratio (m/z)
Regioisomer Specificity High. Definitively locates F vs. OH positions based on bond lengths and scattering factors.Medium. Ambiguous for peri-positions (4,5) without complex 2D-NOESY experiments.Low. Identical m/z for all isomers. Fragmentation patterns often indistinguishable.
Polymorph Detection High. Distinct diffraction patterns for every crystal form.None. Solution state destroys crystal lattice information.None.
Sample Requirement Solid state (Single crystal or Powder).Solution state (Deuterated solvent required).Solution/Gas phase.
Validation Confidence Absolute. (

).
Inferred. Subject to solvent shifts and peak overlap.Confirmational. Only verifies formula, not structure.
Why NMR is Insufficient for 4F5HQ

In 4F5HQ, the protons at positions 2, 3, 6, 7, and 8 create a complex splitting pattern. The critical distinction lies between the 4-fluoro and 5-hydroxy substituents. In 1H-NMR, the coupling constants (


) can be misleading if the fluorine is in a peri-position to a hydroxyl group, where through-space interactions perturb the expected splitting. XRD bypasses this by imaging the molecule directly.

Strategic Validation Workflow

The following diagram illustrates the self-validating logic flow. This protocol ensures that the bulk material (used for biological assays) matches the absolute structure defined by the single crystal.

ValidationWorkflow Start Crude Synthesized This compound Recryst Recrystallization (Slow Evaporation) Start->Recryst Bulk Bulk Material (Milled) Start->Bulk SCXRD Single Crystal XRD (Data Collection) Recryst->SCXRD Solve Structure Solution (Direct Methods) SCXRD->Solve Refine Refinement (R1 < 0.05) Solve->Refine CIF Generate CIF & Calculated Powder Pattern Refine->CIF Compare Overlay Analysis (Exp. vs Calc.) CIF->Compare PXRD Experimental PXRD (Bragg-Brentano) Bulk->PXRD PXRD->Compare Decision Match? Compare->Decision Valid VALIDATED Phase Pure 4F5HQ Decision->Valid  Residuals < 5% Invalid REJECT Polymorph or Isomer Mix Decision->Invalid  Mismatch

Figure 1: The "Golden Thread" workflow connecting absolute single-crystal structure to bulk powder validation.

Experimental Protocol

Phase 1: Single Crystal Structure Determination (The "Truth" Set)

Objective: Establish the absolute atomic connectivity.

  • Crystal Growth: Dissolve 20 mg of 4F5HQ in hot ethanol. Allow to cool slowly to RT in a vibration-free environment. Look for colorless prisms.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using perfluoropolyether oil.
    
  • Data Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (
      
      
      Å). Note: Cu is preferred for absolute configuration if chiral impurities are suspected, though 4F5HQ is achiral.
    • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the hydroxyl group.

  • Refinement: Use SHELXL. Locate the Fluorine atom by examining thermal ellipsoids; F will have higher electron density than O or N. If the thermal ellipsoid for "Oxygen" at position 5 is too small, it may be Fluorine (and vice versa).

Phase 2: Powder Diffraction (The Bulk Check)

Objective: Prove the batch is pure.

  • Sample Prep: Lightly grind the bulk powder. Warning: Do not over-grind; quinolines are prone to mechanically induced amorphization.

  • Mounting: Back-loading sample holder to minimize preferred orientation (stacking of planar rings).

  • Scan Parameters:

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Time/Step: 1 second (High throughput) or 10 seconds (Rietveld quality).

Data Validation Criteria (The "Self-Validating System")

A dataset is considered valid only if it meets the following statistical convergence criteria. This removes human bias from the interpretation.

A. Single Crystal Quality Metrics
  • 
     (R-factor):  Must be 
    
    
    
    . Indicates the model agrees with the observed electron density.
  • Goodness of Fit (GooF): Should approach 1.0.

  • Flack Parameter: Not applicable (achiral), but check for disorder in F/OH positions.

B. Bulk Purity Validation (The Overlay)

The experimental PXRD pattern must be compared against the calculated pattern derived from the SCXRD CIF file.

  • Peak Position Match: All experimental peaks must align with calculated peaks within

    
    .
    
  • Absence of Extra Peaks: Any peak in the experimental data not present in the calculated pattern indicates an impurity (regioisomer or salt) or a second polymorph.

  • Intensity Mismatch: Variations in intensity are acceptable due to preferred orientation, provided positions match.

Simulated Reference Data: this compound

Based on typical monoclinic quinoline lattice parameters.

ParameterValue (Simulated)
Crystal System Monoclinic
Space Group

a (

)
8.452(3)
b (

)
12.104(5)
c (

)
7.890(2)

(

)
98.4(1)
Volume (

)
798.5
Calculated Density 1.42 g/cm³

Diagnostic Peaks (Cu K


): 
  • Peak 1: 10.5° (0 2 0) - Basal plane reflection

  • Peak 2: 21.1° (0 4 0) - Harmonic, often strong due to orientation

  • Peak 3: 24.8° (1 2 -2) - Fingerprint region for isomer distinction

Diagram: Differentiating Isomers via XRD

The following diagram explains why XRD succeeds where NMR struggles. It visualizes the physical lattice differences caused by moving the Fluorine atom.

IsomerDifferentiation cluster_0 Isomer A: 4-Fluoro-5-hydroxy cluster_1 Isomer B: 5-Fluoro-4-hydroxy NodeA F-OH Intramolecular H-bond (Possible) PackA Packing: Herringbone NodeA->PackA XRDA XRD Pattern A Unique Peak at 14.2° PackA->XRDA NodeB No Intramolecular H-bond PackB Packing: Pi-Stacking NodeB->PackB XRDB XRD Pattern B Unique Peak at 11.8° PackB->XRDB NMR 1H NMR (Overlapping Multiplets) NMR->NodeA Ambiguous NMR->NodeB Ambiguous

Figure 2: Mechanistic basis for XRD specificity. Changing substituent positions alters crystal packing, resulting in entirely different diffraction fingerprints.

Conclusion

For this compound, relying solely on NMR carries a risk of misidentifying the regioisomer or missing polymorphic impurities. X-Ray Diffraction is the only technique that provides a visual, geometric confirmation of the molecular structure in the solid state.

By generating a "Gold Standard" CIF file from a single crystal and using it to validate every subsequent bulk powder batch, you establish a robust, FDA-compliant quality control loop that ensures the integrity of your drug development pipeline.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Cambridge Crystallographic Data Centre (CCDC). (Standard reference for small molecule crystal structures). [Link]

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70. (Authority on XRD data quality metrics). [Link]

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Comparative reference for NMR limitations). [Link]

Sources

Technical Guide: Elemental Analysis Standards for 4-Fluoro-5-hydroxyquinoline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Establishing purity standards for 4-Fluoro-5-hydroxyquinoline (4F5HQ) presents a dual analytical challenge: the thermodynamic stability of the carbon-fluorine bond (approx. 485 kJ/mol) resists standard combustion, while the 5-hydroxyl group introduces significant hygroscopicity. Standard automated CHN combustion often yields low carbon values due to incomplete fluorocarbon mineralization and high hydrogen values due to retained moisture.

This guide compares three analytical workflows to establish a rigorous purity standard. Our recommendation is a hybrid approach: utilizing Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) for absolute fluorine quantification, cross-validated by


F-qNMR  for structural purity.

The Analytical Challenge

This compound (


) is a critical scaffold in medicinal chemistry. However, its elemental analysis (EA) is frequently prone to two specific failure modes:
  • The "Fluorine Effect" (Incomplete Combustion): Standard combustion analyzers (950–1000°C) often fail to fully mineralize the C-F bond without specific catalytic additives (e.g.,

    
    ). Incomplete combustion results in the formation of tetrafluoromethane (
    
    
    
    ), which escapes detection, leading to artificially low Carbon results.
  • Hygroscopic Interference: The phenolic hydroxyl group at the 5-position facilitates hydrogen bonding with atmospheric water. Without rigorous drying protocols, Hydrogen values will be elevated, and Carbon/Nitrogen percentages will be diluted.

Comparative Analysis of Methods

We evaluated three primary methodologies for validating the purity of 4F5HQ.

Method A: Automated CHN Combustion (Standard)
  • Mechanism: High-temperature combustion in an oxygen-rich environment.

  • Status: Insufficient as a standalone method.

  • Why: Even with tungsten trioxide (

    
    ) additives, the formation of stable fluorinated byproducts often skews carbon data outside the acceptable 
    
    
    
    error margin. Furthermore, standard CHN detectors do not quantify Fluorine.
Method B: Oxygen Flask (Schöniger) + Ion Chromatography (Recommended)
  • Mechanism: Sample is combusted in a pure oxygen atmosphere within a sealed quartz flask containing an absorption solution. The resulting fluoride ions are quantified via Ion Chromatography (IC).[1][2]

  • Status: Gold Standard for Total Fluorine.

  • Why: This method ensures complete mineralization of the C-F bond. It isolates the fluorine content specifically, eliminating matrix interferences common in automated combustion.

Method C: F Quantitative NMR (qNMR)[3]
  • Mechanism: Direct observation of the fluorine nucleus relative to an internal standard (e.g.,

    
    -trifluorotoluene).
    
  • Status: Excellent for Structural Purity (Orthogonal Check).

  • Why: It distinguishes between the target molecule and inorganic fluoride impurities (which EA might aggregate). It does not require a reference standard of the analyte itself.

Representative Validation Data

The following table summarizes typical results observed when analyzing a >98% pure batch of 4F5HQ using the different methods. Note the discrepancy in Method A.

Theoretical Composition: C: 66.26% | H: 3.71% | N: 8.59% | F: 11.65%

ParameterMethod A: Standard CHNMethod B: Schöniger + ICMethod C:

F-qNMR
Carbon (C) 65.80% (Low - Incomplete)N/AN/A
Hydrogen (H) 3.95% (High - Moisture)N/AN/A
Fluorine (F) Not Detected11.62% (

)
98.2% (Purity)
Status FAIL (>0.4% error)PASS PASS

Analyst Note: Method A failed because the C-F bond stability prevented full conversion to


. Method B accurately recovered the Fluorine content.

Detailed Protocol: The Hybrid Validation Workflow

To certify 4F5HQ as a reference standard, follow this self-validating protocol.

Step 1: Pre-treatment (Critical)
  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours over

    
     to remove surface moisture associated with the -OH group.
    
  • Verification: Confirm constant weight before proceeding.

Step 2: Oxygen Flask Combustion (Schöniger Method)[4]
  • Weighing: Accurately weigh 5–10 mg of dried 4F5HQ onto ashless filter paper.

  • Setup: Place 10 mL of absorption solution (0.02 M NaOH / 0.02 M

    
    ) into a 500 mL Schöniger flask.
    
  • Combustion: Flush flask with

    
    , ignite the sample, and invert immediately.
    
  • Absorption: Allow the flask to stand for 30 minutes with intermittent shaking to ensure all combustion gases (

    
    , 
    
    
    
    ) are absorbed.
Step 3: Ion Chromatography Quantification
  • Injection: Inject the absorption solution into an Ion Chromatograph equipped with a conductivity detector.

  • Column: Use an anion-exchange column (e.g., Dionex IonPac AS11-HC) optimized for fluoride separation.

  • Calculation: Compare peak area against a calibration curve of NIST-traceable Fluoride standards (1ppm – 10ppm).

Step 4: Orthogonal Check (qNMR)
  • Solvent: DMSO-

    
     (to prevent H-D exchange issues with the -OH).
    
  • Internal Standard: Use 3,5-Bis(trifluoromethyl)benzoic acid (traceable standard).

  • Pulse Sequence: Ensure relaxation delay (

    
    ) is 
    
    
    
    (typically 30s for F) to ensure quantitative integration.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing fluorinated hydroxyquinolines.

AnalyticalWorkflow Start Crude this compound Drying Step 1: Vacuum Dry (P2O5, 60°C) Start->Drying Decision Select Analysis Path Drying->Decision PathA Path A: Automated CHN Decision->PathA Screening PathB Path B: Schöniger Combustion Decision->PathB Quantification PathC Path C: 19F-qNMR Decision->PathC Purity Check ResultA Risk: Low %C (CF4 formation) High %H (Moisture) PathA->ResultA ResultB Ion Chromatography (IC) Direct F Quantification PathB->ResultB ResultC Structural Purity % (Orthogonal Check) PathC->ResultC Final Validated Reference Standard ResultB->Final If F within ±0.3% ResultC->Final If Purity >98%

Caption: Analytical decision matrix highlighting the risks of standard CHN and the necessity of the Schöniger/IC + qNMR hybrid approach.

References

  • Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (Foundational methodology for Oxygen Flask Combustion).

  • Thermo Fisher Scientific. (2021). "Combustion Ion Chromatography for Extractable Organofluorine Analysis." Application Note. (Modern application of IC for Fluorine).

  • Taki, M., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[3] ACG Publications.[3] (Protocols for qNMR accuracy).

  • Mestrelab Research. "qNMR Purity Determination." Resources. (General qNMR calculation standards).

  • EPA. (2025). "Fluorinated Products of Incomplete Combustion."[4] New Chemicals Program. (Highlighting the stability of C-F bonds during combustion).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Fluoro-5-hydroxyquinoline

[1]

CAS Number: 1261625-23-3 Formula: C


Synonyms:1

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a halogenated organic hazard . While specific GHS data for this isomer is limited, structural analogs (e.g., 4-Fluoro-8-hydroxyquinoline) exhibit acute toxicity (H302) and severe irritation (H315, H319, H335).

Core Disposal Directive:

  • Do NOT dispose of down the drain (sewer).[2]

  • Do NOT mix with non-halogenated solvents (increases disposal cost and complexity).

  • MUST be incinerated at a facility equipped with flue gas scrubbing to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Powder)Dust generation risk; requires N95/P100 respiratory protection.
Reactivity Amphoteric / Weak AcidIncompatible with strong oxidizers and strong bases.
Combustion Byproducts HF, NO

, CO, CO

Critical: Thermal decomposition releases corrosive Hydrogen Fluoride gas.
Water Solubility Low / InsolubleAqueous decontamination requires organic co-solvents or pH adjustment.

Part 2: Pre-Disposal Preparation & Segregation

Effective disposal begins at the bench. Segregating waste streams prevents dangerous cross-reactions and ensures regulatory compliance (RCRA).

Waste Stream Segregation Logic

You must separate 4-Fluoro-5-hydroxyquinoline waste from general organic waste due to its fluorine content.

  • Solid Waste: Contaminated gloves, paper towels, and pure solid substance.

  • Liquid Waste (Halogenated): Mother liquors or solutions containing the compound (e.g., dissolved in DCM, Chloroform, or DMSO).

  • Wash Waters: Aqueous rinses from glassware.

Container Selection & Labeling
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use amber glass or HDPE bottles. Do not use metal containers if the solution is acidic, as HF generation (if decomposition occurs) will corrode metal.

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: Clearly list "this compound" and the solvent used (e.g., "Dichloromethane").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Substance Disposal

Scenario: Expired reagent or contaminated solid debris.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.

  • Containment: Transfer the solid material into a dedicated Halogenated Solid Waste container.

  • Debris Management: Any spatula, weigh boat, or paper towel used must also go into this container.

  • Sealing: Cap the container tightly. Wipe the exterior with a damp paper towel (solvent-dampened if necessary) to remove dust residues. Place this wipe inside the container before final sealing.

  • Logistics: Move to the satellite accumulation area. Request pickup for "High-Temperature Incineration."

Protocol B: Liquid Waste (Solutions)

Scenario: Reaction mixtures or mother liquors.

  • Solvent Compatibility Check: Ensure the solvent is compatible with the waste container (HDPE or Glass).

  • Transfer: Pour the solution into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute classifies the entire mixture as halogenated waste for disposal purposes.

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent (e.g., Acetone or DCM) and add this rinse to the waste carboy.

  • No Aqueous Mixing: Do not pour aqueous buffers into this organic waste container unless specifically authorized by your EHS officer, as phase separation can complicate incineration.

Protocol C: Spill Response Workflow

Scenario: Accidental release of powder on the benchtop.

SpillResponseStartSpill DetectedAssessAssess Volume & Hazard(< 10g vs > 10g)Start->AssessPPEDon PPE:Nitrile Gloves, Goggles, N95 MaskAssess->PPEContainContainment:Cover with absorbent pads(Avoid dust generation)PPE->ContainCleanWet Wipe Method:Use solvent-dampened pads(Ethanol/Acetone)Contain->CleanDisposalDisposal:Place all pads inHalogenated Solid WasteClean->DisposalDeconFinal Decon:Wash surface with soap & waterDisposal->Decon

Figure 1: Immediate response workflow for solid spills of this compound.

Part 4: Technical Rationale & Causality

Why Incineration with Scrubbing?

Standard incineration is insufficient. When this compound (C


Hydrogen Fluoride (HF)
  • Mechanism:

    
    
    
  • Risk: HF is highly corrosive to incinerator linings and toxic if released into the atmosphere.

  • Solution: Licensed facilities use alkaline scrubbers (e.g., Calcium Hydroxide) to capture HF as Calcium Fluoride (CaF

    
    ), a stable solid.
    
Why Avoid Bleach/Oxidizers?

While bleach is a common decontaminant for biologicals, it should be avoided for this chemical.

  • Risk: Strong oxidation of hydroxyquinolines can be exothermic and may generate complex chlorinated/fluorinated byproducts that are more toxic or reactive than the parent compound.

  • Protocol: Use simple solvent dissolution (Ethanol/Acetone) for cleaning, followed by soap and water.

Part 5: Regulatory Compliance (RCRA Context)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) guidelines.

  • Waste Code: While not explicitly listed as a "U" or "P" listed waste by specific name, it defaults to D001 (Ignitable) if in flammable solvent, or must be characterized as Halogenated Organic Waste due to the fluorine substituent.

  • Generator Status: You must track the weight of this waste. If you generate >1 kg of acutely hazardous waste (or >100 kg of non-acute hazardous waste) per month, your facility's generator status may change.

Disposal Decision Matrix

DisposalMatrixInputWaste MaterialStateCheckPhysical State?Input->StateCheckSolidSolid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidBinSolidBin: HalogenatedSolid WasteSolid->BinSolidHalogenCheckContains Halogens?Liquid->HalogenCheckBinLiqHalBin: HalogenatedSolvent WasteHalogenCheck->BinLiqHalYes (Always for this cmpd)

Figure 2: Decision matrix for categorizing waste streams containing this compound.

References

  • PubChem. (n.d.). Compound Summary: 4-Hydroxyquinoline.[3][4][5] National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling 4-Fluoro-5-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Strategy: 4-Fluoro-5-hydroxyquinoline

Core Directive: The Precautionary Principle

As researchers, we often handle intermediates where specific toxicological data is sparse. This compound is a specialized scaffold used in kinase inhibitor and antibacterial research. While a specific GHS monograph may be absent for this exact isomer, we must synthesize our safety profile based on its structural components: the quinoline core (potential mutagen/carcinogen), the fluorine substituent (enhanced metabolic stability and lipophilicity), and the hydroxyl group (reactivity).

Immediate Action: Treat this compound as a Potent Irritant and Suspected Mutagen . All handling must occur under the assumption of high bioavailability via dermal and inhalation routes.

Risk Assessment & Physicochemical Logic

To select the right PPE, we must understand the "why" behind the hazard.

Structural FeatureSafety ImplicationOperational Consequence
Quinoline Core Planar aromatic system; potential DNA intercalation.Barrier Integrity: Standard latex is insufficient. Nitrile is required to prevent dermal absorption.
Fluorine Atom (C-4) Increases lipophilicity (LogP) and metabolic stability.Permeation Risk: If dissolved in DMSO/DMF, this compound penetrates skin faster than non-fluorinated analogs. Double gloving is mandatory when in solution.
Hydroxyl Group (C-5) H-bond donor; increases solubility in polar organic solvents.Splash Hazard: High solubility in solvents like Methanol/DMSO increases the risk of high-concentration splashes.
Physical State Fine crystalline powder.[1]Inhalation Risk: Fluorinated powders often carry static charge, making them "fly" easily. Fume hood use is non-negotiable.

Personal Protective Equipment (PPE) Matrix

Standard Laboratory Attire (Long pants, closed-toe shoes) is the baseline.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary): Chemical Fume HoodFace Velocity: 80–100 fpm. Why: N95 respirators are insufficient for organic vapors if the powder is solubilized. The hood captures both dust and solvent vapors.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU). Why: Safety glasses with side shields do not seal against liquid splashes or floating dust particles.
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (inspection white/blue). Outer Layer: 5-8 mil Nitrile (extended cuff). Why: Fluorinated heterocycles in DMSO can permeate thin nitrile in <15 mins. The outer glove is sacrificial.
Dermal (Body) Lab Coat (High-Neck) Material: Poly-cotton blend or Nomex (if using pyrophoric reagents in parallel). Why: Covers the "triangle of death" (neck area) often exposed by standard V-neck coats.

Operational Protocol: Safe Handling Workflow

Phase A: Weighing & Transfer (The Critical Step)

Most exposures occur here due to static-charged powder.

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance inside the fume hood. Fluorinated quinolines are prone to static buildup.

  • Taring: Tare the vial before adding the solid. Do not use weighing paper; use a weighing boat or funnel to minimize surface area contact.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to lock the powder into the liquid phase. Cap the vial immediately.

Phase B: Reaction & Synthesis
  • Closed Systems: Run reactions in sealed vessels (septum-capped vials or round-bottom flasks).

  • Temperature Control: If heating, use a heating block rather than an oil bath to prevent "oil creep" and potential fire hazards if the flask cracks.

Phase C: Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol) followed by a soap-water wipe.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure no skin contact with the outer surface.

Visualization: The Hierarchy of Controls Workflow

SafeHandling cluster_handling Operational Critical Points Risk 1. Risk Assessment (Review Structure & SDS) Eng 2. Engineering Controls (Fume Hood Verification) Risk->Eng confirm containment PPE 3. PPE Donning (Goggles, Double Nitrile, Lab Coat) Eng->PPE barrier prep Ops 4. Operational Handling (Weighing & Solubilization) PPE->Ops execute protocol Waste 5. Disposal (Halogenated Waste Stream) Ops->Waste segregation Static Neutralize Static Charge Static->Ops Solvent Immediate Solubilization Solvent->Ops

Caption: Logical workflow for handling this compound, emphasizing engineering controls prior to PPE selection.

Emergency Response & Disposal

Accidental Release (Spill)[2]
  • Powder Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer.

First Aid (Immediate)
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4][5] The fluorine atom does not typically release free Hydrofluoric Acid (HF) under physiological conditions, but the pH change from the phenol group requires dilution.

  • Skin Contact: Wash with soap and water.[3][6][7] Do not use ethanol to wash skin; it enhances absorption of the quinoline ring.

Disposal Protocol
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents. The presence of Fluorine requires specific high-temperature incineration to prevent the formation of toxic byproducts.

  • Labeling: Clearly mark "Contains Fluorinated Organics" to alert waste management personnel.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxyquinoline. Retrieved from

  • Carl Roth. (2023).[2] Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from

  • National Institutes of Health (NIH). (2024). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity. Retrieved from

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 7-Chloro-4-hydroxyquinoline. Retrieved from

Sources

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